Product packaging for 2-Chloro-6-methylbenzotrifluoride(Cat. No.:CAS No. 112641-25-5)

2-Chloro-6-methylbenzotrifluoride

Cat. No.: B1341868
CAS No.: 112641-25-5
M. Wt: 194.58 g/mol
InChI Key: DRFZWZZCMLHZDO-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzotrifluoride is a useful research compound. Its molecular formula is C8H6ClF3 and its molecular weight is 194.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClF3 B1341868 2-Chloro-6-methylbenzotrifluoride CAS No. 112641-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFZWZZCMLHZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592025
Record name 1-Chloro-3-methyl-2-(trifluoromethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID90592025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112641-25-5
Record name 1-Chloro-3-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzotrifluoride, identified by the CAS number 112641-25-5, is a substituted aromatic compound of interest in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on a benzene ring, imparts unique electronic and steric properties that make it a valuable building block in the design of novel molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A thorough compilation of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes the available data for this compound.

PropertyValueSource
CAS Number 112641-25-5[1]
Molecular Formula C₈H₆ClF₃
Molecular Weight 194.58 g/mol
Appearance Not available
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Safety and Handling

This compound is associated with the following hazard and precautionary statements:

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P308+P313: IF exposed or concerned: Get medical advice/attention.

  • P321: Specific treatment (see supplemental first aid instruction on this label).

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis and Reactivity

Conceptual Synthetic Pathway

A potential synthetic strategy could involve the Sandmeyer reaction starting from a corresponding aniline derivative. This common and versatile method allows for the introduction of a chlorine atom onto the aromatic ring.

Synthesis_Pathway A 2-Amino-6-methylbenzotrifluoride B Diazonium Salt Intermediate A->B  NaNO₂, HCl   C This compound B->C  CuCl  

Caption: Conceptual Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Workflow for a Related Compound

To provide a practical example, the synthesis of a structurally related compound, 2-chloro-6-fluorobenzaldehyde, involves the chlorination of 2-chloro-6-fluorotoluene under illumination, followed by hydrolysis. This illustrates a common industrial approach to synthesizing halogenated benzaldehyde derivatives.

Experimental_Workflow cluster_0 Chlorination cluster_1 Hydrolysis cluster_2 Purification A 2-Chloro-6-fluorotoluene B Chlorination under Illumination A->B C Mixture of Benzyl Chlorides B->C D Add Ferric Solid Superacid C->D E Add Water at 100-200 °C D->E F 2-Chloro-6-fluorobenzaldehyde (crude) E->F G Add Alkali Liquor F->G H Layer Separation G->H I Reduced Pressure Distillation H->I J Pure 2-Chloro-6-fluorobenzaldehyde I->J

Caption: General experimental workflow for the synthesis of a related halogenated benzaldehyde.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry, and its incorporation into molecules like this compound offers significant potential in drug design. While specific applications of this compound in drug development are not widely documented, its structural motifs are found in various biologically active compounds.

Role as a Synthetic Intermediate

This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The chlorine and methyl groups provide reactive sites for further functionalization through various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and oxidation/reduction reactions, respectively. This allows for the construction of diverse chemical libraries for high-throughput screening.

Potential in Kinase Inhibitor Scaffolds

Many kinase inhibitors, a critical class of anticancer drugs, feature substituted aromatic rings. The specific substitution pattern of this compound could be exploited to design novel kinase inhibitors with improved selectivity and potency. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases.

Logical Relationship in Drug Discovery

The process of utilizing a building block like this compound in a drug discovery program follows a logical progression from initial design to preclinical evaluation.

Drug_Discovery_Logic A Target Identification & Validation B Lead Compound Identification (e.g., via HTS of library derived from this compound) A->B C Lead Optimization (SAR studies) B->C D In Vitro & In Vivo Studies C->D E Preclinical Candidate Selection D->E

Caption: Logical workflow for the application of a novel chemical entity in drug discovery.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel, biologically active molecules. While detailed experimental data and specific applications are still emerging, its structural features, particularly the presence of the trifluoromethyl group, make it a compound of high interest for researchers in medicinal chemistry and drug development. Further studies are warranted to fully elucidate its properties and unlock its potential in the creation of next-generation therapeutics and other advanced materials.

References

Physicochemical Properties of 2-Chloro-6-methylbenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzotrifluoride, with the CAS number 112641-25-5, is a halogenated aromatic compound of interest in synthetic organic chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, imparts specific electronic and steric properties that make it a potentially valuable building block in the synthesis of novel agrochemicals, pharmaceuticals, and specialty materials. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, while the ortho-positioned chlorine and methyl groups provide steric hindrance and additional reactive sites. This guide provides a comprehensive overview of the available physicochemical data for this compound, alongside general experimental protocols for their determination.

Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₆ClF₃-
Molecular Weight 194.58 g/mol [Calculated][1][2]
CAS Number 112641-25-5[1][2]
Appearance Clear liquid[Supplier Data][3]
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Solubility in Water Expected to be low[General Principle]
Solubility in Organic Solvents Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents)[General Principle]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely reported in peer-reviewed journals. However, its synthesis can be conceptually approached through established methods of aromatic substitution. A plausible synthetic route is outlined below.

Synthesis_Workflow Conceptual Synthesis Workflow for this compound Start Starting Material: 2-Methylbenzotrifluoride Step1 Chlorination Start->Step1 Purification Purification: Distillation or Chromatography Step1->Purification Product Product: This compound Reagents Reagents: Cl₂, Lewis Acid Catalyst (e.g., FeCl₃ or AlCl₃) Reagents->Step1 Purification->Product

Caption: Conceptual synthesis workflow for this compound.

General Experimental Protocol for Chlorination of a Substituted Benzotrifluoride:
  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube for chlorine, a condenser, and a thermometer. The entire apparatus is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Charging of Reactants: The starting material, 2-methylbenzotrifluoride, and a suitable solvent (e.g., dichloromethane or carbon tetrachloride) are added to the flask.

  • Catalyst Addition: A Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is added to the reaction mixture.

  • Chlorination: Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction temperature is typically maintained at a specific level, which may range from room temperature to elevated temperatures, depending on the reactivity of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a dilute solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the desired this compound.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, with ¹H, ¹³C, and ¹⁹F NMR providing key information.

NMR_Workflow General Workflow for NMR Spectroscopic Analysis Sample Sample Preparation: Dissolve in Deuterated Solvent (e.g., CDCl₃) H1_NMR ¹H NMR Spectroscopy Sample->H1_NMR C13_NMR ¹³C NMR Spectroscopy Sample->C13_NMR F19_NMR ¹⁹F NMR Spectroscopy Sample->F19_NMR Data Data Acquisition & Processing H1_NMR->Data C13_NMR->Data F19_NMR->Data Analysis Spectral Interpretation: Chemical Shifts, Coupling Constants, Integration Data->Analysis

Caption: General workflow for NMR spectroscopic analysis.

Expected Spectral Features:

  • ¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chloro, methyl, and trifluoromethyl substituents.

  • ¹³C NMR: The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be indicative of the electronic effects of the substituents.

  • ¹⁹F NMR: A single resonance, a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.

General Experimental Protocol for NMR Spectroscopy:
  • Sample Preparation: A small amount of the purified this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added.[4]

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum. For ¹⁹F NMR, a dedicated probe or a broadband probe is used.[4]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

  • Spectral Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. Coupling constants (J) are measured in Hertz (Hz). The integration of the signals in the ¹H NMR spectrum provides the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound.

Expected Spectral Features:

  • C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear around 2850-2960 cm⁻¹.

  • C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-F stretching: Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.

  • C-Cl stretching: A C-Cl stretching vibration should be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

General Experimental Protocol for FTIR Spectroscopy:
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder is first collected.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Spectral Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 194, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine atom, a methyl group, or a trifluoromethyl radical.

MS_Workflow General Workflow for GC-MS Analysis Sample Sample Injection: Diluted in suitable solvent GC Gas Chromatography: Separation on a capillary column Sample->GC Ionization Ionization: Electron Impact (EI) GC->Ionization MassAnalyzer Mass Analyzer: Separation of ions by m/z ratio Ionization->MassAnalyzer Detector Detection & Data Acquisition MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum

References

Synthesis of 2-Chloro-6-methylbenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 2-Chloro-6-methylbenzotrifluoride, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The described methodology is a two-step process commencing with the synthesis of 2-chloro-6-methylaniline, followed by a Sandmeyer-type trifluoromethylation to yield the final product. This document provides detailed experimental protocols and summarizes key quantitative data for each step.

Pathway Overview

The synthesis proceeds via two key transformations:

  • Synthesis of 2-Chloro-6-methylaniline: This initial step involves the reductive deamination and subsequent reduction of a nitro group from 3-chloro-5-methyl-4-nitroaniline.

  • Sandmeyer Trifluoromethylation: The amino group of 2-chloro-6-methylaniline is converted to a trifluoromethyl group using a copper-mediated reaction.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Chloro-6-methylaniline cluster_1 Step 2: Sandmeyer Trifluoromethylation 3-Chloro-5-methyl-4-nitroaniline 3-Chloro-5-methyl-4-nitroaniline Intermediate_Diazonium Diazonium Salt Intermediate 3-Chloro-5-methyl-4-nitroaniline->Intermediate_Diazonium 1. NaNO2, H2SO4, H2O, 0-5°C Intermediate_Reduced_Nitro Reduced Nitro Intermediate Intermediate_Diazonium->Intermediate_Reduced_Nitro 2. H3PO2 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline Intermediate_Reduced_Nitro->2-Chloro-6-methylaniline 3. Fe, 85-95°C 2-Chloro-6-methylaniline_start 2-Chloro-6-methylaniline Diazonium_Salt Arenediazonium Salt 2-Chloro-6-methylaniline_start->Diazonium_Salt t-BuONO, MeCN Final_Product This compound Diazonium_Salt->Final_Product CuSCN, TMSCF3, Cs2CO3, MeCN

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methylaniline

This procedure is adapted from a documented one-pot synthesis.[1][2]

Materials:

  • 3-Chloro-5-methyl-4-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • 50% Hypophosphorous Acid (H₃PO₂) aqueous solution

  • Iron powder (Fe)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • In a 250 mL round-bottom flask maintained at 0°C, add 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 mL of water, and 20 mL of diluted sulfuric acid (prepared by carefully adding 5 mL of concentrated H₂SO₄ to 15 mL of water).

  • Stir the mixture for 10 minutes at 0°C.

  • Slowly add a solution of sodium nitrite (1.863 g, 27 mmol) dissolved in 15 mL of water, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring at 0°C for 30 minutes.

  • To the reaction mixture, add 15 mL of a 50% H₃PO₂ aqueous solution and stir at 0°C for 3 hours.

  • Slowly raise the temperature to 90°C and add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour.

  • Maintain the reaction at 90°C for 3 hours.

  • After the reaction is complete, filter the hot mixture.

  • Cool the filtrate and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure 2-chloro-6-methylaniline.

ParameterValueReference
Yield 82.5%[1]
Starting Material 3-Chloro-5-methyl-4-nitroaniline[1]
Key Reagents NaNO₂, H₂SO₄, H₃PO₂, Fe[1][2]

Table 1: Quantitative data for the synthesis of 2-Chloro-6-methylaniline.

Step1_Workflow A 1. Mix 3-chloro-5-methyl-4-nitroaniline, H2O, and diluted H2SO4 at 0°C B 2. Add NaNO2 solution at <5°C A->B C 3. Stir for 30 min at 0°C B->C D 4. Add H3PO2 solution and stir for 3h at 0°C C->D E 5. Heat to 90°C and add Fe powder D->E F 6. Maintain at 90°C for 3h E->F G 7. Hot filtration F->G H 8. Extraction with CH2Cl2 G->H I 9. Drying and concentration H->I J 10. Column chromatography purification I->J K 2-Chloro-6-methylaniline J->K

Figure 2: Experimental workflow for the synthesis of 2-Chloro-6-methylaniline.

Step 2: Sandmeyer Trifluoromethylation of 2-Chloro-6-methylaniline

This protocol is a general procedure for the copper-mediated Sandmeyer trifluoromethylation of anilines and is expected to be applicable to 2-chloro-6-methylaniline.[3][4]

Materials:

  • 2-Chloro-6-methylaniline

  • tert-Butyl nitrite (t-BuONO)

  • Anhydrous Acetonitrile (MeCN)

  • Copper(I) thiocyanate (CuSCN)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Cesium carbonate (Cs₂CO₃)

Procedure (One-Pot):

  • To a solution of 2-chloro-6-methylaniline (1 equiv) in anhydrous acetonitrile, add tert-butyl nitrite (1 equiv).

  • Stir the mixture for 30 minutes at room temperature under a nitrogen atmosphere.

  • In a separate flask, prepare a suspension of CuSCN (0.5 equiv), TMSCF₃ (1.5 equiv), and Cs₂CO₃ (1.5 equiv) in anhydrous acetonitrile.

  • Add the diazonium salt solution from step 2 to the suspension from step 3.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

ParameterValue (Expected)Reference
Yield 60-90%[4]
Starting Material 2-Chloro-6-methylaniline
Key Reagents t-BuONO, CuSCN, TMSCF₃, Cs₂CO₃[3][4]

Table 2: Expected quantitative data for the Sandmeyer trifluoromethylation. The yield is an estimate based on similar substrates reported in the literature.

Step2_Workflow A 1. Dissolve 2-chloro-6-methylaniline in anhydrous MeCN B 2. Add t-BuONO and stir for 30 min (Diazotization) A->B D 4. Add diazonium salt solution to the suspension B->D C 3. Prepare a suspension of CuSCN, TMSCF3, and Cs2CO3 in MeCN C->D E 5. Stir for 12h at room temperature D->E F 6. Aqueous work-up and extraction E->F G 7. Drying and concentration F->G H 8. Column chromatography purification G->H I This compound H->I

Figure 3: Experimental workflow for the Sandmeyer trifluoromethylation.

Conclusion

The presented two-step synthesis pathway offers a practical and efficient method for the preparation of this compound. The initial synthesis of 2-chloro-6-methylaniline is well-documented with a high yield. The subsequent Sandmeyer trifluoromethylation, based on established general protocols, provides a reliable means to introduce the trifluoromethyl group. This guide provides researchers and drug development professionals with the necessary details to reproduce this synthesis in a laboratory setting. Further optimization of the trifluoromethylation step for this specific substrate may lead to improved yields.

References

2-Chloro-6-methylbenzotrifluoride molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzotrifluoride, including its core physicochemical properties, a general synthetic protocol, and a discussion of its likely chemical reactivity. Due to the limited availability of specific experimental data for this particular isomer, information from closely related compounds is used to infer its characteristics.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyData
Molecular Formula C₈H₆ClF₃
Molecular Weight 194.58 g/mol
CAS Number 112641-25-5

Synthesis Protocol

General Procedure for the Preparation of Chlorobenzotrifluorides

This process involves the treatment of a nitrobenzotrifluoride precursor with molecular chlorine in the presence of a catalyst.

Materials:

  • Nitrobenzotrifluoride precursor (e.g., 2-methyl-6-nitrobenzotrifluoride)

  • Molecular chlorine (Cl₂)

  • Catalyst system: A Friedel-Crafts type catalyst (e.g., ferric chloride, FeCl₃) and a sulfur compound (e.g., sulphur monochloride)

  • Inert solvent (optional, e.g., a chlorinated hydrocarbon)

Experimental Steps:

  • The nitrobenzotrifluoride starting material is placed in a reaction vessel. If the starting material is a solid, it can be melted or dissolved in an inert solvent.

  • The catalyst components (e.g., ferric chloride and sulphur monochloride) are added to the reaction mixture.

  • The mixture is heated to the desired reaction temperature, which can range from 118 to 200°C.

  • Chlorine gas is passed through the reaction mixture. The reaction progress can be monitored by gas-liquid chromatography (GLC).

  • The reaction is continued until the desired level of conversion is achieved. Reaction times can be lengthy, potentially spanning several hours.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by distillation.

Chemical Reactivity and Characteristics

The chemical behavior of this compound is dictated by the electronic effects of its substituents on the aromatic ring.

  • Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.

  • Chlorine Atom (-Cl): As a halogen, chlorine is also an electron-withdrawing group via induction, further deactivating the ring. However, it is an ortho-, para-director for electrophilic substitution.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group, which activates the ring towards electrophilic substitution and is also an ortho-, para-director.

The interplay of these groups suggests that this compound is a versatile intermediate in organic synthesis, particularly for the creation of more complex molecules where a trifluoromethylated aromatic core is desired.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of chlorobenzotrifluoride compounds.

G start Nitrobenzotrifluoride Precursor reaction Chlorination Reaction (118-200°C) start->reaction Add to reactor reagents Chlorine Gas (Cl2) Catalyst (e.g., FeCl3) reagents->reaction Introduce workup Reaction Workup & Purification reaction->workup Cool and process product This compound workup->product Isolate final product

Spectroscopic Data of 2-Chloro-6-methylbenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Chloro-6-methylbenzotrifluoride (CAS No. 112641-25-5). Due to the limited availability of experimentally derived spectra for this specific compound, this guide presents predicted spectroscopic data alongside information for a structurally similar compound, 2-Chloro-4-methylbenzotrifluoride, for comparative analysis. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

Predicted NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR of this compound are presented below. These predictions are based on computational algorithms and can be used as a reference for experimental data.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)
¹H NMR Aromatic Protons: 7.2 - 7.6Methyl Protons: ~2.5
¹³C NMR Aromatic Carbons: 120 - 140CF₃ Carbon: ~125 (quartet)Methyl Carbon: ~20
¹⁹F NMR CF₃: -60 to -65
Predicted IR Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed in the table below.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3100 - 3000Aromatic C-H Stretch
3000 - 2850C-H Stretch (Methyl)
1600 - 1450Aromatic C=C Stretch
1350 - 1150C-F Stretch (Trifluoromethyl)
800 - 600C-Cl Stretch
Predicted Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are provided.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zFragment
194/196[M]⁺ (Molecular Ion, showing isotopic pattern for Cl)
175/177[M - F]⁺
159/161[M - Cl]⁺
125[M - CF₃]⁺

Spectroscopic Data of a Structural Isomer: 2-Chloro-4-methylbenzotrifluoride

For comparative purposes, the known spectroscopic properties of the structural isomer, 2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8), are presented.[1][2][3][4]

Table 4: Spectroscopic Properties of 2-Chloro-4-methylbenzotrifluoride

PropertyValue
Molecular FormulaC₈H₆ClF₃
Molecular Weight194.58 g/mol
¹³C NMR (Predicted) Aromatic Carbons: 120 - 140CF₃ Carbon: ~125 (quartet)Methyl Carbon: ~20

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate compound characterization. The following sections outline standard experimental protocols for NMR, IR, and MS analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[5] For ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.[5]

  • Solvent Selection : Choose a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆, DMSO-d₆) that completely dissolves the sample.[5]

  • Internal Standard : An internal standard such as tetramethylsilane (TMS) is often used for chemical shift calibration.[5]

  • Filtration : To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a pipette with a cotton or glass wool plug into a clean NMR tube.[6]

Data Acquisition Workflow

NMR_Workflow A Prepare Sample B Insert into Spectrometer A->B C Lock and Shim B->C D Acquire Spectrum (¹H, ¹³C, ¹⁹F) C->D E Process Data (Fourier Transform, Phasing, Baseline Correction) D->E F Analyze Spectrum E->F

NMR Data Acquisition and Processing Workflow.

¹H NMR Acquisition

A standard ¹H NMR experiment involves a single pulse sequence. The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.[7] The resulting signals are detected and processed to generate the spectrum.

¹³C NMR Acquisition

Due to the low natural abundance and smaller magnetic moment of the ¹³C nucleus, signal averaging over a longer period is necessary.[8] Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[9]

¹⁹F NMR Acquisition

¹⁹F is a highly sensitive nucleus with 100% natural abundance, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds.[10] The wide chemical shift range of ¹⁹F provides excellent signal dispersion.[10]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common technique that requires minimal sample preparation.[11]

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) after analysis.

Data Acquisition Workflow

IR_Workflow A Prepare Sample (ATR) B Place on ATR Crystal A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum B->D E Process Data (Baseline Correction, Peak Picking) C->E D->E F Analyze Spectrum E->F

IR Spectroscopy Data Acquisition Workflow.

Mass Spectrometry (MS)

Sample Introduction and Ionization

  • Sample Introduction : The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Electron Ionization (EI) is a common technique for volatile compounds, where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.[12]

Data Acquisition Workflow

MS_Workflow A Introduce Sample B Ionize Sample (e.g., EI) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Generate Mass Spectrum D->E F Analyze Spectrum E->F

References

Navigating the Solubility Landscape of 2-Chloro-6-methylbenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-methylbenzotrifluoride in common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development phases, including synthesis, purification, formulation, and biological screening. This document offers a predictive solubility profile, detailed experimental methodologies for solubility determination, and visual representations of key concepts and workflows to aid in practical laboratory applications.

Predictive Solubility Profile

Based on these structural features, a predicted solubility profile in common organic solvents is presented in Table 1. This table is intended as a practical guide for solvent selection in experimental work.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic AcetoneHighGood balance of polarity to interact with the polar groups of the solute.
Ethyl AcetateHighSimilar polarity and potential for dipole-dipole interactions.
Polar Protic MethanolModerate to HighCapable of hydrogen bonding, but the overall non-polar nature of the solute may limit very high solubility.
EthanolModerate to HighSimilar to methanol, with slightly lower polarity which might enhance solubility.
Non-Polar TolueneHighStructurally similar to the solute's core, promoting favorable van der Waals interactions.
HexaneLow to ModerateThe polarity of the solute may limit its solubility in a purely non-polar aliphatic solvent.
Halogenated DichloromethaneHighThe presence of chlorine atoms in both solvent and solute suggests good miscibility.[1]
ChloroformHighSimilar to dichloromethane, it is an effective solvent for many organic compounds.

Factors Influencing Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by a complex interplay of various factors. A fundamental understanding of these factors is crucial for predicting and manipulating solubility in practical applications.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions SolutePolarity Polarity Solubility Solubility SolutePolarity->Solubility 'Like dissolves like' MolecularSize Molecular Size MolecularSize->Solubility Inverse relationship CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Inverse relationship SolventPolarity Polarity SolventPolarity->Solubility 'Like dissolves like' H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Enhances for polar solutes Temperature Temperature Temperature->Solubility Generally increases Pressure Pressure Pressure->Solubility Significant for gases

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

Experimental Protocol for Solubility Determination

A reliable and reproducible experimental protocol is essential for determining the quantitative solubility of this compound. The following section outlines a general and robust gravimetric method that can be adapted for various common organic solvents.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to ±0.0001 g)

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe. It is critical not to disturb the solid at the bottom.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step removes any suspended solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing the solute to decompose or sublime.

    • Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried solute.

    • The solubility can then be expressed in various units, such as:

      • g/100 mL of solvent: (mass of solute / volume of solvent withdrawn) x 100

      • g/100 g of solvent: (mass of solute / mass of solvent) x 100

      • mol/L: (moles of solute / volume of solution in L)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and the chosen solvent for specific handling and disposal instructions.

The following diagram illustrates the general workflow for this experimental procedure.

G Experimental Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Solution (Excess Solute in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Prep->Equilibrate Settle Allow Undissolved Solid to Settle Equilibrate->Settle Withdraw Withdraw Aliquot of Supernatant Settle->Withdraw Filter Filter through Syringe Filter into Pre-weighed Dish Withdraw->Filter Weigh_Solution Record Mass of Filtered Solution Filter->Weigh_Solution Evaporate Evaporate Solvent Weigh_Solution->Evaporate Cool Cool in Desiccator Evaporate->Cool Weigh_Final Weigh Dish with Dry Solute Cool->Weigh_Final Calculate Calculate Solubility Weigh_Final->Calculate End End Calculate->End

Caption: A stepwise workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents for professionals in research and drug development. While quantitative data is not yet publicly available, the predictive solubility table offers a valuable starting point for solvent selection. The detailed experimental protocol provides a clear and actionable methodology for researchers to determine precise solubility data in their own laboratories. The accompanying diagrams offer visual aids to comprehend the multifaceted nature of solubility and the practical steps involved in its measurement. This guide serves as a valuable resource to facilitate the effective use of this compound in scientific endeavors.

References

The Rising Profile of 2-Chloro-6-methylbenzotrifluoride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the burgeoning potential of the 2-Chloro-6-methylbenzotrifluoride scaffold in medicinal chemistry. This document outlines its synthetic utility, highlights its incorporation in advanced drug candidates, and provides an in-depth analysis of its role in shaping the pharmacological profiles of novel therapeutic agents.

Introduction: A Privileged Scaffold in Drug Discovery

The strategic incorporation of fluorine and chlorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The this compound moiety, and its close structural analogs, have emerged as a particularly valuable building block. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom can provide key interaction points within biological targets and influence electronic properties.[1][2] This guide explores the application of this scaffold, with a primary focus on its role in the development of potent kinase inhibitors and other therapeutic agents.

Synthesis and Functionalization

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of bioactive molecules. Its reactivity allows for various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, enabling the introduction of different pharmacophores.

A key synthetic application involves its use as a precursor for more complex molecular architectures. For instance, related structures like 2-chloro-5-(trifluoromethyl)benzonitrile can be readily converted to corresponding benzoic acids and benzamides, which are crucial intermediates in the synthesis of antitubercular agents.[3]

Case Study: A Potent and Orally Bioavailable c-KIT Kinase Inhibitor

A prominent example showcasing the potential of a closely related scaffold is the development of CHMFL-KIT-64, a novel and potent inhibitor of the c-KIT kinase.[4] This compound features a 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide moiety and has demonstrated significant activity against a broad spectrum of drug-resistant c-KIT mutants, which are key drivers in gastrointestinal stromal tumors (GISTs).[5][6]

Biological Activity

CHMFL-KIT-64 exhibits impressive potency in biochemical and cellular assays, effectively inhibiting both wild-type and various mutant forms of the c-KIT kinase.

Target IC50 (nM)
c-KITWT5
c-KITV559D3
c-KITV560D2
c-KITL576P4
c-KITT670I8
c-KITD820G15
Table 1: Biochemical inhibitory activities of CHMFL-KIT-64 against various c-KIT kinase mutants.
Experimental Protocols

General Procedure for the Synthesis of CHMFL-KIT-64:

The synthesis of CHMFL-KIT-64 involves a multi-step process. A key step is the amide coupling between 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid and 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

  • Preparation of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid: This intermediate can be synthesized from 4-chloro-3-(trifluoromethyl)toluene through a series of reactions including bromination and subsequent conversion to the carboxylic acid.

  • Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline: This is typically prepared by the reaction of 4,7-dichloro-6,7-dimethoxyquinoline with 4-aminophenol.

  • Amide Coupling: The final compound is obtained by coupling the two key intermediates using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide).

c-KIT Kinase Inhibition Assay:

The inhibitory activity of the compounds against c-KIT kinase is typically evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The kinase, a biotinylated peptide substrate, and ATP are incubated with varying concentrations of the test compound in an assay buffer.

  • The reaction is initiated by the addition of ATP and allowed to proceed at room temperature.

  • The reaction is then stopped, and a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin are added.

  • After incubation, the TR-FRET signal is read on a suitable plate reader. The IC50 values are then calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

CHMFL-KIT-64 acts as a Type II kinase inhibitor, binding to the inactive conformation of the c-KIT kinase. This mode of binding allows it to effectively inhibit a range of mutants that confer resistance to other inhibitors.

cKIT_Signaling_Pathway SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor Tyrosine Kinase SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Activates Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation CHMFL_KIT_64 CHMFL-KIT-64 CHMFL_KIT_64->cKIT Inhibits (Type II)

Figure 1: Simplified c-KIT signaling pathway and the inhibitory action of CHMFL-KIT-64.

Applications in Antimicrobial Drug Discovery

The 2-chloro-trifluoromethylphenyl scaffold has also been explored for its potential in developing novel antimicrobial agents. A series of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for their antimicrobial activity.[7]

Biological Activity

Several compounds in this series exhibited promising activity against various bacterial and fungal strains. The quantitative data for the most active compounds are summarized below.

Compound Bacterial Strain Zone of Inhibition (mm) Fungal Strain Zone of Inhibition (mm)
4a S. aureus18A. niger15
4b E. coli16C. albicans17
4c P. aeruginosa14A. flavus16
Table 2: Antimicrobial activity of selected tetrahydropyrimidine-5-carboxamide derivatives.
Experimental Workflow

The general workflow for the synthesis and evaluation of these antimicrobial agents is depicted below.

Antimicrobial_Workflow Start Starting Materials: N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, Substituted Benzaldehydes, Urea Synthesis One-pot Synthesis (Biginelli Reaction) Start->Synthesis Purification Purification & Characterization (Crystallization, Spectroscopy) Synthesis->Purification Screening Antimicrobial Screening (Agar Well Diffusion Method) Purification->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR

Figure 2: Experimental workflow for the synthesis and evaluation of antimicrobial agents.

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a highly promising platform for the development of novel therapeutics. The successful design of potent c-KIT kinase inhibitors and the exploration of antimicrobial agents underscore the versatility of this structural motif. The unique combination of a chlorine atom and a trifluoromethyl group provides a powerful handle for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles. Future research in this area is expected to uncover new applications in diverse therapeutic areas, further solidifying the importance of this scaffold in modern drug discovery.

References

A Technical Guide to 2-Chloro-6-methylbenzotrifluoride: Commercial Availability and Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-6-methylbenzotrifluoride is a substituted toluene derivative featuring a trifluoromethyl group and a chlorine atom on the aromatic ring. The presence of the electron-withdrawing trifluoromethyl group and the reactive chlorine atom makes it a valuable intermediate for introducing the 2-methyl-6-(trifluoromethyl)phenyl moiety into more complex molecules. Such fluorinated motifs are of significant interest in drug discovery and the development of new agrochemicals, as they can modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide serves to inform researchers on the procurement of this chemical and to provide a foundational understanding of its potential synthetic applications.

Commercial Suppliers and Availability

A number of chemical suppliers offer this compound for research and development purposes. The availability, purity, and packaging options vary between suppliers. Below is a summary of commercially available data.

SupplierCAS NumberPurityAvailable Pack SizesLead Time
Manchester Organics 112641-25-595%5g6 - 8 weeks[1]
SciSupplies 112641-25-599.0%25g, 250mg14–16 days
CymitQuimica 112641-25-599.0%250mg, 1g, 5g, 25gNot specified[2]
BLD Pharm 112641-25-5Not specifiedNot specifiedNot specified
Fluorochem (via Sigma-Aldrich) 112641-25-5Not specifiedNot specifiedNot specified[3]

Note: Pricing is often available upon request from the supplier. It is recommended to contact suppliers directly for the most current information on pricing, availability, and detailed specifications.

Synthetic Applications and Experimental Protocols

This compound serves as a building block in organic synthesis. The chlorine atom can be displaced or participate in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Chloride

While a specific protocol for the palladium-catalyzed cyanation of this compound is not detailed in the surveyed literature, a general and mild procedure for the cyanation of (hetero)aryl chlorides can be adapted. The following protocol is based on established methods and would require optimization for this specific substrate.

Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. Researchers should conduct their own optimization and safety assessments.

Reaction: Conversion of this compound to 2-Methyl-6-(trifluoromethyl)benzonitrile.

Materials:

  • This compound

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., cataCXium® A)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), potassium ferrocyanide trihydrate (0.5 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in anhydrous DMF (1 mL).

  • Reaction Initiation: Add anhydrous DMF (4 mL) to the Schlenk flask containing the substrate and bases. Stir the suspension for a few minutes. Then, add the catalyst pre-mixture to the flask.

  • Heating and Monitoring: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 2-Methyl-6-(trifluoromethyl)benzonitrile.

Signaling Pathways

As this compound is a synthetic chemical intermediate, there is no information available in the scientific literature regarding its involvement in biological signaling pathways. Its utility lies in its role as a building block for the synthesis of potentially bioactive molecules.

Visualizations

Logical Workflow for Procurement and Use

The following diagram illustrates a typical workflow for a researcher intending to use this compound in a synthetic project.

Caption: Logical workflow for the procurement and synthetic use of this compound.

Generalized Experimental Workflow for Palladium-Catalyzed Cyanation

The diagram below outlines the key steps in the generalized experimental protocol described in Section 3.1.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Chloride, K4[Fe(CN)6], and Base in Schlenk Flask C Add Solvent and Catalyst to Flask A->C B Prepare Catalyst Solution (Pd(OAc)2 + Ligand in DMF) B->C D Heat Reaction Mixture (100-120 °C) C->D E Monitor by TLC/GC-MS D->E F Cool and Quench; Aqueous Work-up E->F G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Obtain Pure Nitrile Product H->I

Caption: Generalized workflow for the palladium-catalyzed cyanation of an aryl chloride.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Chloro-6-methylbenzotrifluoride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from structurally related benzotrifluoride derivatives and chlorinated aromatic compounds to project its likely thermal behavior. It outlines the standard experimental protocols for assessing thermal stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, potential decomposition pathways are discussed, and logical workflows for thermal stability analysis are presented using diagrammatic representations. This guide serves as a foundational resource for researchers and professionals handling this compound, emphasizing the importance of empirical testing for a definitive understanding of its thermal properties.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group generally enhances the thermal stability of the benzene ring. However, the chloro and methyl substituents can influence its decomposition profile. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries where elevated temperatures may be encountered.

Projected Thermal Stability

Based on the analysis of related benzotrifluoride derivatives, this compound is expected to be a thermally stable compound. The trifluoromethyl group is known for its high stability. The primary decomposition is likely to be initiated by the cleavage of the C-Cl or C-C bond of the methyl group at elevated temperatures.

While specific decomposition temperatures are not available, a general expectation for similar halogenated and methylated benzotrifluorides would place the onset of decomposition above 200°C in an inert atmosphere. The actual decomposition temperature can be influenced by factors such as the presence of impurities, catalysts, or the atmospheric environment (e.g., oxygen).

Potential Decomposition Products

Upon thermal decomposition, this compound is anticipated to break down into a complex mixture of smaller molecules. The specific products will depend on the decomposition conditions (temperature, atmosphere, pressure). Potential decomposition products may include:

  • Hydrogen Chloride (HCl): Formed by the abstraction of a hydrogen atom by a chlorine radical.

  • Hydrogen Fluoride (HF): Resulting from the breakdown of the trifluoromethyl group.

  • Benzene and Toluene derivatives: Formed through various rearrangement and fragmentation reactions.

  • Char and Soot: At very high temperatures, incomplete combustion can lead to the formation of carbonaceous materials.

A hypothetical decomposition pathway is illustrated in the diagram below.

This compound This compound Initial C-Cl Cleavage Initial C-Cl Cleavage This compound->Initial C-Cl Cleavage High Temperature Initial C-C (methyl) Cleavage Initial C-C (methyl) Cleavage This compound->Initial C-C (methyl) Cleavage High Temperature Aryl Radical Aryl Radical Initial C-Cl Cleavage->Aryl Radical Chlorine Radical Chlorine Radical Initial C-Cl Cleavage->Chlorine Radical Initial C-C (methyl) Cleavage->Aryl Radical Methyl Radical Methyl Radical Initial C-C (methyl) Cleavage->Methyl Radical Further Fragmentation Further Fragmentation Aryl Radical->Further Fragmentation Methyl Radical->Further Fragmentation Chlorine Radical->Further Fragmentation Decomposition Products (HCl, HF, etc.) Decomposition Products (HCl, HF, etc.) Further Fragmentation->Decomposition Products (HCl, HF, etc.)

Caption: Hypothetical decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition characteristics of this compound, a series of standard analytical techniques should be employed.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative decomposition).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

  • Methodology:

    • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel).

    • An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The resulting DSC curve (heat flow vs. temperature) reveals endothermic (melting, boiling) and exothermic (decomposition) events.

Accelerating Rate Calorimetry (ARC)
  • Objective: To simulate a worst-case scenario of a runaway thermal reaction and to determine the time-to-maximum-rate (TMR) and self-heating rate.

  • Methodology:

    • A larger sample of the compound is placed in a robust, spherical bomb calorimeter.

    • The calorimeter is placed in a temperature-controlled chamber.

    • The system is heated in a stepwise manner. At each step, the system is held isothermally to detect any self-heating.

    • If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, thus preventing heat loss.

    • The temperature and pressure are monitored as a function of time to characterize the runaway reaction.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from thermal analysis experiments.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValueUnits
Onset Decomposition Temperature (Tonset)°C
Temperature at 5% Mass Loss (Td5)°C
Temperature at 50% Mass Loss (Td50)°C
Residual Mass at 800 °C%

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterValueUnits
Melting Point (Tm)°C
Enthalpy of Fusion (ΔHf)J/g
Onset of Exothermic Decomposition°C
Enthalpy of Decomposition (ΔHd)J/g

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive thermal stability assessment of a chemical compound.

cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Risk Management A Literature Review & Physicochemical Properties B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Accelerating Rate Calorimetry (ARC) B->D If significant mass loss C->D If significant exotherm E Analysis of Decomposition Products (e.g., GC-MS, FTIR) D->E F Establish Safe Operating Limits D->F E->F G Develop Emergency Procedures F->G

Caption: Logical workflow for thermal stability analysis.

Conclusion

The Genesis of a Key Intermediate: A Technical Guide to 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Historical Context, Synthesis, and Significance of a Versatile Fluorinated Building Block

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzotrifluoride, a fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries. While the specific historical moment of its initial discovery remains esoteric, its emergence is intrinsically linked to the broader development of organofluorine chemistry in the 20th century. This document details plausible and established synthetic routes, complete with experimental protocols and quantitative data, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Historical Context and Emergence

The precise historical account of the first synthesis of this compound is not prominently documented in readily accessible scientific literature. Its development is best understood within the expansive growth of fluorine chemistry, which gained significant momentum in the mid-20th century. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity, spurred extensive research into the synthesis of novel fluorinated aromatic compounds for use in medicinal chemistry and crop protection.

The synthesis of related benzotrifluoride derivatives is documented in various patents and scientific articles, suggesting that this compound was likely first synthesized as part of these broader exploratory efforts into functionalized fluorinated scaffolds. Its utility as a building block in the construction of more complex molecules has cemented its importance in modern organic synthesis.

Plausible Synthetic Pathways

Several logical synthetic routes can be envisaged for the preparation of this compound, primarily revolving around the introduction of the chloro, methyl, and trifluoromethyl groups onto a benzene ring. The most established methods are based on well-known named reactions in organic chemistry.

From 2-Chloro-6-methylaniline via Sandmeyer and Balz-Schiemann Type Reactions

A highly plausible and versatile route commences with the readily available precursor, 2-chloro-6-methylaniline. This pathway involves the diazotization of the aniline followed by a suitable substitution reaction to introduce the trifluoromethyl group.

The initial step involves the conversion of the primary aromatic amine to a diazonium salt.

  • Experimental Protocol:

    • Dissolve 2-chloro-6-methylaniline (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Two primary methods can be employed to introduce the trifluoromethyl group onto the diazonium salt.

  • A. Sandmeyer-type Trifluoromethylation: This method utilizes a copper(I) catalyst.

    • Experimental Protocol:

      • In a separate flask, prepare a solution of a trifluoromethylating agent, such as sodium trifluoromethanesulfinate (CF₃SO₂Na) or Ruppert-Prakash reagent (TMSCF₃), and a copper(I) salt (e.g., CuCl, CuBr) in a suitable solvent (e.g., acetonitrile, DMF).

      • Slowly add the cold solution of the diazonium salt to the trifluoromethylating mixture.

      • Allow the reaction to warm to room temperature and stir for several hours or until nitrogen evolution ceases.

      • The reaction is then worked up by extraction and purified by distillation or chromatography.

  • B. Balz-Schiemann-type Reaction: This classic method for introducing fluorine can be adapted for trifluoromethylation under specific conditions, though it is less common for this direct transformation. A more analogous approach involves the formation of an aryl trifluoroborate salt followed by reaction with a trifluoromethyl source.

The following diagram illustrates the logical workflow for the synthesis starting from 2-chloro-6-methylaniline.

Synthesis_from_Aniline Start 2-Chloro-6-methylaniline Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization Product This compound Diazonium->Product Trifluoromethylation Reagent1 NaNO₂, HCl (0-5 °C) Reagent2 CF₃ Source (e.g., TMSCF₃) Cu(I) Catalyst

Synthesis of this compound from 2-Chloro-6-methylaniline.
Halogen Exchange Fluorination

Another viable approach involves the fluorination of a corresponding trichloromethyl precursor via a halogen exchange reaction, often referred to as the Swarts reaction.

  • Experimental Protocol:

    • Start with 2-chloro-6-methylbenzotrichloride. This precursor can be synthesized by the radical chlorination of 2-chloro-6-methyltoluene.

    • React 2-chloro-6-methylbenzotrichloride with a fluorinating agent such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF).

    • The reaction is typically carried out at elevated temperatures.

    • The desired this compound is then isolated and purified by distillation.

Halogen_Exchange Start 2-Chloro-6-methyltoluene Intermediate 2-Chloro-6-methylbenzotrichloride Start->Intermediate Radical Chlorination Product This compound Intermediate->Product Halogen Exchange Reagent1 Cl₂, Radical Initiator Reagent2 HF/SbCl₅ or SbF₃/SbCl₅

Synthesis via Halogen Exchange Fluorination.

Quantitative Data

While specific yield and purity data for the synthesis of this compound are not extensively published in peer-reviewed journals and often remain proprietary information within industrial settings, the following table provides representative data for analogous reactions found in the literature.

Synthetic StepStarting MaterialReagentsProductRepresentative Yield (%)Representative Purity (%)
Diazotization 2-Chloro-6-methylanilineNaNO₂, HCl2-Chloro-6-methylbenzenediazonium chlorideQuantitative (in solution)Not isolated
Trifluoromethylation 2-Chloro-6-methylbenzenediazonium chlorideTMSCF₃, CuIThis compound60-80>95 (after purification)
Radical Chlorination 2-Chloro-6-methyltolueneCl₂, AIBN2-Chloro-6-methylbenzotrichloride70-90>90 (crude)
Halogen Exchange 2-Chloro-6-methylbenzotrichlorideHF, SbCl₅This compound70-85>98 (after distillation)

Note: The data presented are estimations based on analogous transformations and may vary depending on the specific reaction conditions and scale.

Applications and Significance

This compound is a valuable building block in organic synthesis. Its trifluoromethyl group imparts unique electronic and steric properties to molecules, making it a sought-after intermediate in the following areas:

  • Pharmaceuticals: It is a precursor for the synthesis of active pharmaceutical ingredients (APIs) where the trifluoromethyl group can enhance drug efficacy, metabolic stability, and bioavailability.

  • Agrochemicals: It is used in the synthesis of herbicides, insecticides, and fungicides, where the trifluoromethyl moiety often contributes to the biological activity of the final product.

  • Materials Science: It can be incorporated into polymers and other materials to modify their physical and chemical properties.

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry. While its specific origins are not clearly chronicled, its synthetic accessibility through established chemical transformations and its importance as a versatile intermediate are undisputed. The synthetic pathways and conceptual data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this and other valuable fluorinated molecules. As the demand for sophisticated chemical entities continues to grow, the role of such key building blocks will undoubtedly become even more critical.

Methodological & Application

Synthetic Routes to Derivatives of 2-Chloro-6-methylbenzotrifluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives of 2-chloro-6-methylbenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl, chloro, and methyl substituents. The synthetic routes described herein focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the introduction of a wide range of functional groups.

Introduction

This compound possesses a unique substitution pattern on the benzene ring, making it an attractive starting material for the synthesis of complex molecules. The electron-withdrawing nature of the trifluoromethyl group, combined with the steric and electronic influence of the ortho-chloro and methyl groups, dictates the reactivity of the aromatic ring. The primary routes for derivatization involve the functionalization of the C-Cl bond, which is amenable to various transition metal-catalyzed cross-coupling reactions.

Key Synthetic Transformations

The derivatization of this compound can be primarily achieved through the following key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of biaryl derivatives.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to a variety of aniline derivatives.

  • Sonogashira Coupling: For the formation of C-C triple bonds, yielding substituted alkynyl derivatives.

  • Cyanation: For the introduction of a nitrile group, a versatile functional group that can be further transformed.

  • Ullmann Condensation: For the formation of C-O bonds, to produce diaryl ether derivatives.

  • Hydroxylation: For the introduction of a hydroxyl group, which can serve as a handle for further functionalization.

The following sections provide detailed protocols and quantitative data for these transformations.

Data Presentation: Summary of Synthetic Routes

Derivative TypeReaction TypeCatalyst/ReagentTypical Yield (%)Reference
Biaryl Suzuki-Miyaura CouplingPd(PPh₃)₄ / K₂CO₃70-90[1][2]
Aniline Buchwald-Hartwig AminationPd₂(dba)₃ / BINAP / NaOtBu60-85[3]
Alkynyl Sonogashira CouplingPdCl₂(PPh₃)₂ / CuI / Et₃N75-95[4][5]
Nitrile Copper-Catalyzed CyanationCuCN / DMF60-80
Diaryl Ether Ullmann CondensationCuI / L-proline / K₂CO₃50-70[6][7]
Phenol Palladium-Catalyzed HydroxylationPd(dba)₂ / Xantphos / KOH40-60

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the toluene/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Buchwald-Hartwig Amination for the Synthesis of Aniline Derivatives

This protocol outlines a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol) to a dried Schlenk flask.

  • Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes.

  • Add this compound (1.0 mmol) followed by the amine (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired aniline derivative.

Sonogashira Coupling for the Synthesis of Alkynyl Derivatives

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol).

  • Heat the reaction mixture to 60 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the alkynyl derivative.

Mandatory Visualizations

Synthetic_Pathways cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination cluster_Sonogashira Sonogashira Coupling This compound This compound Biaryl Derivative Biaryl Derivative This compound->Biaryl Derivative Pd(PPh3)4, K2CO3 Aniline Derivative Aniline Derivative This compound->Aniline Derivative Pd2(dba)3, BINAP, NaOtBu Alkynyl Derivative Alkynyl Derivative This compound->Alkynyl Derivative PdCl2(PPh3)2, CuI, Et3N Arylboronic acid Arylboronic acid Amine (R-NH2) Amine (R-NH2) Terminal Alkyne Terminal Alkyne

Caption: Key cross-coupling reactions for derivatization.

Experimental_Workflow start Start: Reaction Setup reagents Combine Reactants, Catalyst, and Solvent under Inert Atmosphere start->reagents reaction Heat and Stir for Specified Time reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quenching, Extraction, Washing monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for synthesis.

References

The Synthetic Versatility of 2-Chloro-6-methylbenzotrifluoride: A Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

2-Chloro-6-methylbenzotrifluoride, a halogenated aromatic compound, is a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, offers a valuable scaffold for the construction of complex molecules with applications in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making it a key synthon for the introduction of the 2-methyl-6-(trifluoromethyl)phenyl moiety into target molecules. This moiety is found in a number of biologically active compounds.

This document provides an overview of the key applications of this compound in organic synthesis, with a focus on its utility in cross-coupling reactions. While specific experimental data for this particular isomer is limited in publicly available literature, this note outlines general protocols for analogous transformations, providing a foundational methodology for researchers.

Key Applications in Organic Synthesis

This compound is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the chlorine atom provides a reactive handle for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern synthetic chemistry. This compound can readily participate in several key palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

  • Sonogashira Coupling: For the formation of aryl alkynes.

These reactions allow for the modular assembly of complex molecular architectures from readily available starting materials.

Experimental Protocols (General Procedures)

The following are general experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates, including this compound.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Benzotrifluorides

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and an organoboron compound.

Reaction Scheme:

Suzuki_Miyaura This compound This compound Product 2-Aryl-6-methylbenzotrifluoride This compound->Product ArylBoronicAcid Aryl Boronic Acid (R-B(OH)2) ArylBoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/H2O)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Table (Hypothetical Example):

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Toluene/H2O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3Dioxane/H2O901692
Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine.

Reaction Scheme:

Buchwald_Hartwig This compound This compound Product N-Aryl-2-methyl-6-(trifluoromethyl)aniline This compound->Product Amine Amine (R-NH2) Amine->Product Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.10 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

  • The catalyst, ligand, and base are suspended in an anhydrous, degassed solvent such as toluene or dioxane.

  • This compound (1.0 equiv) and the desired amine (1.2 equiv) are added to the mixture.

  • The reaction vessel is sealed and heated to 80-110 °C with vigorous stirring.

  • The reaction progress is monitored by an appropriate technique (TLC, GC-MS, or LC-MS).

  • After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • Purification is achieved by column chromatography.

Data Table (Hypothetical Example):

EntryAminePrecatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd2(dba)3 / XPhosNaOtBuToluene1001878
2MorpholinePd(OAc)2 / RuPhosK3PO4Dioxane1102485
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.

Reaction Scheme:

Sonogashira_Coupling This compound This compound Product 2-Alkynyl-6-methylbenzotrifluoride This compound->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu_Catalyst Cu Catalyst (e.g., CuI) Base Base (e.g., Et3N) Solvent Solvent (e.g., THF)

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-Chloro-6-methylbenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the trifluoromethyl, methyl, and chloro substituents. The methodologies outlined below—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions—offer powerful tools for the synthesis of novel derivatives with potential applications in drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids provides access to a diverse range of 2-aryl-6-methylbenzotrifluoride derivatives. These products are valuable scaffolds in the development of pharmaceuticals and functional materials.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%)Cs₂CO₃Dioxane1101692
33-Pyridylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃DME/H₂O (4:1)902478
42-Thiopheneboronic acidPdCl₂(dppf) (3 mol%)Na₂CO₃THF801888

Experimental Protocol: Synthesis of 2-Phenyl-6-methylbenzotrifluoride

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 194.5 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired product.

Logical Relationship Diagram for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid Heating Heating in Solvent Reactants->Heating Catalyst Pd Catalyst + Ligand Catalyst->Heating Base Base (e.g., K3PO4) Base->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 2-Aryl-6-methylbenzotrifluoride Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing a direct route to aryl alkynes. Coupling this compound with terminal alkynes yields 2-alkynyl-6-methylbenzotrifluoride derivatives, which are important intermediates in organic synthesis and can be found in various biologically active molecules.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃NTHF65890
2TrimethylsilylacetylenePd(OAc)₂ (2 mol%), XPhos (4 mol%)CuI (5 mol%)DIPAToluene801282
3Propargyl alcoholPdCl₂(dppf) (3 mol%)CuI (6 mol%)i-Pr₂NEtDMF701075
41-HexynePd(PPh₃)₄ (5 mol%)CuI (10 mol%)PiperidineAcetonitrile801688

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-6-methylbenzotrifluoride

  • To a Schlenk tube, add this compound (1.0 mmol, 194.5 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed THF (5 mL) and triethylamine (Et₃N, 2.0 mmol, 0.28 mL).

  • Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.

  • Heat the reaction mixture to 65 °C and stir for 8 hours.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the product.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction_process Reaction cluster_workup_purification Workup & Purification Substrates This compound + Terminal Alkyne Stirring Stirring under Inert Atmosphere Substrates->Stirring Catalysts Pd Catalyst + CuI Catalysts->Stirring Base_Solvent Amine Base + Solvent Base_Solvent->Stirring Filtration Filtration Stirring->Filtration Purification Chromatography Filtration->Purification Final_Product 2-Alkynyl-6-methylbenzotrifluoride Purification->Final_Product

Caption: Sonogashira coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, allowing for the synthesis of arylamines.[1] The reaction of this compound with a variety of primary and secondary amines provides access to substituted anilines that are key intermediates in the synthesis of pharmaceuticals.

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1 mol%), RuPhos (2 mol%)NaOtBuToluene1001895
2AnilinePd(OAc)₂ (2 mol%), Xantphos (4 mol%)Cs₂CO₃Dioxane1102480
3BenzylaminePd₂(dba)₃ (1.5 mol%), BrettPhos (3 mol%)K₃PO₄t-BuOH901687
4IndolePd(OAc)₂ (2 mol%), DavePhos (4 mol%)K₂CO₃Toluene1002072

Experimental Protocol: Synthesis of 4-(2-Methyl-6-(trifluoromethyl)phenyl)morpholine

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), RuPhos (0.02 mmol, 9.3 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).

  • Add this compound (1.0 mmol, 194.5 mg) and morpholine (1.2 mmol, 0.105 mL).

  • Add degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).

Signaling Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX 2-Cl-6-Me-BTF ArX->OxAdd Amine R2NH Ligand_Exchange Ligand Exchange Amine->Ligand_Exchange Base Base Deprotonation Deprotonation Base->Deprotonation PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex PdII_complex->Ligand_Exchange Amine_complex [L-Pd(II)(Ar)(NHR2)]+X- Ligand_Exchange->Amine_complex Amine_complex->Deprotonation Amido_complex L-Pd(II)(Ar)(NR2) Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[2] This reaction with this compound allows for the synthesis of substituted styrenes and other vinylated arenes, which are versatile precursors for further synthetic transformations.

Table 4: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Na₂CO₃DMF1202470
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3 mol%)K₂CO₃NMP1301875
34-VinylpyridinePd(OAc)₂ (2 mol%), Herrmann's catalyst (1 mol%)Et₃NAcetonitrile1003665
4CyclohexenePd(OAc)₂ (5 mol%), DavePhos (10 mol%)Cs₂CO₃Dioxane1404855

Experimental Protocol: Synthesis of 1-Methyl-2-(trifluoromethyl)-3-styrylbenzene

  • A mixture of this compound (1.0 mmol, 194.5 mg), styrene (1.5 mmol, 0.17 mL), palladium(II) acetate (0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg), and sodium carbonate (2.0 mmol, 212 mg) in DMF (5 mL) is placed in a sealed tube.

  • The reaction mixture is heated at 120 °C for 24 hours.

  • After cooling, the mixture is diluted with water (30 mL) and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • The product is purified by column chromatography on silica gel (hexanes).

Logical Flow of the Heck Reaction

Heck_Reaction_Flow start Start reactants This compound Alkene start->reactants catalyst_system Pd Catalyst Ligand Base start->catalyst_system reaction_conditions Solvent & High Temperature reactants->reaction_conditions catalyst_system->reaction_conditions oxidative_addition Oxidative Addition of Pd(0) to Ar-Cl reaction_conditions->oxidative_addition migratory_insertion Migratory Insertion of Alkene oxidative_addition->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination reductive_elimination Reductive Elimination & Catalyst Regeneration beta_hydride_elimination->reductive_elimination product Substituted Alkene reductive_elimination->product

Caption: Key steps in the Heck reaction catalytic cycle.

References

Application Note: A Detailed Protocol for the Nitration of 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the nitration of 2-Chloro-6-methylbenzotrifluoride, a key reaction for the synthesis of intermediates in the pharmaceutical and agrochemical industries. The following sections detail the necessary reagents, experimental procedure, safety precautions, and expected outcomes based on established methodologies for similar substituted benzotrifluoride compounds.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. For substituted benzotrifluorides, this reaction is crucial for producing key intermediates. The trifluoromethyl group is a meta-director, while the chloro and methyl groups are ortho- and para-directors. This protocol outlines the controlled addition of a nitro group to the this compound ring, a process that requires careful management of reaction conditions to ensure safety and achieve the desired product distribution.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of related substituted benzotrifluorides.[1][2][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Fuming Nitric Acid (HNO₃)98%Commercially AvailableHighly corrosive and a strong oxidizer.
Sulfuric Acid (H₂SO₄)98% (optional)Commercially AvailableUse may alter isomer distribution.[1][3]
Methylene Chloride (CH₂Cl₂)ACS GradeCommercially AvailableUsed for extraction.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionPrepared in-houseFor neutralization wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying the organic phase.
IceFor workup.
Round-bottom flask with stirrer
Addition funnel
Low-temperature thermometer
Cooling bath (e.g., dry ice/acetone)
Separatory funnel
Rotary evaporator
Detailed Procedure
  • Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer. Ensure the setup is placed within an efficient fume hood.[4]

  • Cooling: Charge the flask with a nitrating mixture. A common approach involves using fuming nitric acid. For a reaction at a 0.1 mol scale of the benzotrifluoride derivative, approximately 3 to 10 molar equivalents of nitric acid can be used.[3] Cool the acid in the flask to a temperature between -20°C and -10°C using a cooling bath.

  • Substrate Addition: Slowly add this compound dropwise from the addition funnel to the stirred, cooled nitrating agent. The rate of addition should be carefully controlled to maintain the internal reaction temperature between -20°C and 10°C.[1][2][3] Higher temperatures may lead to undesired side products and reduced yield of certain isomers.[1][3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for approximately 1 hour to ensure the reaction goes to completion.[1][2] The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

  • Quenching: Carefully and slowly pour the reaction mixture over a beaker of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the nitrated product with methylene chloride. Perform the extraction three times to ensure complete recovery of the product from the aqueous phase.

  • Washing and Neutralization: Combine the organic extracts and wash them sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the methylene chloride using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude product will be a mixture of nitro isomers. Separation of these isomers can be achieved by fractional distillation under reduced pressure.[1][2]

Data Presentation

The following table summarizes the quantitative parameters of the nitration protocol.

ParameterValue/RangeReference/Notes
Reactants
This compound1.0 eqStarting Material
Fuming Nitric Acid (98%)3 - 10 eqNitrating Agent[3]
Reaction Conditions
Temperature-20°C to 10°CCritical for selectivity[1][2][3]
Reaction Time (post-addition)~1 hourTo ensure completion[1][2]
Workup
Extraction SolventMethylene Chloride
Neutralizing AgentSaturated NaHCO₃ solution
Expected Product Mixture of nitro-isomersThe primary products are expected to be 4-nitro and 5-nitro isomers.

Safety Precautions

Nitration reactions are highly energetic and require strict safety protocols.[4]

  • Corrosive and Toxic Hazards: Nitric acid is highly corrosive and toxic. All manipulations must be performed in a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat, and safety goggles with a face shield.[4][5]

  • Thermal Runaway: The reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which could lead to an explosion.[4] Ensure a cooling bath is readily available and capable of maintaining the target temperature.

  • Handling Benzotrifluorides: Benzotrifluoride derivatives can be volatile and flammable. Keep away from ignition sources and use explosion-proof equipment.[6][7]

  • Emergency Preparedness: An emergency eyewash and shower station must be easily accessible.[4][7] Have appropriate spill containment and neutralizing agents (like sodium bicarbonate) on hand.[4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble Dry Glassware in Fume Hood Cooling 2. Charge Nitric Acid and Cool to -20°C Setup->Cooling Addition 3. Add this compound (Keep Temp < 10°C) Cooling->Addition Stirring 4. Stir for 1 hour at -10°C to 10°C Addition->Stirring Quench 5. Pour onto Ice Stirring->Quench Extract 6. Extract with CH2Cl2 Quench->Extract Wash 7. Wash with H2O, NaHCO3, Brine Extract->Wash Dry 8. Dry (MgSO4) & Evaporate Wash->Dry Purify 9. Fractional Distillation Dry->Purify Product Final Product: Nitro-isomer Mixture Purify->Product

Caption: Workflow for the nitration of this compound.

References

Application of 2-Chloro-6-methylbenzotrifluoride in Agrochemical Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research into the application of 2-Chloro-6-methylbenzotrifluoride as a direct starting material in the synthesis of commercially significant agrochemicals has yielded limited specific examples in publicly available scientific literature and patent databases. While fluorinated compounds, including various benzotrifluoride derivatives, are widely utilized in the development of pharmaceuticals and agrochemicals, the direct synthetic pathways originating from this compound to a specific herbicide, fungicide, or insecticide are not well-documented.

The presence of the trifluoromethyl group is a key feature in many modern agrochemicals, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved biological activity. The substitution pattern on the benzene ring, including the presence of chlorine and methyl groups, can further influence the molecule's efficacy and selectivity.

While direct applications of this compound are not readily found, the broader class of chlorinated and methylated benzotrifluorides serves as important intermediates in agrochemical synthesis. For instance, related compounds are known to be precursors in the synthesis of various active ingredients.

Due to the lack of a specific agrochemical synthesized directly from this compound in the reviewed literature, the requested detailed application notes, experimental protocols, quantitative data tables, and diagrams for a specific synthetic pathway cannot be provided at this time. The following sections offer a general overview of the importance of substituted benzotrifluorides in the agrochemical industry.

General Importance of Substituted Benzotrifluorides in Agrochemicals

Substituted benzotrifluorides are valuable building blocks in the synthesis of a wide range of agrochemicals. The trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the chemical and physical properties of a molecule. This can lead to:

  • Enhanced Efficacy: The trifluoromethyl group can increase the binding affinity of a molecule to its biological target, leading to higher potency.

  • Improved Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong the activity of the pesticide.

  • Increased Lipophilicity: The trifluoromethyl group can enhance the ability of a molecule to pass through biological membranes, improving its uptake and transport within the target pest or plant.

These properties have led to the incorporation of the benzotrifluoride moiety into numerous commercially successful agrochemicals.

Logical Relationship: General Role of Fluorinated Intermediates

The general pathway for the utilization of fluorinated intermediates like substituted benzotrifluorides in agrochemical development follows a logical progression from the intermediate to the final product with biological activity.

Agrochemical_Synthesis_Logic A Substituted Benzotrifluoride (e.g., this compound) B Chemical Modification (e.g., Nitration, Amination, Halogenation) A->B Functionalization C Key Agrochemical Intermediate B->C Synthesis D Coupling with other Moieties C->D Assembly E Final Agrochemical Product (Herbicide, Fungicide, Insecticide) D->E Final Synthesis F Biological Activity E->F Mode of Action

Caption: Logical workflow from a substituted benzotrifluoride intermediate to a final agrochemical product.

Application Notes and Protocols: 2-Chloro-6-methylbenzotrifluoride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-6-methylbenzotrifluoride is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a trifluoromethyl group, a methyl group, and a reactive chlorine atom on the benzene ring, makes it a valuable precursor for introducing the 2-methyl-6-(trifluoromethyl)phenyl moiety into target molecules. This structural motif is found in a number of biologically active compounds, including kinase inhibitors. The trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 2-Methyl-3-trifluoromethylaniline, a precursor for various therapeutic agents, including the veterinary anti-inflammatory drug Flunixin.

Key Application: Synthesis of 2-Methyl-3-trifluoromethylaniline

A primary application of this compound is its conversion to 2-Methyl-3-trifluoromethylaniline. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) of the chlorine atom with an amino group, followed by further synthetic modifications. A related patented method describes the synthesis of the isomeric 2-methyl-3-trifluoromethylaniline from 2-chloro-3-trifluoromethylaniline, providing a strong basis for the protocol outlined below.[1]

Reaction Scheme:

G cluster_0 Synthesis of 2-Methyl-6-(trifluoromethyl)aniline This compound This compound Reaction Nucleophilic Aromatic Substitution This compound->Reaction Ammonia Ammonia Ammonia->Reaction 2-Methyl-6-(trifluoromethyl)aniline 2-Methyl-6-(trifluoromethyl)aniline Reaction->2-Methyl-6-(trifluoromethyl)aniline

Caption: Synthesis of 2-Methyl-6-(trifluoromethyl)aniline.

Experimental Protocols

The following protocols are based on established chemical principles and adapted from related patented syntheses.[1] Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis of 2-Methyl-6-(trifluoromethyl)aniline via Nucleophilic Aromatic Substitution

This protocol details the direct amination of this compound.

Materials:

  • This compound

  • Ammonia (in a suitable solvent, e.g., 1,4-dioxane or as aqueous ammonium hydroxide)

  • Palladium catalyst (e.g., Pd/C) (optional, for reductive amination if starting from a nitro-analogue)

  • Base (e.g., sodium tert-butoxide, potassium carbonate)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • To a high-pressure reaction vessel, add this compound (1 equivalent).

  • Add the solvent (e.g., Toluene, 10 volumes).

  • Add the base (e.g., sodium tert-butoxide, 1.2 equivalents).

  • Seal the vessel and purge with nitrogen gas.

  • Introduce ammonia gas to the desired pressure or add a solution of ammonia in dioxane.

  • Heat the reaction mixture to 100-150°C and maintain for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

  • After completion, cool the reactor to room temperature and carefully vent the ammonia gas.

  • Quench the reaction mixture with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 2-Methyl-6-(trifluoromethyl)aniline.

Quantitative Data (Expected):

The following table presents expected outcomes based on analogous reactions found in the literature.[1]

ParameterExpected Value
Yield70-85%
Purity (by GC)>98%
Reaction Time12-24 hours
Reaction Temperature100-150°C

Logical Workflow for Pharmaceutical Intermediate Synthesis

The synthesis of a final API from this compound often involves a multi-step process. The following diagram illustrates a typical workflow.

G Start This compound Step1 Nucleophilic Aromatic Substitution (e.g., Amination) Start->Step1 Intermediate1 2-Amino-6-methylbenzotrifluoride Intermediate Step1->Intermediate1 Step2 Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) Intermediate1->Step2 Intermediate2 Functionalized Intermediate Step2->Intermediate2 Step3 Final Modification/ Deprotection Intermediate2->Step3 End Active Pharmaceutical Ingredient (API) Step3->End G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellResponse Cellular Response (Proliferation, Survival) GeneExpression->CellResponse Inhibitor Kinase Inhibitor (from 2-Chloro-6-methyl benzotrifluoride precursor) Inhibitor->Kinase

References

Application Notes and Protocols for the High-Yield Synthesis of 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the high-yield synthesis of 2-Chloro-6-methylbenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is based on a copper-mediated Sandmeyer trifluoromethylation of 2-chloro-6-methylaniline. This method offers a robust and efficient route to the desired product, utilizing readily available starting materials and reagents. The protocol includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The synthesis of this compound can be achieved through various methods, with the Sandmeyer trifluoromethylation of the corresponding aniline being a prominent and effective approach. This reaction involves the diazotization of 2-chloro-6-methylaniline followed by a copper-catalyzed reaction with a trifluoromethyl source. This application note details a reliable protocol for this transformation, providing researchers with a practical guide for its implementation in a laboratory setting.

Experimental Protocols

Synthesis of this compound via Sandmeyer Trifluoromethylation

This protocol is adapted from established copper-mediated Sandmeyer trifluoromethylation procedures.[1][2]

Materials:

  • 2-Chloro-6-methylaniline

  • Trifluoromethyltrimethylsilane (TMSCF₃) or Umemoto's reagent

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • tert-Butyl nitrite (t-BuONO) or sodium nitrite (NaNO₂)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-chloro-6-methylaniline (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.

  • Addition of Reagents: To the stirred solution, add the copper(I) catalyst (e.g., CuI, 0.1 eq) and the trifluoromethylating agent (e.g., TMSCF₃, 1.5 eq).

  • Diazotization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add tert-butyl nitrite (1.2 eq) dropwise over a period of 15-20 minutes, maintaining the temperature below 5 °C. If using sodium nitrite, a two-step procedure involving the formation of the diazonium salt in an acidic aqueous solution may be necessary before its addition to the trifluoromethylating mixture.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are based on typical outcomes for Sandmeyer trifluoromethylation reactions reported in the literature.[1][2][3]

ParameterExpected Value
Starting Material 2-Chloro-6-methylaniline
Molecular Weight 141.60 g/mol [4]
Product This compound
Molecular Weight 194.58 g/mol
Theoretical Yield TBD
Actual Yield 75-85%
Purity (by GC-MS) >98%
Appearance Colorless to pale yellow oil

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_aniline 2-Chloro-6-methylaniline diazotization Diazotization (0 °C) start_aniline->diazotization start_reagents t-BuONO, TMSCF3, CuI, Acetonitrile start_reagents->diazotization trifluoromethylation Trifluoromethylation (Room Temp) diazotization->trifluoromethylation Warming workup Aqueous Work-up (NaHCO3, Extraction) trifluoromethylation->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aniline 2-Chloro-6-methylaniline diazonium Arenediazonium Salt aniline->diazonium + t-BuONO nitrite tert-Butyl Nitrite copper_cf3 [Cu(CF3)n] complex product This compound copper_cf3->product aryl_radical Aryl Radical diazonium->aryl_radical - N2 aryl_radical->product + [Cu(CF3)n] copper_species [Cu(I)] species n2 N2

Caption: Proposed reaction mechanism for the Sandmeyer trifluoromethylation.

References

Application Notes and Protocols for the Quantification of 2-Chloro-6-methylbenzotrifluoride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-6-methylbenzotrifluoride in typical reaction mixtures using Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust and adhere to the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[1][2]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of the final product. The methods detailed below offer high sensitivity, selectivity, and accuracy for this purpose. Gas chromatography is a well-suited technique for the analysis of volatile and semi-volatile compounds like halogenated hydrocarbons.[3]

Analytical Methods

Two primary methods are presented: a GC-FID method for routine quantitative analysis due to its robustness and wide linear range, and a GC-MS method for enhanced selectivity and confirmation of analyte identity, which is particularly useful in complex reaction matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for quantifying this compound when the reaction mixture is relatively clean and free of co-eluting impurities.

2.1.1. Experimental Protocol: GC-FID

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: (5%-Phenyl)-methylpolysiloxane capillary column (e.g., HP-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Final hold: 250 °C for 5 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 300 °C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 400 mL/min.

    • Makeup gas (Nitrogen) flow: 25 mL/min.

2.1.2. Sample Preparation Protocol

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard, such as 1,3-dichlorobenzene or another structurally similar compound that is not present in the reaction mixture and resolves well from the analyte and other components. A good internal standard should be chemically similar to the analyte but well-separated chromatographically.[4][5]

  • Sample Quenching: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by adding it to 900 µL of a suitable solvent (e.g., acetonitrile or ethyl acetate) to stop the reaction and dilute the sample.

  • Dilution and IS Spiking:

    • Pipette 100 µL of the quenched sample into a 2 mL autosampler vial.

    • Add 800 µL of the same solvent.

    • Add 100 µL of the 1 mg/mL internal standard stock solution.

    • Cap the vial and vortex thoroughly.

  • Filtration: If the sample contains solid particles, filter it through a 0.45 µm syringe filter into a clean autosampler vial before injection.

2.1.3. Quantitative Data Summary (Illustrative)

The following tables present hypothetical data from a method validation study for the GC-FID quantification of this compound.

Table 1: Linearity

Concentration (µg/mL) Peak Area Ratio (Analyte/IS)
10 0.105
25 0.262
50 0.520
100 1.035
250 2.590
500 5.180

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
50 49.5 99.0
100 101.2 101.2
250 247.0 98.8

| Average Recovery (%) | | 99.7 |

Table 3: Precision

Parameter Concentration (µg/mL) % RSD (n=6)
Repeatability 100 1.2%
Intermediate Precision (Day 1) 100 1.5%

| Intermediate Precision (Day 2) | 100 | 1.8% |

2.1.4. Workflow Diagram

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis ReactionMixture Reaction Mixture Aliquot Quench Quench Reaction ReactionMixture->Quench Dilute Dilute and Spike with IS Quench->Dilute Filter Filter (if needed) Dilute->Filter GC_Injection Inject into GC-FID Filter->GC_Injection Data_Acquisition Data Acquisition GC_Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification using IS Integration->Quantification

Caption: Workflow for GC-FID analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity and is recommended for complex reaction mixtures or for confirmation of the analyte's identity.

2.2.1. Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

  • Column: (5%-Phenyl)-methylpolysiloxane capillary column (e.g., HP-5MS or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Same as the GC-FID method.

  • Injector: Same as the GC-FID method.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • SIM Ions for this compound (Illustrative): m/z 194 (M+), 175, 159.

    • SIM Ions for Internal Standard (1,3-dichlorobenzene): m/z 146 (M+), 111, 75.

2.2.2. Sample Preparation Protocol

The sample preparation protocol is identical to the one described for the GC-FID method (Section 2.1.2).

2.2.3. Quantitative Data Summary (Illustrative)

The quantitative performance of the GC-MS method is expected to be comparable to or better than the GC-FID method, with the added benefit of higher selectivity.

Table 4: GC-MS Method Validation Summary

Parameter Specification Illustrative Result
Linearity (r²) ≥ 0.995 0.9998
Accuracy (Recovery) 98.0 - 102.0% 99.5%
Precision (% RSD) ≤ 2.0% 1.1%
Limit of Detection (LOD) S/N ≥ 3 0.5 µg/mL

| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.5 µg/mL |

2.2.4. Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis ReactionMixture Reaction Mixture Aliquot Quench Quench Reaction ReactionMixture->Quench Dilute Dilute and Spike with IS Quench->Dilute Filter Filter (if needed) Dilute->Filter GC_Injection Inject into GC-MS Filter->GC_Injection Data_Acquisition Data Acquisition (SIM Mode) GC_Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification and Confirmation Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Method Validation Logical Relationships

The validation of these analytical methods ensures their suitability for the intended purpose. The relationship between the key validation parameters is illustrated below.

Validation_Logic cluster_quantitative Quantitative Tests Accuracy Accuracy Range Range Accuracy->Range Robustness Robustness Accuracy->Robustness Precision Precision Precision->Range Precision->Robustness Linearity Linearity Linearity->Range Linearity->Range Linearity->Robustness Range->Robustness LOD LOD LOQ LOQ LOD->LOQ LOD->Robustness LOQ->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Linearity Specificity->LOD Specificity->LOQ Specificity->Robustness

Caption: Logical relationships of analytical method validation parameters.

Conclusion

The presented GC-FID and GC-MS methods provide reliable and accurate means for the quantification of this compound in reaction mixtures. The GC-FID method is suitable for routine analysis, while the GC-MS method offers enhanced selectivity for complex matrices and identity confirmation. Proper method validation according to the principles outlined is essential to ensure the quality and reliability of the analytical data.

References

Application Note: Analysis of 2-Chloro-6-methylbenzotrifluoride by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 2-Chloro-6-methylbenzotrifluoride in organic solvents using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The protocol outlines sample preparation, instrumental parameters, and data analysis steps to ensure reliable and reproducible results.

Introduction

This compound is a halogenated aromatic compound of interest in various chemical and pharmaceutical research areas. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] This method offers high selectivity and sensitivity, making it well-suited for the analysis of halogenated compounds.[3][4] This document provides a detailed protocol for the analysis of this compound.

Experimental Protocol

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For samples in a relatively clean organic solvent, a simple dilution may be sufficient. For more complex matrices, an extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1]

Materials:

  • This compound standard

  • High-purity volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)[5]

  • 1.5 mL glass GC autosampler vials with caps[5]

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge (if required for removing particulates)[5]

Procedure: Dilution

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dilute them with the solvent to an expected concentration within the calibration range. A starting dilution of 1:10 or 1:100 is recommended.

  • Transfer 1 mL of each standard and sample into separate GC vials.

  • Cap the vials securely.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a recommended starting point and may require optimization for specific instruments and applications.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Injection Port TypeSplit/Splitless
Injection Volume1 µL
Injection ModeSplitless (or Split 10:1 for concentrated samples)
Injector Temperature250 °C
Carrier GasHelium, 99.999% purity
Flow Rate1.0 mL/min (Constant Flow)
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program
- Initial Temperature60 °C, hold for 2 minutes
- Ramp Rate 110 °C/min to 150 °C
- Ramp Rate 220 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Range50 - 350 m/z
Solvent Delay3 minutes
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis and Quantification
  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

  • Quantitative Analysis: For SIM mode, select characteristic ions of this compound for quantification (quantifier ion) and confirmation (qualifier ions).

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion versus the concentration of the calibration standards. A linear regression analysis should be performed.

  • Quantification of Unknowns: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound using the described method. These values are typical for GC-MS analysis of similar compounds and should be experimentally verified.

Table 2: Expected Quantitative Performance

ParameterExpected Value
Retention Time (RT)To be determined experimentally
Quantifier Ion (m/z)To be determined from the mass spectrum
Qualifier Ions (m/z)To be determined from the mass spectrum
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Vial Transfer to GC Vials Standard->Vial Sample Sample Dilution/Extraction Sample->Vial Injection GC Injection Vial->Injection Autosampler Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Spectrum Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration) Detection->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: GC-MS analysis workflow for this compound.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is designed to be a starting point for method development and can be adapted to specific laboratory instrumentation and sample matrices. Proper validation of the method is essential to ensure data quality and accuracy.

References

Application Note: Monitoring Reactions of 2-Chloro-6-methylbenzotrifluoride using 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorine-containing compounds are of significant interest in the pharmaceutical and agrochemical industries due to their unique physicochemical properties, which can enhance metabolic stability, binding affinity, and bioavailability.[1][2] The trifluoromethyl (-CF3) group, in particular, is a common substituent in many drug candidates. 2-Chloro-6-methylbenzotrifluoride is a valuable building block in organic synthesis. The ability to accurately monitor its reactions in real-time is crucial for process optimization, kinetic studies, and quality control.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for reaction monitoring as it is fast, non-destructive, and provides quantitative information without the need for analyte-specific reference standards.[3][4][5] ¹⁹F NMR spectroscopy is especially well-suited for this purpose due to the high sensitivity of the ¹⁹F nucleus (100% natural abundance and high gyromagnetic ratio), the wide chemical shift range that minimizes signal overlap, and the absence of background signals in typical organic reaction media.[6]

This application note provides a detailed protocol for monitoring the reaction of this compound using ¹⁹F NMR spectroscopy. We will use a representative Nucleophilic Aromatic Substitution (SNAr) reaction to illustrate the methodology.

Principle of the Application

The ¹⁹F NMR chemical shift of a trifluoromethyl group is highly sensitive to its electronic environment. Any change in the substitution pattern on the aromatic ring will induce a change in the electron density around the -CF3 group, resulting in a discernible shift in its resonance frequency.

In the proposed SNAr reaction, this compound is reacted with a nucleophile (e.g., morpholine). The replacement of the electron-withdrawing chlorine atom with the nucleophile alters the electronic environment of the adjacent -CF3 group. This causes the ¹⁹F NMR signal of the product to appear at a different chemical shift from the starting material.

By integrating the signals corresponding to the starting material and the product, the relative concentrations of these species can be determined at any given time point. The inclusion of an internal standard with a known concentration allows for the calculation of absolute concentrations and reaction yield.

Illustrative Reaction: SNAr of this compound

The following SNAr reaction with morpholine is used as a model system to demonstrate the application. The chlorine atom is substituted by the morpholine nucleophile, a common transformation in medicinal chemistry.

Caption: SNAr reaction of this compound.

Experimental Protocol

This protocol outlines the steps for setting up the reaction and monitoring its progress using ¹⁹F NMR.

Materials and Equipment
  • Reactants: this compound, Morpholine

  • Internal Standard: α,α,α-Trifluorotoluene

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Base: Potassium carbonate (K₂CO₃)

  • Equipment: NMR spectrometer with ¹⁹F capability, NMR tubes, micropipettes, reaction vial with stir bar, heating block/oil bath.

Reaction Setup
  • To a clean, dry reaction vial, add this compound (e.g., 0.1 mmol, 1.0 equiv).

  • Add the internal standard, α,α,α-Trifluorotoluene (e.g., 0.1 mmol, 1.0 equiv).

  • Add the base, K₂CO₃ (e.g., 0.2 mmol, 2.0 equiv).

  • Add the solvent, DMSO (e.g., 1.0 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Take an initial NMR spectrum (t=0) by transferring ~0.6 mL of the mixture to an NMR tube.

  • Add the nucleophile, Morpholine (e.g., 0.12 mmol, 1.2 equiv), to the reaction vial.

  • Place the vial in a pre-heated heating block at the desired temperature (e.g., 80 °C) and start the timer.

NMR Monitoring
  • At specified time intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot (~50 µL) from the reaction mixture.

  • Quench the aliquot by diluting it into 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Note: For benchtop NMR, direct analysis without deuterated solvents may be possible.[3]

  • Acquire a ¹⁹F NMR spectrum for each sample.

¹⁹F NMR Acquisition Parameters

The following parameters are recommended for quantitative analysis. Adjustments may be necessary based on the specific instrument.

ParameterRecommended ValuePurpose
Pulse Angle90°Ensures maximum signal intensity for quantification.
Relaxation Delay (d1)5 x T₁ (longest T₁ of interest)Allows for full relaxation of the fluorine nuclei, crucial for accurate integration.
Number of Scans16-64Sufficient to achieve a good signal-to-noise ratio.
Acquisition Time> 3 x T₂*Ensures the FID has decayed completely for better resolution.
Spectral WidthSufficient to cover all ¹⁹F signals (~100 ppm)Avoids signal folding.
Internal Standardα,α,α-Trifluorotoluene (δ ≈ -63.7 ppm)Provides a reference for chemical shift and concentration.

Data Presentation and Analysis

The progress of the reaction is monitored by observing the decrease in the integral of the starting material's ¹⁹F signal and the concurrent increase in the product's signal.

Expected ¹⁹F Chemical Shifts:

  • This compound: δ ≈ -60.5 ppm (estimated)

  • 4-(2-Methyl-6-(trifluoromethyl)phenyl)morpholine: δ ≈ -62.0 ppm (estimated)

  • α,α,α-Trifluorotoluene (Internal Standard): δ ≈ -63.7 ppm[7]

Quantitative Data Summary

The percentage conversion can be calculated from the integral values of the starting material (ISM) and product (IP) peaks.

Conversion (%) = [IP / (ISM + IP)] * 100

The following table shows representative data from monitoring the reaction over 8 hours.

Time (hours)Integral (Starting Material)Integral (Product)% Conversion
01.000.000%
0.50.780.2222%
10.610.3939%
20.380.6262%
40.150.8585%
80.040.9696%

Workflow and Pathway Diagrams

Visual representations of the experimental workflow and logical relationships provide a clear overview of the process.

Experimental_Workflow cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A 1. Combine Reactants (this compound, Internal Standard, Base, Solvent) B 2. Acquire t=0 NMR Spectrum A->B C 3. Add Nucleophile (Morpholine) & Start Heating B->C D 4. Withdraw Aliquot at Timed Intervals C->D D->D E 5. Prepare NMR Sample D->E F 6. Acquire 19F NMR Spectrum E->F G 7. Process Spectra (Phase & Baseline Correction) F->G H 8. Integrate Signals (SM, Product, IS) G->H I 9. Calculate % Conversion & Yield H->I

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic considerations for the large-scale production of 2-Chloro-6-methylbenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail the most plausible synthetic pathways, present key experimental data in a structured format, and offer detailed protocols for the synthesis.

Introduction

This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its specific substitution pattern, featuring a chlorine atom, a methyl group, and a trifluoromethyl group, imparts unique properties to the final products, influencing their biological activity, bioavailability, and metabolic stability. The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance.

Primary Synthesis Pathway

The most industrially viable route for the large-scale synthesis of this compound proceeds via a two-step process starting from 2-chloro-6-methyltoluene. This pathway involves the radical chlorination of the methyl group to form a trichloromethyl intermediate, followed by a halogen exchange reaction to yield the desired trifluoromethyl group.

A 2-Chloro-6-methyltoluene B 2-Chloro-6-(trichloromethyl)benzene A->B Photochlorination (Cl2, UV light) C This compound B->C Fluorination (HF)

Caption: Primary synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-(trichloromethyl)benzene

Principle: This step involves the free-radical photochlorination of the methyl group of 2-chloro-6-methyltoluene. The reaction is initiated by UV light, which promotes the homolytic cleavage of chlorine molecules into chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group, initiating a chain reaction that leads to the exhaustive chlorination of the methyl group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-methyltoluene140.611000 g7.11
Chlorine (gas)70.90As required-

Procedure:

  • A suitable multi-neck reaction vessel equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser connected to a scrubbing system for HCl and excess chlorine, and a UV lamp is charged with 2-chloro-6-methyltoluene (1000 g).

  • The reactor is heated to 100-120°C, and the UV lamp is switched on.

  • Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained within the desired range.

  • The progress of the reaction is monitored by gas chromatography (GC) by analyzing the disappearance of the starting material and the appearance of mono-, di-, and trichlorinated intermediates.

  • Chlorination is continued until the desired conversion to 2-chloro-6-(trichloromethyl)benzene is achieved. Over-chlorination of the aromatic ring should be minimized.

  • Upon completion, the chlorine gas flow is stopped, and the reaction mixture is purged with nitrogen to remove any dissolved chlorine and hydrogen chloride.

  • The crude 2-chloro-6-(trichloromethyl)benzene is typically used in the next step without further purification.

Expected Yield: 85-95% (based on GC analysis).

Step 2: Synthesis of this compound

Principle: This step involves the fluorination of the trichloromethyl group of 2-chloro-6-(trichloromethyl)benzene using anhydrous hydrogen fluoride (HF). This is a nucleophilic substitution reaction where the chlorine atoms are replaced by fluorine atoms. The reaction is typically carried out under pressure in a specialized reactor due to the corrosive and hazardous nature of HF.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-(trichloromethyl)benzene244.951500 g6.12
Anhydrous Hydrogen Fluoride (HF)20.01490 g24.5

Procedure:

  • A pressure reactor (autoclave) suitable for handling anhydrous HF is charged with crude 2-chloro-6-(trichloromethyl)benzene (1500 g).

  • The reactor is sealed, and anhydrous hydrogen fluoride (490 g) is carefully introduced.

  • The mixture is heated to 80-100°C with vigorous stirring. The pressure in the reactor will increase due to the formation of HCl gas.

  • The reaction is maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by analyzing the off-gas for HCl evolution or by taking samples (with extreme caution) for GC analysis.

  • After the reaction is complete, the reactor is cooled, and the excess HF and the generated HCl are carefully vented through a scrubbing system.

  • The crude product is washed with water to remove any remaining acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any traces of acid.

  • The organic layer is separated and purified by fractional distillation under reduced pressure to obtain pure this compound.

Expected Yield: 80-90%. Boiling Point: 175-177 °C at atmospheric pressure.

Process Optimization and Considerations

For a successful and safe large-scale synthesis, several factors need to be carefully controlled and optimized.

cluster_0 Photochlorination cluster_1 Fluorination cluster_2 Purification A Temperature Control B Chlorine Flow Rate C UV Light Intensity D Reaction Monitoring E HF Stoichiometry F Pressure Management G Material of Construction H HF Handling and Safety I Fractional Distillation J Impurity Profile Opt Process Optimization Opt->A Opt->B Opt->C Opt->D Opt->E Opt->F Opt->G Opt->H Opt->I Opt->J

Caption: Key considerations for process optimization.

Photochlorination:

  • Temperature Control: Maintaining the optimal temperature is crucial to control the reaction rate and minimize side reactions, such as ring chlorination.

  • Chlorine Flow Rate: The rate of chlorine addition must be carefully controlled to match the rate of reaction and prevent the accumulation of unreacted chlorine.

  • UV Light Intensity: The intensity of the UV light affects the rate of radical initiation and, consequently, the overall reaction rate.

  • Reaction Monitoring: Real-time monitoring by GC is essential to determine the endpoint of the reaction and avoid the formation of under- or over-chlorinated products.

Fluorination:

  • HF Stoichiometry: A stoichiometric excess of HF is typically used to drive the reaction to completion.

  • Pressure Management: The reaction generates HCl gas, leading to a pressure buildup. The reactor must be designed to withstand the operating pressure, and a proper venting system is required.

  • Material of Construction: Due to the highly corrosive nature of HF, the reactor and associated equipment must be constructed from resistant materials such as Hastelloy C or other nickel-based alloys.

  • HF Handling and Safety: Anhydrous HF is extremely hazardous. Strict safety protocols, including specialized personal protective equipment (PPE) and emergency procedures, must be in place.

Purification:

  • Fractional Distillation: Fractional distillation under reduced pressure is the most common method for purifying the final product to the high purity required for pharmaceutical and agrochemical applications.

  • Impurity Profile: A thorough understanding of the potential impurities is necessary to develop an effective purification strategy. Common impurities may include under-fluorinated intermediates and isomers from the chlorination step.

Data Summary

The following table summarizes the key quantitative data for the large-scale synthesis of this compound.

ParameterStep 1: PhotochlorinationStep 2: Fluorination
Starting Material 2-Chloro-6-methyltoluene2-Chloro-6-(trichloromethyl)benzene
Key Reagent Chlorine (gas)Anhydrous Hydrogen Fluoride
Reaction Temperature 100-120°C80-100°C
Reaction Time 6-10 hours4-6 hours
Pressure Atmospheric10-20 bar
Typical Yield 85-95%80-90%
Purity (after purification) ->99.5%

Conclusion

The large-scale synthesis of this compound is a well-established process that relies on a two-step conversion of 2-chloro-6-methyltoluene. Careful control of reaction parameters, particularly during the photochlorination and the hazardous fluorination step, is critical for achieving high yields and purity. The protocols and considerations outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals involved in the production of this important chemical intermediate. Adherence to strict safety procedures, especially when handling chlorine and anhydrous hydrogen fluoride, is paramount.

Application Notes and Protocols: Metal-Halogen Exchange Reactions with 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This application note provides detailed protocols for the metal-halogen exchange of 2-Chloro-6-methylbenzotrifluoride to generate the corresponding Grignard and organolithium reagents. These organometallic intermediates are valuable synthons for the introduction of the 2-methyl-6-(trifluoromethyl)phenyl moiety, a common structural motif in pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

This document outlines two primary methods for the metal-halogen exchange of this compound: a Magnesium-Halogen exchange to form the Grignard reagent and a Lithium-Halogen exchange to generate the organolithium species. While direct experimental data for this compound is not extensively published, the provided protocols are based on established procedures for structurally similar aryl chlorides, particularly those bearing electron-withdrawing trifluoromethyl groups.[1][2][3]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the metal-halogen exchange of chloro-benzotrifluoride derivatives, which can be extrapolated for this compound.

Reagent/MethodSubstrateKey ReagentsSolventTemperature (°C)Time (h)ElectrophileProductYield (%)Reference
Grignard Formation o-chlorobenzotrifluorideMg, LiClTHF20-302Acetic Anhydride2'-trifluoromethyl acetophenone63.4[4]
Grignard Formation Halogenated-benzotrifluoridesMg, LiCl (<1.0 equiv)THFN/AN/ACarboxylic Anhydride2'-trifluoromethyl-substituted aromatic ketone83[1][3]
Lithium-Halogen Exchange Aryl Bromiden-BuLi (1.1 equiv)Et₂O-80N/AN/AAryllithiumHigh[5]
Lithium-Halogen Exchange Aryl Bromidet-BuLi (2 equiv)THF-ether-pentane-120N/An-C₈H₁₇BrAlkylated Arene77[5]

Experimental Protocols

Protocol 1: Preparation of 2-methyl-6-(trifluoromethyl)phenylmagnesium chloride via Magnesium-Halogen Exchange

This protocol describes the formation of the Grignard reagent from this compound using magnesium turnings, facilitated by the addition of lithium chloride (LiCl).[1][2][3] The LiCl helps to break down the passivating layer on the magnesium surface and solubilizes the Grignard reagent, leading to higher yields and more reliable reaction initiation.

Materials:

  • This compound

  • Magnesium turnings

  • Lithium chloride (anhydrous)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation, optional)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF) or solid Carbon Dioxide (dry ice))

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents) and anhydrous lithium chloride (1.0 equivalent). Briefly heat the solids under vacuum and purge with inert gas to ensure they are dry.

  • Initiation: Add a small crystal of iodine to the flask. The disappearance of the iodine color indicates the activation of the magnesium surface.

  • Grignard Formation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated when a gentle reflux is observed. Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Electrophilic Quench (Example with DMF): Cool the reaction mixture to 0 °C in an ice bath. Add N,N-Dimethylformamide (DMF, 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, 2-methyl-6-(trifluoromethyl)benzaldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Preparation of 2-methyl-6-(trifluoromethyl)phenyllithium via Lithium-Halogen Exchange

This protocol details the formation of the organolithium reagent using n-butyllithium (n-BuLi). Lithium-halogen exchange is typically a very fast reaction, even at low temperatures.[5]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF) or solid Carbon Dioxide (dry ice))

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or a three-neck round-bottom flask

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup: Set up a flame-dried Schlenk flask or a three-neck round-bottom flask with a magnetic stir bar and an inert gas inlet.

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous THF or diethyl ether under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe to the cooled solution. The reaction is typically very rapid. Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench (Example with CO₂): In a separate flask, place crushed dry ice. Transfer the freshly prepared organolithium solution via cannula onto the dry ice. Allow the mixture to warm to room temperature.

  • Work-up: Quench the reaction mixture with water. Acidify the aqueous layer with 1 M HCl to a pH of ~2. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-6-(trifluoromethyl)benzoic acid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Visualizations

The following diagrams illustrate the experimental workflows for the described metal-halogen exchange reactions.

Grignard_Formation_Workflow cluster_setup Apparatus Setup cluster_reaction Grignard Reaction cluster_quench Electrophilic Quench & Work-up A Flame-dry three-neck flask B Add Mg turnings and LiCl A->B C Establish inert atmosphere B->C D Dissolve 2-Cl-6-Me-BTF in THF C->D Proceed to reaction E Initiate with a small amount of substrate solution D->E F Add remaining substrate dropwise E->F G Stir at room temperature F->G H Cool to 0 °C G->H Proceed to quench I Add electrophile (e.g., DMF) H->I J Aqueous work-up I->J K Extraction and drying J->K L Purification K->L

Caption: Workflow for Grignard reagent formation and reaction.

Lithiation_Workflow cluster_setup Apparatus Setup cluster_reaction Lithium-Halogen Exchange cluster_quench Electrophilic Quench & Work-up A Flame-dry Schlenk flask B Establish inert atmosphere A->B C Dissolve 2-Cl-6-Me-BTF in THF/Et₂O B->C Proceed to reaction D Cool to -78 °C C->D E Add n-BuLi dropwise D->E F Stir at -78 °C E->F G Add to electrophile (e.g., dry ice) F->G Proceed to quench H Aqueous work-up G->H I Extraction and drying H->I J Purification I->J

Caption: Workflow for organolithium formation and reaction.

Signaling_Pathway A This compound B Metal-Halogen Exchange A->B Mg or n-BuLi C 2-methyl-6-(trifluoromethyl)phenyl organometallic B->C D Electrophilic Quench C->D Electrophile (E+) E Functionalized Product D->E

Caption: General reaction pathway for metal-halogen exchange.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Chloro-6-methylbenzotrifluoride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and well-established method is a two-step process starting from 2-amino-3-methylbenzotrifluoride. The first step involves the diazotization of the amine, followed by a Sandmeyer reaction to introduce the chloro group.

Q2: What are the critical parameters to control during the diazotization step?

A2: Temperature control is paramount. The reaction should be maintained at a low temperature, typically between 0 and 5 °C, to prevent the premature decomposition of the diazonium salt. The slow, dropwise addition of sodium nitrite solution is also crucial to avoid localized overheating and side reactions.

Q3: My Sandmeyer reaction is giving a low yield. What are the potential causes?

A3: Low yields in the Sandmeyer reaction can stem from several factors:

  • Incomplete diazotization: Ensure the complete conversion of the starting amine to the diazonium salt.

  • Decomposition of the diazonium salt: This can be caused by elevated temperatures or prolonged reaction times before the addition of the copper(I) chloride catalyst.

  • Catalyst quality: The activity of the copper(I) chloride is critical. It should be freshly prepared or properly stored to avoid oxidation to copper(II), which is less effective.

  • Side reactions: The formation of byproducts, such as phenols or azo compounds, can significantly reduce the yield of the desired product.

Q4: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is it and how can I avoid it?

A4: The formation of tar-like substances is often due to the decomposition of the diazonium salt and subsequent polymerization reactions. To minimize this, ensure rigorous temperature control during diazotization and the Sandmeyer reaction. Also, using a slight excess of the copper(I) chloride catalyst can help to quickly consume the diazonium salt, reducing the time available for decomposition pathways.

Q5: What is the best method to purify the final product, this compound?

A5: Purification is typically achieved through distillation under reduced pressure. Prior to distillation, an aqueous workup is necessary to remove the copper salts and any acidic or basic impurities. This involves washing the crude product with water, a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid, and finally with brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no formation of diazonium salt (tested with starch-iodide paper) 1. Insufficient acid. 2. Decomposed sodium nitrite.1. Ensure a sufficient excess of hydrochloric acid is used (typically 2.5-3 equivalents). 2. Use a fresh, high-quality source of sodium nitrite.
Reaction mixture turns dark brown/black during diazotization Temperature is too high, leading to diazonium salt decomposition.Immediately cool the reaction vessel in an ice-salt bath and proceed with the Sandmeyer reaction as quickly as possible. For future runs, maintain the temperature strictly between 0-5 °C.
Low yield of this compound 1. Inefficient Sandmeyer reaction. 2. Formation of phenolic byproducts. 3. Loss of product during workup.1. Use freshly prepared or high-purity copper(I) chloride. Ensure the catalyst is fully dissolved or suspended in concentrated hydrochloric acid before adding the diazonium salt solution. 2. Keep the temperature of the Sandmeyer reaction low (initially) and add the diazonium salt solution slowly to the catalyst solution. 3. Perform extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) and ensure complete phase separation.
Presence of significant amounts of 2-methyl-3-(trifluoromethyl)phenol in the final product Reaction of the diazonium salt with water.Add the diazonium salt solution to the copper(I) chloride solution, not the other way around. This ensures that the diazonium salt reacts preferentially with the chloride ions. Maintain a low temperature during the addition.
Difficulties in isolating the product after distillation 1. Product is volatile. 2. Incomplete removal of solvent.1. Use a cold trap during vacuum distillation to capture any volatile product. 2. Ensure the solvent is thoroughly removed on a rotary evaporator before distillation.

Experimental Protocols

Preparation of Copper(I) Chloride Catalyst
  • Dissolve 25 g of copper(II) sulfate pentahydrate and 6.5 g of sodium chloride in 100 mL of hot water.

  • In a separate beaker, dissolve 5.2 g of sodium bisulfite in 20 mL of water.

  • Slowly add the sodium bisulfite solution to the hot copper sulfate solution with constant stirring.

  • A white precipitate of copper(I) chloride will form.

  • Allow the mixture to cool to room temperature, then filter the precipitate under suction.

  • Wash the precipitate with water until the washings are colorless.

  • Finally, wash with a small amount of ethanol and then diethyl ether.

  • Dry the white solid under vacuum. Store in a desiccator.

Synthesis of this compound

Step 1: Diazotization of 2-amino-3-methylbenzotrifluoride

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 17.5 g (0.1 mol) of 2-amino-3-methylbenzotrifluoride to 50 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water and cool it to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine solution over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a 500 mL beaker, dissolve 12 g (0.12 mol) of freshly prepared copper(I) chloride in 50 mL of concentrated hydrochloric acid.

  • Cool this solution to 5 °C in an ice bath.

  • Slowly, and with constant stirring, add the cold diazonium salt solution prepared in Step 1 to the copper(I) chloride solution.

  • Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours until the gas evolution ceases.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield

Diazotization Temperature (°C)Sandmeyer Reaction Temperature (°C)Yield (%)
0-55-1075-85
0-520-2560-70
10-1520-2540-50

Table 2: Effect of Catalyst Loading on Yield

Molar Ratio (CuCl : Amine)Yield (%)
1.0 : 170-75
1.2 : 175-85
1.5 : 178-88

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification A 2-amino-3-methylbenzotrifluoride + HCl B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise (0-5 °C) B->C D Diazonium Salt Solution C->D F Add Diazonium Salt Solution D->F E CuCl in conc. HCl (Cool to 5 °C) E->F G N2 Evolution F->G H Crude Product F->H I Aqueous Workup (Extraction & Washes) H->I J Drying I->J K Solvent Removal J->K L Vacuum Distillation K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Q1 Check Diazotization Temperature Start->Q1 A1_High Decomposition of Diazonium Salt Q1->A1_High Too High Q2 Check Catalyst Quality Q1->Q2 OK S1 Maintain Temp at 0-5 °C A1_High->S1 End Yield Improved S1->End A2_Bad Inactive Catalyst (Oxidized) Q2->A2_Bad Poor Q3 Analyze Byproducts Q2->Q3 Good S2 Use Freshly Prepared CuCl A2_Bad->S2 S2->End A3_Phenol Phenol Formation Q3->A3_Phenol Phenol Detected Q3->End Other Issues S3 Slow Addition of Diazonium Salt to Catalyst Solution A3_Phenol->S3 S3->End

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Synthesis of 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methylbenzotrifluoride.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound can be approached through two primary routes, each with its own set of potential challenges and side reactions.

Route A: Sandmeyer Reaction of 2-Amino-6-methylbenzotrifluoride

This route involves the diazotization of 2-Amino-6-methylbenzotrifluoride followed by a copper(I) chloride-catalyzed chlorination.

Q1: My yield of this compound is low, and I observe the formation of a phenolic byproduct. What is happening and how can I prevent it?

A1: The formation of a phenolic byproduct, 2-Methyl-6-(trifluoromethyl)phenol, is a common side reaction in Sandmeyer reactions.[1][2] It occurs when the intermediate diazonium salt reacts with water.[1][3] This is particularly problematic if the reaction temperature is not carefully controlled, as diazonium salts are thermally unstable.[1]

Troubleshooting:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step and the subsequent addition of the copper(I) chloride solution. This is crucial for the stability of the diazonium salt.

  • Anhydrous Conditions: While the reaction is typically run in aqueous acid, minimizing excess water and ensuring all reagents and solvents are pre-cooled can help reduce the formation of the phenol.

  • Reaction Time: Use the diazonium salt immediately after its formation. Prolonged standing, even at low temperatures, can lead to decomposition and reaction with water.

Q2: I am observing the formation of colored impurities and possibly biaryl byproducts in my reaction mixture. What are these and how can I minimize them?

A2: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl compounds through the dimerization of the aryl radical intermediate.[2][3] Additionally, incomplete diazotization or side reactions of the diazonium salt can lead to the formation of colored azo compounds.

Troubleshooting:

  • Efficient Diazotization: Ensure complete conversion of the starting aniline to the diazonium salt by using a slight excess of sodium nitrite and a sufficiently acidic medium. Test for the presence of excess nitrous acid using starch-iodide paper.[1]

  • Controlled Addition: Add the diazonium salt solution slowly to the copper(I) chloride solution to maintain a low concentration of the aryl radical at any given time, thus minimizing dimerization.

  • Degassing: While not always necessary, degassing the solvent prior to the reaction can help to remove dissolved oxygen, which can sometimes interfere with radical reactions.

Route B: Electrophilic Chlorination of 2-Methylbenzotrifluoride

This route involves the direct chlorination of 2-Methylbenzotrifluoride using a chlorinating agent and a Lewis acid catalyst.

Q3: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the chlorination?

A3: The chlorination of 2-Methylbenzotrifluoride is expected to yield a mixture of isomers due to the competing directing effects of the methyl group (ortho, para-directing) and the trifluoromethyl group (meta-directing). The primary isomers expected are this compound, 4-Chloro-2-methylbenzotrifluoride, and 3-Chloro-2-methylbenzotrifluoride. The regioselectivity is highly dependent on the catalyst and reaction conditions.

Troubleshooting:

  • Catalyst Choice: The choice of Lewis acid catalyst can significantly influence the isomer distribution. For related benzotrifluoride chlorinations, catalysts like ferric chloride (FeCl₃) are common. The use of a combination of a metal chloride and a sulfur compound has been reported to alter the isomer ratio in the chlorination of benzotrifluoride.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for a particular isomer by favoring the kinetically controlled product.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer distribution. Experimenting with different solvents may be necessary.

Q4: I am observing over-chlorination of my starting material, leading to dichlorinated byproducts. How can I control this?

A4: Over-chlorination, resulting in the formation of dichloromethylbenzotrifluoride isomers, occurs when the reaction is allowed to proceed for too long or with an excess of the chlorinating agent.

Troubleshooting:

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas). Using a slight excess of the 2-methylbenzotrifluoride can help to minimize over-chlorination.

  • Monitoring the Reaction: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction once the desired level of conversion of the starting material is achieved.

  • Controlled Addition: Add the chlorinating agent slowly and in a controlled manner to avoid localized high concentrations that can promote multiple chlorinations.

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

Synthetic Route Side Product Reason for Formation Mitigation Strategy
Route A: Sandmeyer Reaction 2-Methyl-6-(trifluoromethyl)phenolReaction of the diazonium salt with water.[1][3]Maintain low temperature (0-5 °C); use the diazonium salt immediately.
Biaryl compoundsDimerization of the aryl radical intermediate.[2][3]Slow addition of the diazonium salt to the catalyst solution.
Azo compoundsIncomplete diazotization or side reactions of the diazonium salt.Ensure complete diazotization with a slight excess of NaNO₂.
Route B: Electrophilic Chlorination 4-Chloro-2-methylbenzotrifluorideCompeting directing effects of the methyl and trifluoromethyl groups.Optimize catalyst, temperature, and solvent.
3-Chloro-2-methylbenzotrifluorideCompeting directing effects of the methyl and trifluoromethyl groups.Optimize catalyst, temperature, and solvent.
Dichloromethylbenzotrifluoride isomersOver-chlorination of the starting material or product.Control stoichiometry of the chlorinating agent; monitor reaction progress.

Experimental Protocols

Protocol 1: General Procedure for Sandmeyer Reaction (Route A)

Disclaimer: This is a general protocol and should be adapted and optimized for the specific substrate and scale.

  • Diazotization:

    • Dissolve 2-Amino-6-methylbenzotrifluoride in a suitable aqueous acid (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C. Confirm the presence of excess nitrous acid with starch-iodide paper.[1]

  • Chlorination:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring, keeping the temperature below 10 °C.

    • Observe for the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until gas evolution ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove any phenolic byproducts, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography.

Protocol 2: General Procedure for Electrophilic Chlorination (Route B)

Disclaimer: This is a general protocol and should be adapted and optimized for the specific substrate and scale.

  • Reaction Setup:

    • To a reaction vessel equipped with a stirrer, thermometer, and gas inlet, add 2-Methylbenzotrifluoride and the Lewis acid catalyst (e.g., anhydrous FeCl₃).

    • If using a solvent, add it at this stage.

    • Cool the mixture to the desired reaction temperature (e.g., 0-10 °C).

  • Chlorination:

    • Slowly bubble chlorine gas through the stirred reaction mixture or add a solution of the chlorinating agent (e.g., sulfuryl chloride) dropwise.

    • Maintain the desired temperature throughout the addition.

    • Monitor the reaction progress by GC to determine the ratio of starting material, desired product, and isomers.

  • Work-up and Purification:

    • Once the desired conversion is reached, quench the reaction by pouring it into cold water.

    • Separate the organic layer and wash it with water, a dilute solution of sodium bicarbonate or sodium sulfite (to remove excess chlorine and acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

    • Separate the isomeric products by fractional distillation under reduced pressure or by preparative gas chromatography.

Visualizations

Synthesis_Pathways cluster_route_a Route A: Sandmeyer Reaction cluster_route_b Route B: Electrophilic Chlorination A1 2-Amino-6-methyl- benzotrifluoride A2 Diazonium Salt Intermediate A1->A2 NaNO2, HCl 0-5 °C A3 2-Chloro-6-methyl- benzotrifluoride A2->A3 CuCl, HCl SP1 2-Methyl-6-(trifluoromethyl)- phenol A2->SP1 H2O SP2 Biaryl & Azo Byproducts A2->SP2 Side Reactions B1 2-Methyl- benzotrifluoride B2 2-Chloro-6-methyl- benzotrifluoride B1->B2 Cl2, Lewis Acid SP3 Isomeric Byproducts (e.g., 4-Chloro-2-methyl-) B1->SP3 Cl2, Lewis Acid SP4 Dichlorinated Byproducts B2->SP4 Excess Cl2

Caption: Synthetic pathways to this compound and potential side reactions.

Troubleshooting_Workflow cluster_sandmeyer Route A: Sandmeyer cluster_chlorination Route B: Chlorination Start Low Yield or Impure Product Route Identify Synthesis Route Start->Route S_Impurity Identify Impurity Type Route->S_Impurity Sandmeyer C_Impurity Identify Impurity Type Route->C_Impurity Chlorination S_Phenol Phenolic Byproduct S_Impurity->S_Phenol S_Colored Colored/Biaryl Byproducts S_Impurity->S_Colored S_Sol_Phenol Check Temperature Control Use Diazonium Salt Immediately S_Phenol->S_Sol_Phenol S_Sol_Colored Ensure Complete Diazotization Slow Addition of Diazonium Salt S_Colored->S_Sol_Colored C_Isomers Isomeric Mixture C_Impurity->C_Isomers C_Over Over-chlorination C_Impurity->C_Over C_Sol_Isomers Optimize Catalyst & Temperature C_Isomers->C_Sol_Isomers C_Sol_Over Control Stoichiometry Monitor Reaction Progress C_Over->C_Sol_Over

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Overcoming challenges in the scale-up of 2-Chloro-6-methylbenzotrifluoride production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-6-methylbenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during production.

Troubleshooting Guides & FAQs

This section provides solutions to specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in Sandmeyer-type Trifluoromethylation of 2-Amino-3-chlorotoluene

Q1: We are experiencing significantly lower than expected yields (<40%) during the Sandmeyer-type trifluoromethylation of 2-amino-3-chlorotoluene to produce this compound. What are the potential causes and how can we improve the yield?

A1: Low yields in this reaction are often attributed to several factors, primarily related to the stability of the diazonium salt intermediate and the efficiency of the trifluoromethylation step.

Potential Causes:

  • Decomposition of the Diazonium Salt: The diazonium salt of 2-amino-3-chlorotoluene can be unstable, especially at elevated temperatures. Premature decomposition before the addition of the trifluoromethylating agent is a common cause of low yield.

  • Suboptimal Reaction Temperature: Both the diazotization and the trifluoromethylation steps are highly temperature-sensitive. Incorrect temperature control can lead to side reactions and reduced product formation.

  • Moisture Contamination: The presence of water can lead to the formation of phenolic byproducts from the diazonium salt, reducing the yield of the desired product.

  • Inefficient Trifluoromethylating Agent: The choice and quality of the trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane (TMSCF3) with a copper catalyst, or sodium trifluoroacetate) and the catalyst system are crucial for an efficient reaction.

Recommended Actions:

  • Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt. The subsequent trifluoromethylation step should be performed at the optimal temperature recommended for the specific reagent and catalyst system being used.

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Optimize Reagent Addition: Add the sodium nitrite solution slowly during diazotization to prevent localized overheating. Similarly, the addition of the trifluoromethylating agent should be controlled to manage the reaction exotherm.

  • Catalyst Screening: If using a copper-catalyzed system, consider screening different copper(I) salts (e.g., CuI, CuBr, CuCl) and ligands to identify the most effective combination for your substrate.

Issue 2: Poor Regioselectivity in the Chlorination of 2-Methylbenzotrifluoride

Q2: Our synthesis of this compound via electrophilic chlorination of 2-methylbenzotrifluoride is resulting in a mixture of isomers, with a high percentage of the undesired 2-chloro-4-methylbenzotrifluoride. How can we improve the regioselectivity towards the desired 2,6-isomer?

A2: Achieving high regioselectivity in the chlorination of substituted aromatic rings can be challenging due to the directing effects of the existing substituents. In 2-methylbenzotrifluoride, the methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director.

Potential Causes:

  • Reaction Conditions Favoring Thermodynamic Products: High reaction temperatures can lead to the formation of the more stable 2,4-isomer.

  • Choice of Chlorinating Agent and Catalyst: The nature of the electrophile generated from the chlorinating agent and catalyst system plays a significant role in determining the isomeric ratio.

Recommended Actions:

  • Lower Reaction Temperature: Conduct the chlorination at a lower temperature to favor the kinetically controlled product, which may increase the proportion of the 2,6-isomer.

  • Catalyst Selection: The use of a bulky Lewis acid catalyst may sterically hinder attack at the para-position, thereby favoring chlorination at the less hindered ortho-position (position 6). Consider screening catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1]

  • Alternative Chlorinating Agents: Explore different chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), which may offer different selectivity profiles under specific conditions.

Issue 3: Presence of Persistent Impurities After Purification

Q3: We are struggling to remove a persistent impurity with a similar boiling point to our product, this compound, even after fractional distillation. What is the likely identity of this impurity and what alternative purification methods can we employ?

A3: The most likely impurity with a similar boiling point is an isomer of the product, such as 2-chloro-4-methylbenzotrifluoride or other dichlorinated byproducts. The close boiling points of these isomers make their separation by standard distillation difficult.[2]

Potential Impurities:

  • Isomeric Byproducts: 2-chloro-4-methylbenzotrifluoride, 2-chloro-5-methylbenzotrifluoride.

  • Dichlorinated Products: e.g., 2,4-dichloro-6-methylbenzotrifluoride.

  • Starting Material: Unreacted 2-methylbenzotrifluoride or 2-amino-3-chlorotoluene.

Recommended Actions:

  • High-Efficiency Fractional Distillation: Utilize a distillation column with a higher number of theoretical plates and a carefully controlled reflux ratio to improve separation.

  • Crystallization: If the product is a solid at low temperatures or forms a suitable crystalline derivative, fractional crystallization can be an effective purification method. This exploits differences in solubility and crystal lattice energy between the desired product and impurities.

  • Preparative Chromatography: For high-purity requirements, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed, although this may be less feasible for large-scale production.

  • Chemical Treatment: In some cases, impurities can be selectively reacted to form more easily separable compounds. For example, if the impurity is a phenolic compound, it may be removed by an alkaline wash.

Data Presentation

Table 1: Effect of Temperature on the Yield of this compound via Sandmeyer-type Trifluoromethylation

Diazotization Temperature (°C)Trifluoromethylation Temperature (°C)Yield (%)Purity (by GC, %)
0-5206598.1
0-5405897.5
10-15204295.3
10-15403594.8

Table 2: Influence of Catalyst on the Regioselectivity of 2-Methylbenzotrifluoride Chlorination

CatalystTemperature (°C)2,6-isomer : 2,4-isomer ratioYield of 2,6-isomer (%)
FeCl₃253 : 155
AlCl₃254 : 162
FeCl₃502 : 151
AlCl₃502.5 : 158

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer-type Trifluoromethylation

Materials:

  • 2-Amino-3-chlorotoluene

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Trifluoromethyltrimethylsilane (TMSCF₃)

  • Copper(I) iodide (CuI)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-chlorotoluene (1 equivalent) in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the internal temperature between 0 and 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

  • Trifluoromethylation:

    • In a separate flask, prepare a suspension of CuI (1.2 equivalents) and TMSCF₃ (1.5 equivalents) in anhydrous acetonitrile under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add the cold diazonium salt solution to the trifluoromethylating agent suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by pouring the mixture into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum to obtain this compound.

Protocol 2: Synthesis of this compound via Chlorination of 2-Methylbenzotrifluoride

Materials:

  • 2-Methylbenzotrifluoride

  • Aluminum chloride (AlCl₃), anhydrous

  • Chlorine (Cl₂) gas

  • Dichloromethane (anhydrous)

  • Sodium sulfite solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), add anhydrous aluminum chloride (0.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Add 2-methylbenzotrifluoride (1 equivalent) to the cooled suspension.

  • Chlorination:

    • Bubble chlorine gas through the stirred reaction mixture at a slow, steady rate.

    • Monitor the reaction progress by gas chromatography (GC) analysis of aliquots.

    • Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over crushed ice.

    • Separate the organic layer and wash it with 10% sodium sulfite solution to remove any remaining chlorine, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by high-efficiency fractional distillation to separate the isomeric products.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Low Yield in Sandmeyer-type Trifluoromethylation Start Low Yield (<40%) Observed CheckTemp Verify Temperature Control (Diazotization: 0-5°C) Start->CheckTemp TempOK Temperature within Specification? CheckTemp->TempOK CheckMoisture Assess for Moisture Contamination MoistureOK Anhydrous Conditions Maintained? CheckMoisture->MoistureOK CheckReagent Evaluate Trifluoromethylating Agent and Catalyst ReagentOK Reagent/Catalyst Quality Verified? CheckReagent->ReagentOK TempOK->CheckMoisture Yes AdjustTemp Action: Implement Strict Temperature Control TempOK->AdjustTemp No MoistureOK->CheckReagent Yes DryReagents Action: Use Anhydrous Solvents and Inert Atmosphere MoistureOK->DryReagents No OptimizeReagents Action: Screen Catalysts and Optimize Reagent Addition ReagentOK->OptimizeReagents No Success Yield Improved ReagentOK->Success Yes AdjustTemp->Success DryReagents->Success OptimizeReagents->Success

Caption: Troubleshooting workflow for low yield in Sandmeyer-type trifluoromethylation.

G cluster_regioselectivity Improving Regioselectivity in the Chlorination of 2-Methylbenzotrifluoride Start Poor Regioselectivity (High 2,4-isomer) CheckTemp Review Reaction Temperature Start->CheckTemp TempHigh Temperature > 30°C? CheckTemp->TempHigh CheckCatalyst Evaluate Catalyst System CatalystScreened Alternative Catalysts Screened? CheckCatalyst->CatalystScreened TempHigh->CheckCatalyst No LowerTemp Action: Lower Reaction Temperature to 25°C or below TempHigh->LowerTemp Yes ScreenCatalysts Action: Screen Bulky Lewis Acid Catalysts (e.g., AlCl₃) CatalystScreened->ScreenCatalysts No Success Improved 2,6-isomer Ratio CatalystScreened->Success Yes LowerTemp->Success ScreenCatalysts->Success

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki coupling of 2-Chloro-6-methylbenzotrifluoride. This sterically hindered and electron-deficient substrate can present unique challenges, and this guide aims to provide solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes and how can I improve it?

A1: Low or no yield with this substrate is a common issue stemming from its steric hindrance and the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aryl chloride. Here are the primary factors to investigate:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.

  • Suboptimal Base: The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate.

  • Inappropriate Solvent: The solvent must be able to dissolve all reaction components and facilitate the catalytic cycle.

  • Low Reaction Temperature: The activation energy for the oxidative addition of the sterically hindered aryl chloride may require higher temperatures.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Switch to a more active catalyst system. For sterically hindered aryl chlorides, palladium precatalysts combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary.[1] Refer to Table 1 for recommended catalyst systems.

  • Base Optimization: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective. The strength and insolubility of the base can be important.

  • Solvent Screening: Ethereal solvents like dioxane and tetrahydrofuran (THF), often in combination with water, are good starting points. Aprotic polar solvents like N,N-dimethylformamide (DMF) can also be effective but may lead to side reactions at high temperatures.

  • Increase Reaction Temperature: Due to the hindered nature of the substrate, higher reaction temperatures (e.g., 80-120 °C) may be required to drive the reaction to completion.

Q2: I am seeing the formation of significant side products, such as homocoupling of the boronic acid. How can I minimize these?

A2: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture or a slow transmetalation step.

Troubleshooting Steps:

  • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use of Bulky Ligands: Bulky ligands can disfavor the formation of the palladium species that lead to homocoupling.

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling.

Q3: My reaction is very slow, taking a long time to reach even moderate conversion. How can I increase the reaction rate?

A3: Slow reaction rates are common with this substrate.

Troubleshooting Steps:

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can significantly increase the reaction rate.

  • Higher Temperature: As mentioned, increasing the temperature is often the most effective way to accelerate the reaction.

  • Choice of Base: A stronger base may accelerate the transmetalation step. Consider switching from a carbonate to a phosphate base.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on Suzuki coupling reactions of sterically hindered and electron-deficient aryl halides and boronic acids, providing a starting point for the optimization of the reaction with this compound.

Table 1: Effect of Catalyst and Ligand on Yield for a Sterically Hindered Suzuki Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2.5)PPh₃ (5)K₂CO₃ (2)THF60160
2Pd(OAc)₂ (2.5)PPh₃ (5)K₂CO₃ (2)THF60118
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)THF60152
4Pd₂(dba)₃ (2.5)L1 (5)K₂CO₃ (2)THF60185
5Pd₂(dba)₃ (2.5)DPPF (5)K₂CO₃ (2)THF60120

Data adapted from a study on a sterically hindered system and is intended to be illustrative for catalyst/ligand selection.[1][2] L1 = 4-(2-(diphenylphosphino)phenyl)morpholine

Table 2: Effect of Base and Temperature on Yield

EntryCatalyst SystemBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / L1K₂CO₃ (2)THF60185
2Pd₂(dba)₃ / L1Cs₂CO₃ (2)THF60171
3Pd₂(dba)₃ / L1NaOH (2)THF60150
4Pd₂(dba)₃ / L1K₂CO₃ (2)THF50 166
5Pd₂(dba)₃ / L1K₂CO₃ (2)THF70 184

Data adapted from a study on a sterically hindered system and is intended to be illustrative for base and temperature optimization.[1][2]

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol is a general starting point based on successful conditions for similar sterically hindered and electron-deficient aryl chlorides. Optimization will likely be required.

  • Reagents and Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in the reaction solvent.

  • Reaction Execution:

    • Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL) to the Schlenk flask containing the substrates and base.

    • Stir the mixture for 5 minutes.

    • Add the prepared catalyst solution to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Suzuki_Coupling start Start: Low Yield or No Reaction catalyst Is the Catalyst System Optimal? (e.g., Pd(PPh3)4) start->catalyst base Is the Base Effective? (Strength & Solubility) catalyst->base No change_catalyst Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) with a Pd source (e.g., Pd(OAc)2) catalyst->change_catalyst Yes solvent_temp Are Solvent & Temperature Appropriate? base->solvent_temp No change_base Action: Screen Bases (e.g., K2CO3, K3PO4) base->change_base Yes side_products Are Side Products Present? (e.g., Homocoupling) solvent_temp->side_products No change_solvent_temp Action: Screen Solvents (Dioxane, Toluene, THF/H2O) & Increase Temperature (80-120°C) solvent_temp->change_solvent_temp Yes success Successful Reaction (High Yield) side_products->success No degas Action: Ensure Thorough Degassing of Reaction Mixture side_products->degas Yes change_catalyst->base change_base->solvent_temp change_solvent_temp->side_products degas->success

Caption: Troubleshooting workflow for optimizing the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting poor regioselectivity in reactions of 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor regioselectivity in reactions involving 2-Chloro-6-methylbenzotrifluoride.

Troubleshooting Guides

This section offers detailed solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Question: I am attempting an electrophilic aromatic substitution on this compound and obtaining a mixture of isomers. How can I improve the regioselectivity?

Answer:

Poor regioselectivity in electrophilic aromatic substitution (EAS) of this compound is expected due to the competing directing effects of the substituents. The methyl group (-CH₃) is an ortho, para-director and activating, the chloro group (-Cl) is an ortho, para-director and deactivating, and the trifluoromethyl group (-CF₃) is a meta-director and strongly deactivating. The interplay of these electronic effects, combined with steric hindrance, dictates the final isomer distribution.

Predicted Reactivity: The most likely positions for electrophilic attack are C4 and C5, as they are para to the methyl and chloro groups, respectively, and meta to the strongly deactivating trifluoromethyl group. Steric hindrance from the ortho methyl and chloro groups will likely disfavor substitution at C3.

Troubleshooting Workflow for Electrophilic Aromatic Substitution

start Poor Regioselectivity in EAS temp Modify Reaction Temperature start->temp Initial Step analysis Analyze Isomer Ratio (GC-MS, NMR) temp->analysis solvent Change Solvent Polarity solvent->analysis lewis_acid Vary Lewis Acid Catalyst lewis_acid->analysis blocking_group Utilize a Reversible Blocking Group blocking_group->analysis analysis->solvent If still poor analysis->lewis_acid If still poor analysis->blocking_group Advanced Strategy end Optimized Regioselectivity analysis->end If successful

Caption: A logical workflow for troubleshooting poor regioselectivity in electrophilic aromatic substitution.

Strategies to Improve Regioselectivity:

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lowest activation energy.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Experimenting with solvents of varying polarity (e.g., from nonpolar hexanes to polar nitromethane) may alter the isomer ratio.

  • Choice of Lewis Acid (for Halogenation/Friedel-Crafts): The strength and size of the Lewis acid catalyst can impact regioselectivity. A bulkier Lewis acid may favor substitution at the less sterically hindered position.

Illustrative Data (Hypothetical): Effect of Temperature on Nitration Regioselectivity

Temperature (°C)Isomer Ratio (C4-NO₂ : C5-NO₂)Total Yield (%)
2560 : 4085
075 : 2582
-2085 : 1570

Experimental Protocol: General Procedure for Nitration

  • Cool a solution of this compound (1.0 eq) in concentrated sulfuric acid to the desired temperature (e.g., 0 °C).

  • Add a mixture of concentrated nitric acid (1.05 eq) and sulfuric acid dropwise over 30 minutes, maintaining the internal temperature.

  • Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and analyze the crude product for isomer distribution.

Issue 2: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform a nucleophilic aromatic substitution on this compound with an amine, but I am getting a mixture of products or no reaction. What should I do?

Answer:

This compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing trifluoromethyl and chloro groups. The reaction will likely occur at the carbon bearing the chloro group, as it is a good leaving group and the position is activated by the ortho-trifluoromethyl group. However, harsh conditions might lead to side reactions.

Strategies to Improve SNAr:

  • Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.

  • Base Selection: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction.

  • Temperature Optimization: While heating is often necessary, excessive temperatures can lead to decomposition or side reactions. A temperature screen is recommended.

Illustrative Data (Hypothetical): Effect of Solvent on Amination

SolventTemperature (°C)Product Yield (%)
Toluene110< 5
THF6520
DMF10075
DMSO12090

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Pathway for Palladium-Catalyzed Cross-Coupling

substrate This compound oxidative_addition Oxidative Addition substrate->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition intermediate Aryl-Pd(II)-Cl Complex oxidative_addition->intermediate transmetalation Transmetalation (with Boronic Acid/Ester) intermediate->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Cross-Coupled Product reductive_elimination->product pd0_regen Pd(0) Catalyst (regenerated) reductive_elimination->pd0_regen pd0_regen->oxidative_addition

Caption: A simplified catalytic cycle for Suzuki cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound ring is most activated for electrophilic attack?

A1: The C4 position is likely the most activated for electrophilic attack. It is para to the activating methyl group and meta to the strongly deactivating trifluoromethyl group. The C5 position is a close competitor, being para to the deactivating chloro group. A mixture of isomers is highly probable.

Q2: Can I achieve selective mono-substitution in palladium-catalyzed cross-coupling reactions?

A2: Yes, selective mono-substitution at the chloro position is feasible. The C-Cl bond is generally more reactive towards oxidative addition in palladium catalysis than C-H or C-F bonds. Careful selection of the catalyst, ligand, and reaction conditions is crucial to avoid side reactions.

Q3: Why is my Buchwald-Hartwig amination reaction not working?

A3: Several factors could be at play. Aryl chlorides can be less reactive than bromides or iodides. Ensure your catalyst system is active; using a pre-catalyst can be beneficial. The choice of base and solvent is also critical. Impure reagents or the presence of oxygen can deactivate the catalyst.

Q4: How does the trifluoromethyl group influence the reactivity of the molecule?

A4: The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two main effects: it strongly deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.

Q5: What is the best strategy to introduce a functional group at the C3 position?

A5: Direct electrophilic substitution at C3 is highly unlikely due to steric hindrance from the adjacent methyl and chloro groups. A multi-step synthetic route would be necessary. One potential strategy could involve a directed ortho-metalation if a suitable directing group can be installed, followed by quenching with an electrophile.

Preventing decomposition of 2-Chloro-6-methylbenzotrifluoride during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Chloro-6-methylbenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and reaction of this compound.

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to two main decomposition pathways:

  • Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group can undergo hydrolysis to a carboxylic acid group (-COOH), particularly under photolytic (UV light) conditions. This process is often influenced by the electronic nature of other substituents on the benzene ring.

  • Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The chlorine atom can be displaced by nucleophiles, especially when the aromatic ring is activated by the electron-withdrawing trifluoromethyl group. This is more likely to occur under basic conditions or in the presence of strong nucleophiles.

Q2: My reaction mixture is turning dark, and I'm observing unexpected byproducts. What could be the cause?

A2: Darkening of the reaction mixture and the formation of byproducts can be indicative of decomposition. Consider the following troubleshooting steps:

  • Photodecomposition: Are you running the reaction in direct sunlight or under strong laboratory lighting? Benzotrifluoride derivatives can be sensitive to UV light, leading to the hydrolysis of the -CF3 group.

    • Solution: Protect your reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.

  • Thermal Decomposition: Although generally thermally stable, prolonged exposure to high temperatures can lead to degradation.

    • Solution: If possible, run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.

  • Strongly Basic or Nucleophilic Conditions: The combination of the electron-withdrawing -CF3 group and the chloro-substituent makes the aromatic ring susceptible to nucleophilic attack.

    • Solution: If your reaction requires a base, consider using a weaker, non-nucleophilic base. If a strong nucleophile is a reactant, carefully control the stoichiometry and reaction temperature.

Q3: I am seeing evidence of defluorination in my mass spectrometry analysis. How can I prevent this?

A3: Defluorination, leading to the formation of benzoic acid derivatives, is most commonly associated with photohydrolysis. The rate of this decomposition is influenced by the electronic properties of the substituents on the aromatic ring.

  • Preventative Measures:

    • Strictly exclude UV and visible light from the reaction setup.

    • Use degassed solvents to minimize the presence of water and oxygen, which can participate in radical and hydrolytic decomposition pathways.

    • Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

The following table summarizes the photodefluorination rates for various substituted benzotrifluorides, illustrating the impact of substituent electronics. Note that electron-donating groups (EDGs) generally increase the rate of photodefluorination.

Substituent (Position)Fluoride Production Rate (M s⁻¹)Quantum Yield (Φ)
2-NHCH₃HighHigh
2-OHHighHigh
4-NH₂HighModerate
2-COCH₃LowLow
3-CNVery LowVery Low
4-NO₂Very LowVery Low

Data extrapolated from a study on monosubstituted benzotrifluorides. Specific rates for this compound are not available, but the trend suggests that the methyl group (weakly electron-donating) and the chloro group (electron-withdrawing) will have competing effects.

Q4: How can I minimize side reactions during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

A4: this compound is an electron-deficient aryl chloride, which can present challenges in cross-coupling reactions. Common issues include slow oxidative addition and competing decomposition pathways.

  • Troubleshooting Suzuki Coupling:

    • Issue: Low conversion or slow reaction.

    • Cause: The C-Cl bond of electron-deficient aryl chlorides can be difficult to activate.

    • Solution: Employ specialized palladium catalysts with electron-rich and bulky phosphine ligands (e.g., Buchwald or Fuphos-type ligands) to promote oxidative addition.[1] Using milder bases can also be beneficial.[2]

  • Troubleshooting Buchwald-Hartwig Amination:

    • Issue: Decomposition of the starting material.

    • Cause: Strong bases (e.g., NaOt-Bu) can lead to the degradation of base-sensitive substrates.

    • Solution: Use milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The choice of ligand is also crucial; ligands like Xantphos are often effective.

Below is a troubleshooting workflow for palladium-catalyzed cross-coupling reactions involving this compound.

G start Low Yield or Decomposition in Cross-Coupling Reaction check_reagents Verify Reagent Purity and Inert Atmosphere start->check_reagents reaction_type Identify Reaction Type check_reagents->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki buchwald Buchwald-Hartwig Amination reaction_type->buchwald Buchwald-Hartwig suzuki_ligand Optimize Ligand: Use electron-rich, bulky phosphine ligands suzuki->suzuki_ligand buchwald_base Optimize Base: Use milder base (e.g., Cs₂CO₃, K₃PO₄) buchwald->buchwald_base suzuki_base Optimize Base: Use milder base (e.g., K₂CO₃, Cs₂CO₃) suzuki_ligand->suzuki_base temp_control Lower Reaction Temperature suzuki_base->temp_control buchwald_ligand Optimize Ligand: (e.g., Xantphos, Josiphos) buchwald_base->buchwald_ligand buchwald_ligand->temp_control monitor Monitor Reaction Progress (GC/MS, LC/MS) temp_control->monitor success Successful Reaction monitor->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Experimental Protocols

Synthesis of this compound (Illustrative)

  • Starting Material: 2-Amino-6-methylbenzotrifluoride.

  • Reaction: Sandmeyer Reaction.

    • Dissolve 2-Amino-6-methylbenzotrifluoride in an aqueous solution of hydrochloric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.

  • Workup and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure.

Workflow for the Synthesis of this compound

G start 2-Amino-6-methylbenzotrifluoride diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuCl, HCl) diazotization->sandmeyer extraction Workup: Extraction & Washes sandmeyer->extraction purification Purification: Fractional Distillation extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. All experimental work should be conducted by qualified personnel in a well-equipped laboratory, with appropriate safety precautions in place. Users should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any chemical synthesis or reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 2-Chloro-6-methylbenzotrifluoride.

Troubleshooting Guides

Catalyst deactivation is a common issue in catalytic processes, leading to reduced reaction efficiency and increased costs.[1] When working with a substituted aryl chloride like this compound, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, several deactivation pathways can be anticipated. Aryl chlorides are known to be less reactive than their bromide or iodide counterparts, which can necessitate more demanding reaction conditions that may accelerate catalyst degradation.[2][3][4]

The table below summarizes common issues observed during these reactions, their potential causes related to catalyst deactivation, and recommended troubleshooting steps.

Observed Issue Potential Cause of Deactivation Recommended Troubleshooting Actions
Decreased reaction rate or incomplete conversion Poisoning of the catalyst's active sites by impurities in reactants, solvents, or gases (e.g., sulfur, halides).[5][6]- Purify all reactants and solvents. - Ensure inert gas streams are of high purity. - Perform elemental analysis (e.g., XPS) on the spent catalyst to identify potential poisons.[1]
Coking/Fouling: Deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface, blocking active sites and pores.[7][8]- Optimize reaction temperature and time to minimize byproduct formation. - Consider a different solvent to improve the solubility of all species. - Characterize the spent catalyst using TGA to quantify coke deposition.[9]
Sintering/Agglomeration: Thermal degradation causing metal nanoparticles to coalesce, reducing the active surface area.[8][10]- Lower the reaction temperature if possible. - Choose a catalyst with a more thermally stable support. - Analyze catalyst morphology changes using electron microscopy (TEM).[10][11]
Change in product selectivity Structural Changes in Catalyst: Alteration of the catalyst's active sites or support structure.- Re-evaluate the catalyst and ligand choice for the specific transformation. - Characterize the spent catalyst using techniques like XRD to check for phase changes.
Leaching: Dissolution of the active metal from the support into the reaction medium.- Test for metal content in the reaction filtrate. - Consider using a catalyst with stronger metal-support interactions or a chelating ligand.
Difficulty in catalyst recovery and reuse (for heterogeneous catalysts) Mechanical Degradation: Attrition or crushing of the catalyst support, leading to fines and loss of material.- Handle the catalyst with care. - Use a catalyst with higher mechanical strength.
Irreversible Poisoning or Sintering: The catalyst has reached the end of its operational life.- Attempt a regeneration protocol (see Experimental Protocols). - If regeneration is unsuccessful, replace with a fresh catalyst.
Logical Flow for Troubleshooting Catalyst Deactivation

The following diagram illustrates a systematic approach to diagnosing and addressing catalyst deactivation.

G Start Reaction Performance Declines Check_Purity Verify Purity of Reactants and Solvents Start->Check_Purity Analyze_Spent_Catalyst Characterize Spent Catalyst (e.g., TGA, XPS, TEM) Check_Purity->Analyze_Spent_Catalyst Poisoning Poisoning Identified Analyze_Spent_Catalyst->Poisoning Coking Coking/Fouling Identified Analyze_Spent_Catalyst->Coking Sintering Sintering Identified Analyze_Spent_Catalyst->Sintering Purify Purify Starting Materials Poisoning->Purify Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Poisoning->Optimize_Conditions No Regenerate_Coke Attempt Oxidative Regeneration Coking->Regenerate_Coke Yes Coking->Optimize_Conditions No Regenerate_Sinter Attempt Redispersion (High-Temp Treatment) Sintering->Regenerate_Sinter Yes Sintering->Optimize_Conditions No Purify->Optimize_Conditions Regenerate_Coke->Optimize_Conditions New_Catalyst Select More Robust Catalyst/Support Regenerate_Sinter->New_Catalyst End Improved Performance Optimize_Conditions->End New_Catalyst->End G cluster_0 Sample Preparation cluster_1 Analysis A Recover Spent Catalyst from Reaction Mixture B Wash with Solvent (e.g., THF, Ethanol) A->B C Dry Under Vacuum B->C D BET Analysis (Surface Area/Porosity) C->D E TGA (Quantify Coking) C->E F XPS/XRF (Elemental Composition/Poisons) C->F G TEM/SEM (Morphology/Sintering) C->G

References

Navigating Exothermic Reactions in 2-Chloro-6-methylbenzotrifluoride Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic reactions inherent in the synthesis of 2-Chloro-6-methylbenzotrifluoride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during this synthetic process, ensuring safer and more efficient experimental outcomes.

Troubleshooting Guide: Managing Exothermic Events

Exothermic reactions, if not properly controlled, can lead to runaway reactions, compromising safety and product yield. The primary exothermic events in the synthesis of this compound occur during the diazotization of 2-chloro-6-methylaniline and the subsequent Sandmeyer trifluoromethylation.

Observation Potential Cause Recommended Action
Rapid temperature increase during NaNO₂ addition. Diazotization reaction is highly exothermic. Addition rate of sodium nitrite is too fast. Inadequate cooling.Immediately slow down or stop the addition of sodium nitrite solution. Ensure the reaction vessel is adequately immersed in the cooling bath (ice/salt or cryocooler). Vigorously stir the reaction mixture to ensure efficient heat transfer.
Gas evolution (bubbling) becomes uncontrollable. Decomposition of the diazonium salt. This is often due to the temperature rising above the stability threshold (typically > 5 °C). Localized "hot spots" due to poor mixing.Cease addition of reagents immediately. If safe to do so, add a pre-chilled quenching agent like a solution of sulfamic acid to destroy excess nitrous acid. Ensure the reaction is being conducted in a well-ventilated fume hood.
Formation of dark, tarry byproducts. Decomposition of the diazonium salt. Side reactions such as azo coupling.Maintain strict temperature control throughout the diazotization and subsequent Sandmeyer reaction. Ensure the diazonium salt solution is used promptly and not stored for extended periods.
Sudden and sharp temperature spike during the addition of the diazonium salt to the trifluoromethylation mixture. The Sandmeyer reaction is exothermic. The rate of addition of the diazonium salt is too high, leading to an accumulation of unreacted diazonium salt followed by a rapid reaction.Stop the addition of the diazonium salt solution. Ensure the cooling system for the trifluoromethylation reactor is functioning optimally. Once the temperature is under control, resume the addition at a much slower, controlled rate.
Low yield of the desired this compound. Incomplete diazotization. Decomposition of the diazonium salt before it can react. Inefficient trifluoromethylation.Verify the stoichiometry and purity of all reagents. Maintain the recommended low temperature during diazotization. Ensure the copper catalyst for the Sandmeyer reaction is active.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The two main exothermic steps are:

  • Diazotization: The reaction of 2-chloro-6-methylaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt is highly exothermic.[1]

  • Sandmeyer Trifluoromethylation: The copper-catalyzed reaction of the aryldiazonium salt with a trifluoromethyl source is also an exothermic process.[2][3]

Q2: Why is strict temperature control so critical during the diazotization step?

A2: Aryldiazonium salts are thermally unstable and can decompose, sometimes explosively, at temperatures above 0-5 °C.[1] This decomposition not only reduces the yield of the desired product but also generates nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.

Q3: What are the signs of a runaway reaction during this synthesis?

A3: Key indicators of a runaway reaction include a rapid and uncontrollable rise in temperature, excessive gas evolution, a sudden change in color (often to a dark tarry mixture), and an increase in pressure.

Q4: What are some common side reactions that can occur?

A4: Potential side reactions include:

  • Azo coupling: The diazonium salt can react with the starting aniline or other aromatic species present to form colored azo compounds.

  • Phenol formation: The diazonium salt can react with water to form the corresponding phenol.

  • Decomposition: Uncontrolled decomposition can lead to a mixture of tarry byproducts.

Q5: Can this synthesis be performed in a one-pot procedure?

A5: Yes, one-pot procedures for Sandmeyer trifluoromethylation, which combine the diazotization and trifluoromethylation steps, have been developed.[4] These can be more convenient, especially for smaller-scale reactions. However, careful control over reagent addition and temperature remains crucial.

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for the critical steps in the synthesis of this compound. Note that specific calorimetric data for this exact synthesis is not widely available in the literature; therefore, the provided data is based on typical values for similar diazotization and Sandmeyer reactions.

Table 1: Diazotization of 2-Chloro-6-methylaniline

ParameterRecommended Value/RangeNotes
Reaction Temperature 0 - 5 °CStrict control is essential to prevent diazonium salt decomposition.[1]
Addition Rate of NaNO₂ Slow, dropwiseTo allow for efficient heat dissipation.
Enthalpy of Reaction (ΔH) -160 to -180 kJ/mol (typical for diazotization)Highly exothermic.[1]
Solvent Aqueous HCl or H₂SO₄Provides the acidic medium and dissolves the aniline salt.
Stirring VigorousEssential for uniform temperature distribution and mixing.

Table 2: Sandmeyer Trifluoromethylation

ParameterRecommended Value/RangeNotes
Reaction Temperature 0 - 15 °CCan vary depending on the specific trifluoromethylating agent and catalyst.[5]
Addition Rate of Diazonium Salt Slow, controlledTo manage the exotherm and prevent accumulation of the unstable diazonium salt.
Catalyst Copper(I) salt (e.g., CuCl, CuBr, CuCN) or Copper powderEssential for the Sandmeyer reaction.[5][6]
Trifluoromethylating Agent e.g., Umemoto's reagent, CF₃SiMe₃Choice of reagent can influence reaction conditions and efficiency.[5]
Solvent Acetonitrile, DMF, etc.Should be compatible with all reagents and reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the key stages of this compound synthesis. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Diazotization of 2-Chloro-6-methylaniline (Two-Step Procedure)
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-6-methylaniline in aqueous hydrochloric acid (or sulfuric acid).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. The resulting solution contains the 2-chloro-6-methylbenzenediazonium chloride.

Protocol 2: Sandmeyer Trifluoromethylation
  • Catalyst Preparation: In a separate reaction vessel, prepare a mixture of a copper(I) salt and the chosen trifluoromethylating agent in a suitable solvent (e.g., acetonitrile).

  • Cooling: Cool this mixture to the recommended temperature (e.g., 0-15 °C).

  • Diazonium Salt Addition: Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the stirred catalyst mixture. Maintain the temperature within the desired range throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for the specified time, gradually warming to room temperature if the protocol requires.

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up procedure to isolate and purify the this compound.

Visualizations

Logical Workflow for Managing Exothermic Reactions

Exotherm_Management_Workflow cluster_diazotization Diazotization Stage cluster_sandmeyer Sandmeyer Trifluoromethylation Stage D_Start Start Diazotization D_Add_NaNO2 Slowly Add NaNO2 Solution D_Start->D_Add_NaNO2 D_Monitor_Temp Monitor Temperature D_Add_NaNO2->D_Monitor_Temp D_Complete Diazotization Complete D_Add_NaNO2->D_Complete Addition Finished D_Temp_OK Temperature ≤ 5°C? D_Monitor_Temp->D_Temp_OK D_Continue_Add Continue Addition D_Temp_OK->D_Continue_Add Yes D_Stop_Add Stop/Slow Addition D_Temp_OK->D_Stop_Add No D_Continue_Add->D_Add_NaNO2 D_Cooling Enhance Cooling D_Stop_Add->D_Cooling D_Cooling->D_Monitor_Temp S_Start Start Sandmeyer Reaction D_Complete->S_Start Use Freshly Prepared Diazonium Salt S_Add_Diazo Slowly Add Diazonium Salt S_Start->S_Add_Diazo S_Monitor_Temp Monitor Temperature S_Add_Diazo->S_Monitor_Temp S_Complete Reaction Complete S_Add_Diazo->S_Complete Addition Finished S_Temp_OK Temperature in Range? S_Monitor_Temp->S_Temp_OK S_Continue_Add Continue Addition S_Temp_OK->S_Continue_Add Yes S_Stop_Add Stop/Slow Addition S_Temp_OK->S_Stop_Add No S_Continue_Add->S_Add_Diazo S_Cooling Check Cooling System S_Stop_Add->S_Cooling S_Cooling->S_Monitor_Temp

Caption: Workflow for Temperature Control During Synthesis.

Signaling Pathway for a Runaway Reaction

Runaway_Reaction_Pathway Start Loss of Cooling or Incorrect Reagent Addition Temp_Increase Initial Temperature Increase Start->Temp_Increase Rate_Increase Increased Reaction Rate Temp_Increase->Rate_Increase Decomposition Decomposition of Diazonium Salt Temp_Increase->Decomposition Exceeds Stability Threshold Heat_Gen_Increase Increased Heat Generation Rate_Increase->Heat_Gen_Increase Heat_Gen_Increase->Temp_Increase Positive Feedback Loop Gas_Evolve Rapid Gas (N₂) Evolution Decomposition->Gas_Evolve Runaway Runaway Reaction Decomposition->Runaway Pressure_Increase Pressure Buildup Gas_Evolve->Pressure_Increase Pressure_Increase->Runaway

Caption: Pathway to a Runaway Reaction Event.

References

Characterization of unexpected products in 2-Chloro-6-methylbenzotrifluoride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected products during the synthesis of 2-Chloro-6-methylbenzotrifluoride.

Troubleshooting Guides

Issue 1: Presence of an Isomeric Impurity Detected by GC-MS

Question: Our GC-MS analysis of the crude reaction mixture for the synthesis of this compound shows the expected product peak, but also a significant secondary peak with the same mass-to-charge ratio (m/z). What could this unexpected product be and how can we confirm its identity?

Answer:

The presence of a compound with the same m/z ratio strongly suggests the formation of a positional isomer. In the synthesis of this compound, the substitution pattern on the aromatic ring can vary, leading to different isomers.

Possible Isomeric Impurities:

  • 3-Chloro-2-methylbenzotrifluoride: This isomer can arise if the starting material is not regiochemically pure or if reaction conditions allow for rearrangement.

  • 4-Chloro-2-methylbenzotrifluoride: Another common positional isomer that can be formed.

  • 5-Chloro-2-methylbenzotrifluoride: A potential impurity depending on the synthetic route.

Troubleshooting and Characterization Workflow:

workflow cluster_detection Detection cluster_hypothesis Hypothesis cluster_separation Separation cluster_characterization Characterization cluster_confirmation Confirmation A Unexpected peak in GC-MS with same m/z B Formation of a positional isomer A->B suggests C Optimize HPLC method for isomer separation B->C requires D Isolate impurity via preparative HPLC C->D enables E Analyze isolated fractions by 1H and 19F NMR D->E provides material for F Compare NMR spectra with known isomer data E->F allows for G Identity of isomeric impurity confirmed F->G leads to

Caption: Workflow for the identification of isomeric impurities.

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC) for Isomer Separation:

    • Column: A column with phenyl-based stationary phases can be effective for separating positional isomers of aromatic compounds.[1][2]

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point.

    • Detector: UV detector set to a wavelength where all isomers have significant absorbance (e.g., 254 nm).

    • Optimization: Adjust the gradient slope and flow rate to maximize the resolution between the product and impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show different splitting patterns and chemical shifts for the different isomers due to the varying positions of the substituents.

    • ¹⁹F NMR: The chemical shift of the -CF₃ group can be sensitive to the substitution pattern on the aromatic ring, providing another diagnostic tool for distinguishing between isomers.[3]

Data Presentation:

Table 1: Hypothetical GC-MS and HPLC Data for Isomeric Impurities

CompoundRetention Time (GC)m/zRetention Time (HPLC)
This compound10.2 min194.0215.5 min
Isomeric Impurity10.8 min194.0216.8 min

Issue 2: Detection of a Higher Molecular Weight Byproduct

Question: Our LC-MS analysis indicates the presence of a byproduct with a molecular weight significantly higher than our target product. What could be the cause of this?

Answer:

The formation of a higher molecular weight byproduct often suggests a dimerization or oligomerization reaction, or a reaction with a solvent or reagent molecule.

Possible Higher Molecular Weight Byproducts:

  • Biphenyl Derivatives: Coupling reactions between two molecules of the starting material or product can lead to the formation of biphenyl derivatives.

  • Solvent Adducts: If a reactive solvent is used, it may react with the starting material or intermediates.

Troubleshooting and Characterization Pathway:

pathway cluster_observation Observation cluster_analysis Analysis cluster_investigation Investigation cluster_verification Verification A Higher MW byproduct in LC-MS B Determine exact mass by HRMS A->B C Propose molecular formula B->C D Review reaction mechanism for potential side reactions C->D E Consider dimerization or solvent adduct formation D->E F Isolate byproduct E->F G Characterize by NMR and MS/MS F->G

Caption: Logical relationship for byproduct identification.

Experimental Protocols:

  • High-Resolution Mass Spectrometry (HRMS):

    • Obtain an exact mass of the byproduct to help determine its elemental composition. This is crucial for distinguishing between different potential structures.

  • Tandem Mass Spectrometry (MS/MS):

    • Fragment the byproduct ion in the mass spectrometer to obtain structural information. The fragmentation pattern can provide clues about the connectivity of the molecule.

Data Presentation:

Table 2: Hypothetical Mass Spectrometry Data for a Dimer Byproduct

IonCalculated Exact MassObserved Exact Mass (HRMS)Proposed Formula
[M+H]⁺387.0349387.0352C₁₆H₁₀Cl₂F₆

Frequently Asked Questions (FAQs)

Q1: We observe incomplete conversion of our starting material. How can we improve the reaction yield?

A1: Incomplete conversion can be due to several factors. Consider the following:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress by TLC or GC.

  • Reagent Stoichiometry: Verify the correct molar ratios of your reactants and catalysts. An excess of one reagent may be necessary to drive the reaction to completion.

  • Catalyst Activity: If a catalyst is used, ensure it is fresh and active. Catalyst poisoning by impurities in the starting materials or solvent can inhibit the reaction.

Q2: Our final product has a yellow tint after purification. What is the likely cause and how can we remove it?

A2: A yellow tint often indicates the presence of colored impurities, which could be residual reagents or byproducts of side reactions.

  • Purification Method: Recrystallization from an appropriate solvent system is often effective at removing colored impurities. Alternatively, column chromatography with a suitable stationary and mobile phase can be used.

  • Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product, followed by filtration, can help adsorb colored impurities.

Q3: How can we prevent the formation of over-chlorinated byproducts?

A3: The formation of di- or tri-chlorinated species can occur if the chlorination reaction is not well-controlled.

  • Control of Chlorinating Agent: Use the precise stoichiometric amount of the chlorinating agent. Adding the agent slowly and maintaining a constant temperature can help prevent over-reaction.

  • Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired product is formed and before significant amounts of over-chlorinated byproducts are generated.

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4:

  • Handling of Reagents: Many reagents used in this synthesis can be corrosive, toxic, or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a build-up of pressure in a sealed reaction vessel. Ensure the reaction setup is appropriately vented.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Halogenated organic waste often requires special disposal procedures.

References

Improving the regioselectivity of electrophilic aromatic substitution on 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting electrophilic aromatic substitution reactions on 2-Chloro-6-methylbenzotrifluoride. The inherent electronic and steric complexities of this substrate often lead to challenges in achieving high regioselectivity and yields.

Frequently Asked Questions (FAQs)

Q1: What are the directing effects of the individual substituents on the this compound ring?

The regiochemical outcome of electrophilic aromatic substitution on this molecule is complex due to the competing directing effects of its three substituents. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group and acts as a meta-director.[1][2] The chloro group (-Cl) is deactivating overall but directs incoming electrophiles to the ortho and para positions due to the stabilizing effect of its lone pairs on the reaction intermediate.[3] The methyl group (-CH3) is an electron-donating group that activates the ring and is an ortho, para-director.[4][5]

Q2: Given the competing effects, which position on the ring is most likely to be substituted?

Predicting the major product requires considering the hierarchy of directing effects and steric hindrance.

  • Activating Group Dominance: The activating methyl group (-CH3) has a more powerful directing effect than the deactivating chloro (-Cl) and trifluoromethyl (-CF3) groups. It directs to its ortho (position 5) and para (position 3) positions.

  • Deactivating Group Influence: The chloro group directs to its ortho (position 3) and para (position 4) positions. The trifluoromethyl group directs to its meta positions (3, 4, and 5).

  • Steric Hindrance: The positions adjacent to the bulky trifluoromethyl and chloro groups (positions 3 and 5) will experience significant steric hindrance.

Considering these factors, a mixture of isomers is highly probable. The substitution is likely to occur at positions 3, 4, and 5, with the precise ratio depending heavily on the specific electrophile and reaction conditions. Position 5 is favored by two directing groups (-CH3 and -Cl), but is sterically hindered. Position 3 is also favored by two groups but is similarly hindered. Position 4 is the least sterically hindered but is not favored by the most strongly directing group (-CH3).

Q3: Why am I getting a mixture of isomers and how can I improve the selectivity?

A mixture of isomers is the expected outcome due to the conflicting directing effects of the substituents. To improve regioselectivity, you can:

  • Lower the reaction temperature: This favors the product formed via the pathway with the lowest activation energy, which can sometimes increase the proportion of a single isomer.

  • Use shape-selective catalysts: Zeolites can be used in some electrophilic substitution reactions to favor the formation of less sterically bulky isomers, often the para-product.[6]

  • Modify the reaction conditions: The choice of solvent and catalyst can influence the transition state energies of the different pathways, thereby altering the product ratio.

Q4: My reaction yield is very low, or the reaction is not proceeding at all. What is the cause?

The combination of two strong electron-withdrawing groups (-CF3 and -Cl) makes the aromatic ring highly deactivated and less nucleophilic.[7] This significantly reduces its reactivity towards electrophiles, often requiring more forceful conditions than those used for benzene or activated derivatives. If the reaction is not proceeding, the conditions are likely too mild.

Q5: Can I perform a Friedel-Crafts alkylation or acylation on this compound?

Friedel-Crafts reactions typically fail on strongly deactivated aromatic rings.[8] The presence of the -CF3 and -Cl groups makes the substrate too electron-poor to react under standard Friedel-Crafts conditions.[8][9] The Lewis acid catalyst (e.g., AlCl3) may complex with the substituents, further deactivating the ring. Therefore, these reactions are not recommended for this substrate.

Analysis of Substituent Directing Effects

The diagram below illustrates the conflicting directing influences on the available positions (3, 4, and 5) of the aromatic ring.

G subst C₁-CF₃ C₂-Cl C₆-CH₃ pos3 Position 3 pos4 Position 4 pos5 Position 5 cf3 CF₃ (meta) cf3->pos3 deactivating cf3->pos4 deactivating cf3->pos5 deactivating cl Cl (o,p) cl->pos3 deactivating cl->pos4 deactivating ch3 CH₃ (o,p) ch3->pos3 activating ch3->pos5 activating

Caption: Competing directing effects on this compound.

Data Summary

Table 1: Summary of Substituent Properties

SubstituentPositionElectronic EffectDirecting EffectReactivity Effect
-CF₃1Strong Electron-Withdrawing (Inductive)[1]meta[10]Strong Deactivator
-Cl2Electron-Withdrawing (Inductive), Weakly Donating (Resonance)[3]ortho, para[3]Deactivator
-CH₃6Electron-Donating (Inductive, Hyperconjugation)[4]ortho, para[5]Activator

Troubleshooting Guide

Problem 1: Poor Regioselectivity / Mixture of Isomers

CauseRecommended SolutionExpected Outcome
Competing electronic and steric effects.Temperature Optimization: Screen a range of temperatures (e.g., from -10°C to 50°C). Lower temperatures often enhance selectivity.Increased ratio of the thermodynamically or kinetically favored product.
Transition states for isomer formation are close in energy.Solvent Screening: Test solvents with different polarities (e.g., nitromethane, dichloromethane, carbon disulfide). Solvent can differentially stabilize transition states.Altered isomer ratios; potential for improved selectivity in a specific solvent.
Steric hindrance does not sufficiently differentiate reaction pathways.Shape-Selective Catalysis: For applicable reactions (e.g., nitration, halogenation), consider using a solid acid catalyst like zeolite H-beta.[6]Preferential formation of the least sterically hindered isomer that can form within the catalyst's pores.

Problem 2: Low or No Reactivity

CauseRecommended SolutionExpected Outcome
The aromatic ring is strongly deactivated by -CF₃ and -Cl groups.Harsher Reaction Conditions: For nitration, use fuming nitric acid/fuming sulfuric acid.[11] For sulfonation, use oleum with a higher % of SO₃.[12]Increased conversion and product yield. Caution: May decrease regioselectivity and increase side products.
The chosen electrophile is not potent enough.Use a More Potent Electrophile: For nitration, consider using nitronium tetrafluoroborate (NO₂BF₄). For halogenation, ensure a potent Lewis acid is used and that it is anhydrous.Reaction proceeds where it previously failed; yield increases.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing an electrophilic aromatic substitution reaction.

G start Start reagents Prepare Reagents (Ensure anhydrous conditions if needed) start->reagents setup Assemble Reaction Apparatus (e.g., under N₂ atmosphere, with cooling bath) reagents->setup addition Slowly Add Electrophile at Controlled Temperature setup->addition monitor Monitor Reaction Progress (e.g., TLC, GC) addition->monitor workup Perform Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purify Crude Product (e.g., Column Chromatography, Recrystallization) workup->purify analyze Analyze Product (NMR, GC-MS, etc.) purify->analyze end End analyze->end

Caption: Standard workflow for electrophilic aromatic substitution experiments.

Example Experimental Protocol: Nitration

This protocol is a representative example and may require optimization. Always perform a thorough safety assessment before conducting any experiment.

1. Reagent Preparation:

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to chilled (0°C) fuming sulfuric acid (20% SO₃, ~4 volumes relative to the substrate). Maintain the temperature below 10°C during addition.

2. Reaction Setup:

  • In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 equivalent) in a small amount of the fuming sulfuric acid.

  • Cool the substrate solution to 0-5°C using an ice-salt bath.

3. Nitration:

  • Add the prepared nitrating mixture dropwise to the stirred substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, let the reaction stir at 0-5°C for 2-4 hours.

4. Monitoring:

  • Monitor the reaction progress by carefully taking a small aliquot, quenching it in ice water, extracting with dichloromethane, and analyzing by GC or TLC.

5. Workup:

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated solid product by vacuum filtration. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the collected solid or organic extracts with cold water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

6. Purification and Analysis:

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to separate the isomers.

  • Characterize the purified isomer(s) using ¹H NMR, ¹³C NMR, and MS to confirm the structure and regiochemistry.

Troubleshooting Logic Diagram

Use this decision tree to guide your troubleshooting process when encountering common experimental issues.

G start Experimental Outcome no_rxn No Reaction / Very Low Conversion start->no_rxn <10% Conversion mix Mixture of Isomers / Poor Selectivity start->mix >1 Isomer Formed sol_no_rxn_1 Increase Reaction Temperature/Time no_rxn->sol_no_rxn_1 sol_no_rxn_2 Use Stronger Reagents/Catalyst (e.g., fuming acids, NO₂BF₄) no_rxn->sol_no_rxn_2 sol_mix_1 Lower Reaction Temperature mix->sol_mix_1 sol_mix_2 Screen Different Solvents mix->sol_mix_2 sol_mix_3 Try Shape-Selective Catalyst (e.g., Zeolite) mix->sol_mix_3

Caption: Decision tree for troubleshooting common experimental problems.

References

Technical Support Center: Isolation of Pure 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and isolation of pure 2-Chloro-6-methylbenzotrifluoride. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when using a Sandmeyer reaction approach from 2-amino-6-methylbenzotrifluoride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete diazotization of the starting amine.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared nitrous acid or ensure the quality of the sodium nitrite.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times and use it immediately after preparation. Avoid exposing the solution to direct sunlight.
Ineffective copper catalyst.Use freshly prepared copper(I) chloride. Ensure the catalyst is completely dissolved or suspended in the reaction mixture.
Presence of Dark, Tarry Byproducts Side reactions due to elevated temperatures.Maintain strict temperature control throughout the reaction, especially during the addition of the diazonium salt to the copper(I) chloride solution.
Impurities in the starting materials.Use high-purity 2-amino-6-methylbenzotrifluoride and other reagents.
Contamination with Isomeric Impurities Non-specific chlorination during synthesis.The Sandmeyer reaction is generally regioselective. If isomeric impurities are detected, consider purification by fractional distillation or preparative chromatography.
Isomeric impurities in the starting material.Analyze the purity of the 2-amino-6-methylbenzotrifluoride starting material by GC-MS or HPLC before use.
Product is Contaminated with Copper Salts Incomplete removal during work-up.Wash the organic layer thoroughly with aqueous ammonia or a saturated solution of ammonium chloride to complex and remove copper ions.
Difficulty in Separating Product from Solvent Similar boiling points.If using a high-boiling point solvent, consider switching to a lower-boiling point solvent that is compatible with the reaction. Alternatively, use vacuum distillation for removal.
Low Purity After Distillation Close boiling points of isomers or impurities.Use a fractional distillation column with a high number of theoretical plates. Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences.
Inaccurate Purity Assessment Co-elution of impurities in GC or HPLC.Optimize the analytical method. For GC, use a capillary column with a suitable stationary phase for separating aromatic isomers. For HPLC, experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective method is the Sandmeyer reaction, which involves the diazotization of 2-amino-6-methylbenzotrifluoride followed by a copper(I) chloride-catalyzed chlorination.[3] This reaction is known for its reliability in introducing a chlorine atom at the position of the amino group.

Q2: What are the expected physical properties of this compound?

Q3: What are the most likely impurities I will encounter?

The most common impurities include:

  • Isomeric Chloromethylbenzotrifluorides: Depending on the purity of the starting material, other isomers may be present.

  • Phenolic Byproducts: If the diazonium salt decomposes in the presence of water, corresponding phenol derivatives can form.

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-amino-6-methylbenzotrifluoride.

  • Solvent and Reagents: Residual solvents and reagents from the reaction and work-up.

Q4: How can I effectively remove copper catalysts from my product?

After the reaction, the crude product should be extracted into an organic solvent. The organic layer should then be washed with an aqueous solution of a complexing agent for copper, such as aqueous ammonia or saturated ammonium chloride. This will partition the copper salts into the aqueous layer for easy removal.

Q5: What is the best method for purifying the final product?

Fractional distillation under reduced pressure is a highly effective method for purifying this compound, especially for removing impurities with different boiling points.[4] For the separation of close-boiling isomers, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary.[1][2]

Q6: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, especially for non-volatile impurities. Different columns and mobile phases can be used to resolve isomers.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the isolated product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative example based on the principles of the Sandmeyer reaction.

Materials:

  • 2-amino-6-methylbenzotrifluoride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-methylbenzotrifluoride (1 equivalent) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 equivalents) in concentrated HCl, and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous phase).

    • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification by Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus with a vacuum source. Use a column with high efficiency (e.g., a Vigreux or packed column).

  • Transfer the crude this compound to the distillation flask.

  • Gradually reduce the pressure and begin heating the flask.

  • Collect the fractions at the appropriate boiling point range under the applied vacuum. Isomeric impurities may distill at very close temperatures, so careful collection of narrow fractions is recommended.

  • Analyze the purity of each fraction by GC-MS or HPLC to identify the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start 2-Amino-6-methylbenzotrifluoride diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Solution diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCl) diazonium_salt->sandmeyer crude_mixture Crude Reaction Mixture sandmeyer->crude_mixture extraction Solvent Extraction crude_mixture->extraction washing Aqueous Washes (H2O, NaHCO3, Brine) extraction->washing drying Drying (MgSO4) washing->drying concentration Solvent Removal drying->concentration distillation Fractional Vacuum Distillation concentration->distillation analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the synthesis and isolation of this compound.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-Chloro-6-methylbenzotrifluoride and Other Halobenzotrifluorides in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This report provides a detailed comparison of the reactivity of 2-Chloro-6-methylbenzotrifluoride with other structurally related halobenzotrifluorides in two of the most pivotal reactions in modern synthetic chemistry: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. This analysis is intended to guide researchers in selecting optimal substrates and reaction conditions for the synthesis of complex molecules in pharmaceutical and materials science research.

The substitution pattern on the benzotrifluoride ring significantly influences the reactivity of the C-Cl bond. The presence of a methyl group at the ortho position and a trifluoromethyl group at the meta position relative to the chlorine atom in this compound creates a unique electronic and steric environment. This guide presents available experimental data to elucidate these effects on reaction outcomes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The reactivity of aryl chlorides in this palladium-catalyzed reaction is highly dependent on the electronic nature and steric hindrance of the substituents on the aromatic ring. Generally, electron-withdrawing groups enhance the rate of oxidative addition, the rate-determining step for many aryl chlorides.

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Various Chlorobenzotrifluorides with Phenylboronic Acid

Aryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Data Not Available
2-ChlorobenzotrifluoridePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10012~85
3-ChlorobenzotrifluoridePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O8024~90
4-ChlorobenzotrifluoridePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O8024~92

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions. The absence of specific data for this compound highlights a gap in the current literature.

The general trend suggests that the position of the trifluoromethyl group influences reactivity, with the electron-withdrawing effect being most pronounced when it is ortho or para to the chlorine atom, thus facilitating oxidative addition. The additional methyl group in this compound introduces a steric hindrance effect that could potentially retard the reaction rate compared to less hindered isomers.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

A representative experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride is as follows:

  • An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • The palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) are added under the inert atmosphere.

  • Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.

  • The reaction mixture is then heated to the specified temperature and stirred for the indicated time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Chloride & Boronic Acid E Heating & Stirring A->E B Base (e.g., K3PO4) B->E C Pd Catalyst & Ligand C->E D Degassed Solvent D->E F Extraction E->F Cooling G Drying & Concentration F->G H Column Chromatography G->H I Pure Product H->I

A simplified workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura reaction, the efficiency of this palladium-catalyzed process with aryl chlorides is sensitive to electronic and steric factors.

Table 2: Comparative Yields in Buchwald-Hartwig Amination of Various Chlorobenzotrifluorides with Aniline

Aryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / RuPhosNaOtBuToluene10024Data Not Available
2-ChlorobenzotrifluoridePd(OAc)₂ / BINAPCs₂CO₃Toluene11024~75
3-ChlorobenzotrifluoridePd₂(dba)₃ / XPhosNaOtBuToluene10018~95
4-ChlorobenzotrifluoridePd₂(dba)₃ / XPhosNaOtBuToluene10018~98

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions. The absence of specific data for this compound highlights a gap in the current literature.

The high yields observed for the 3- and 4-chlorobenzotrifluoride isomers are consistent with the strong electron-withdrawing effect of the trifluoromethyl group, which activates the C-Cl bond towards amination. The steric hindrance from the ortho-methyl group in this compound is expected to necessitate more specialized, bulky phosphine ligands to achieve high conversion.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides

A typical experimental procedure for the Buchwald-Hartwig amination of an aryl chloride is as follows:

  • To a screw-capped vial is added the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • The vial is sealed and the atmosphere is replaced with an inert gas.

  • The palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%) are added as a solution in an anhydrous, degassed solvent (e.g., toluene).

  • The reaction mixture is heated in an oil bath at the specified temperature for the given time.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Buchwald_Hartwig_Pathway cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)(L_n)-Cl OA->PdII LA Ligand Association PdII->LA Amine Amine_Coord [Ar-Pd(II)(L_n)(Amine)]+Cl- LA->Amine_Coord Deprot Deprotonation Amine_Coord->Deprot Base Amido Ar-Pd(II)(L_n)-NR'R'' Deprot->Amido RE Reductive Elimination Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product

A generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The reactivity of halobenzotrifluorides in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects. While the electron-withdrawing trifluoromethyl group generally activates the C-Cl bond, steric hindrance, such as that introduced by an ortho-methyl group in this compound, can significantly impact reaction efficiency. The lack of direct comparative data for this compound underscores the need for further systematic studies to fully map the reactivity landscape of this important class of compounds. Researchers are encouraged to consider the steric bulk of both the substrate and the catalyst ligand system when developing synthetic routes involving this and related substituted halobenzotrifluorides.

A Comparative Guide to 2-Chloro-6-methylbenzotrifluoride and 2-Bromo-6-methylbenzotrifluoride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Chloro-6-methylbenzotrifluoride and 2-Bromo-6-methylbenzotrifluoride as substrates in palladium-catalyzed cross-coupling reactions. The following sections detail the relative reactivity of these compounds, provide exemplary experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and present quantitative data to inform substrate selection and reaction optimization in synthetic chemistry and drug development.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a critical parameter that significantly influences reaction efficiency and conditions. When comparing this compound and 2-Bromo-6-methylbenzotrifluoride, the fundamental difference in the carbon-halogen bond strength dictates their reactivity. Aryl bromides are generally more reactive than aryl chlorides due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This facilitates the initial oxidative addition step in the catalytic cycle, often leading to higher yields and milder reaction conditions for the bromo-substituted substrate. Consequently, the chloro-analog typically requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich phosphine ligands to achieve comparable yields.

Reactivity Comparison in Cross-Coupling Reactions

The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, which directly impacts the rate-determining oxidative addition step of the palladium(0) catalyst to the aryl halide.

2-Bromo-6-methylbenzotrifluoride is expected to be significantly more reactive than its chloro counterpart. This higher reactivity allows for the use of a broader range of palladium catalysts and ligands, often under milder conditions. Standard catalyst systems, such as those employing tetrakis(triphenylphosphine)palladium(0) or palladium acetate with common phosphine ligands, are often sufficient to promote efficient coupling.

This compound , on the other hand, is a more challenging substrate due to the stronger C-Cl bond. To achieve successful cross-coupling, more specialized and highly active catalyst systems are generally required. These often involve the use of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig ligand families (e.g., XPhos, SPhos), which are known to facilitate the oxidative addition to aryl chlorides. Reaction conditions are also typically more forcing, requiring higher temperatures and longer reaction times.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl halides with structural similarities to the target compounds, illustrating the general trend in reactivity.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-nitrotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Fictionalized Data
2-Chloro-6-nitrotoluenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1202478Fictionalized Data
2-Bromo-4-(trifluoromethyl)anisole4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O801692Fictionalized Data
2-Chloro-4-(trifluoromethyl)anisole4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄t-BuOH/H₂O1102488Fictionalized Data

Note: The data presented in this table is representative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Data Presentation: Buchwald-Hartwig Amination

Similarly, the following table presents typical conditions and yields for the Buchwald-Hartwig amination, highlighting the differences in reactivity between aryl bromides and chlorides.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylanilineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100895Fictionalized Data
2-Chloro-6-methylanilineMorpholinePd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane1202089Fictionalized Data
1-Bromo-3-(trifluoromethyl)benzeneAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101291Fictionalized Data
1-Chloro-3-(trifluoromethyl)benzeneAnilinePd₂(dba)₃ / BrettPhosLiHMDSTHF1002485Fictionalized Data

Note: The data presented in this table is representative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Suzuki-Miyaura Coupling of 2-Bromo-6-methylbenzotrifluoride (Representative Protocol)

Reaction: Synthesis of 2-(4-methoxyphenyl)-6-methylbenzotrifluoride

Materials:

  • 2-Bromo-6-methylbenzotrifluoride (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-Bromo-6-methylbenzotrifluoride, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water to the flask.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination of this compound (Representative Protocol)

Reaction: Synthesis of N-phenyl-2-amino-6-methylbenzotrifluoride

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, XPhos, and NaOtBu.

  • The tube is sealed, removed from the glovebox, and the aryl halide, amine, and toluene are added under an argon atmosphere.

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the product.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (2-Halo-6-methylbenzotrifluoride) ArylHalide->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (2-Halo-6-methylbenzotrifluoride) ArylHalide->OxAdd PdII_Halide Ar-Pd(II)-X(L_n) OxAdd->PdII_Halide AmineCoord Amine Coordination & Deprotonation PdII_Halide->AmineCoord Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord PdII_Amido Ar-Pd(II)-NR₂(L_n) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The choice between this compound and 2-Bromo-6-methylbenzotrifluoride for cross-coupling reactions will largely depend on the specific requirements of the synthesis, including cost, desired reactivity, and the tolerance of other functional groups in the molecule. While the bromo-derivative offers the advantage of higher reactivity and milder reaction conditions, the chloro-derivative may be a more cost-effective starting material. Successful utilization of this compound necessitates careful selection of a highly active catalyst system to overcome its inherent lower reactivity. This guide provides the foundational knowledge and representative protocols to assist researchers in making informed decisions for their synthetic endeavors.

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Chloro-6-methylbenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of single-crystal X-ray diffraction with other analytical techniques for the structural elucidation of 2-chloro-6-methylbenzotrifluoride derivatives. While a crystal structure for the parent compound, this compound, is not publicly available, this guide utilizes data from a closely related derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, to illustrate the principles and data obtained from X-ray crystallography.

Data Presentation: Crystallographic Data of a this compound Derivative

Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and the overall molecular conformation. Below is a summary of the crystallographic data for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid[1].

Parameter 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid [1]
Chemical Formula C₈H₃ClF₃NO₄
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.431(1) Å, b = 8.8919(9) Å, c = 9.720(2) Å
α = 90°, β = 106.07(2)°, γ = 90°
Volume 693.4(2) ų
Z 4
Calculated Density 1.83 g/cm³
Key Bond Lengths C-Cl: ~1.72 Å, C-CF₃: ~1.50 Å
Key Bond Angles Angles around the benzene ring are slightly distorted from 120°
Torsion Angles The nitro and carboxylic acid groups are twisted out of the plane of the benzene ring.[1]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure using single-crystal X-ray diffraction involves a series of critical steps, from sample preparation to data analysis.

1. Crystallization: The first and often most challenging step is growing a single crystal of sufficient quality and size (typically >0.1 mm in all dimensions)[2][3]. For small organic molecules like this compound derivatives, common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer[2]. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-rays are recorded by a detector[3].

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map[3]. This map is used to build an initial model of the molecular structure. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, high-resolution crystal structure[3].

Experimental Workflow

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Comparison with Alternative Analytical Techniques

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques provide complementary information or can be used when suitable single crystals cannot be obtained.

Technique Principle Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.Provides a complete and unambiguous 3D molecular structure with high precision.[4]Requires high-quality single crystals, which can be difficult and time-consuming to grow.[2][3]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Useful for phase identification, purity analysis, and studying crystalline materials that do not form large single crystals.[5]Provides information on the crystal lattice but not a detailed atomic structure; peak overlap can be an issue.[6]
Solid-State NMR (ssNMR) Spectroscopy Measures the magnetic properties of atomic nuclei in a solid sample.Provides information about the local chemical environment, polymorphism, and molecular dynamics without the need for single crystals.[5]Does not provide a complete 3D structure on its own; interpretation can be complex.
Raman Spectroscopy Measures the vibrational modes of molecules.Non-destructive and can be used for in-situ analysis. Sensitive to molecular symmetry and polymorphism.[5]Provides information about functional groups and molecular vibrations, but not the complete 3D structure.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature.Useful for determining melting points, phase transitions, and assessing sample purity.Provides thermal properties, not structural information.

Logical Relationships of Analytical Techniques

logical_relationships Relationship of Analytical Techniques for Solid-State Characterization SCXRD Single-Crystal X-ray Diffraction (Definitive 3D Structure) PXRD Powder X-ray Diffraction (Phase & Purity) SCXRD->PXRD Provides reference for phase identification ssNMR Solid-State NMR (Local Environment & Dynamics) SCXRD->ssNMR Correlates structure with spectral data Raman Raman Spectroscopy (Vibrational Modes & Polymorphism) SCXRD->Raman Correlates structure with vibrational modes DSC Differential Scanning Calorimetry (Thermal Properties) PXRD->DSC Identifies phases undergoing transitions ssNMR->Raman Complementary information on polymorphism

Caption: Interplay between different analytical techniques for solid-state characterization.

References

A Comparative Guide to Isotopic Labeling Studies of 2-Chloro-6-methylbenzotrifluoride for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for conducting isotopic labeling studies with 2-Chloro-6-methylbenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct isotopic labeling studies on this specific compound are not extensively published, this document outlines the principles, proposes experimental designs, and presents hypothetical data comparisons based on studies of structurally related molecules and established isotopic labeling methodologies.

Isotopic labeling is a critical technique in pharmaceutical research, aiding in the elucidation of metabolic pathways, reaction mechanisms, and the quantification of analytes in complex biological matrices.[1] The introduction of stable or radioactive isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a drug candidate or intermediate like this compound allows for its unambiguous tracking and analysis.

Comparison of Isotopic Labeling Strategies

The choice of isotope and labeling position is crucial for the successful application of this technique. Below is a comparative table outlining potential labeling strategies for this compound and their primary applications.

IsotopeLabeling PositionPrimary ApplicationAdvantagesPotential Challenges
Deuterium (²H) Methyl group (-CH₃)Metabolic stability studies (Kinetic Isotope Effect)Relatively inexpensive, straightforward synthesis.Potential for isotope exchange, which can complicate data interpretation.
Carbon-13 (¹³C) Benzene ringMetabolite identification and flux analysis.[2]Stable label, provides rich structural information via NMR and MS.More expensive starting materials and potentially more complex synthesis.
Carbon-13 (¹³C) Trifluoromethyl group (-CF₃)Probing metabolic fate of the trifluoromethyl group.Provides specific information on the stability and transformation of this key functional group.Synthetic challenges in introducing ¹³C into the -CF₃ group.
Chlorine-37 (³⁷Cl) Chloro group (-Cl)Investigating dehalogenation reactions.Directly probes the metabolic fate of the chlorine atom.Requires specialized synthetic methods and mass spectrometry analysis.

Experimental Protocols

Below are detailed methodologies for key experiments in an isotopic labeling study of this compound.

Synthesis of Isotopically Labeled this compound

Objective: To synthesize Deuterium-labeled this compound (d₃-CMBTF) for use in metabolic stability assays.

Materials:

  • 2-Chloro-6-(bromomethyl)benzotrifluoride

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • A solution of 2-Chloro-6-(bromomethyl)benzotrifluoride in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Zinc dust is added to the solution, followed by the slow addition of Deuterium oxide.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with H₂O and the product is extracted with diethyl ether.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield d₃-CMBTF.

  • The purity and isotopic enrichment of the final product are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of this compound and its deuterated analog (d₃-CMBTF) in human liver microsomes.

Materials:

  • This compound

  • d₃-CMBTF

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubations are prepared in 96-well plates. Each well contains phosphate buffer, HLMs, and either the parent compound or the deuterated analog at a final concentration of 1 µM.

  • The plate is pre-incubated at 37°C for 5 minutes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate proteins, and the supernatant is transferred for LC-MS/MS analysis.

  • The disappearance of the parent compound over time is monitored to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizing Experimental Workflows and Metabolic Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a comparative isotopic labeling study.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Metabolism cluster_analysis Analysis synthesis Synthesis of Labeled Compound (e.g., d₃-CMBTF) purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization incubation Incubation with Liver Microsomes characterization->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching extraction Sample Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Half-life, Clearance) lcms->data_analysis

Workflow for a comparative in vitro metabolic stability study.
Hypothetical Metabolic Pathway

This diagram outlines a plausible metabolic pathway for this compound, highlighting potential sites of modification that can be investigated using isotopic labeling.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound (¹³C or ²H labeled) hydroxylation Hydroxylation (CYP450) parent->hydroxylation oxidation Methyl Group Oxidation (CYP450) parent->oxidation glucuronidation Glucuronidation (UGTs) hydroxylation->glucuronidation sulfation Sulfation (SULTs) hydroxylation->sulfation oxidation->glucuronidation excretion Excretion glucuronidation->excretion sulfation->excretion

A hypothetical metabolic pathway for this compound.

By employing the strategies and methodologies outlined in this guide, researchers can effectively utilize isotopic labeling to gain critical insights into the disposition of this compound and its derivatives, thereby accelerating the drug development process.

References

A Comparative Guide to the Electronic Properties of 2-Chloro-6-methylbenzotrifluoride and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2-Chloro-6-methylbenzotrifluoride and structurally related alternatives. The information presented herein is based on established quantum mechanical calculation methodologies and experimental techniques, offering insights into the structure-property relationships of these important chemical entities.

Introduction

This compound is an aromatic compound featuring a trifluoromethyl group, a chlorine atom, and a methyl group attached to a benzene ring. These substituents significantly influence the electronic landscape of the molecule, impacting its reactivity, polarity, and potential applications, particularly in the realm of drug design and materials science. Understanding the electronic properties, such as the dipole moment and frontier molecular orbital energies (HOMO and LUMO), is crucial for predicting molecular interactions and designing novel compounds with desired characteristics.

This guide compares the calculated electronic properties of this compound with three key alternatives: Benzotrifluoride, 2-Chlorobenzotrifluoride, and 2-Methylbenzotrifluoride. This allows for a systematic evaluation of the individual and combined effects of the chloro and methyl substituents on the electronic structure.

Comparative Analysis of Electronic Properties

The electronic properties of this compound and its analogues can be elucidated using quantum mechanical calculations, primarily Density Functional Theory (DFT). The following table summarizes key electronic properties that are critical for understanding the chemical behavior of these molecules.

CompoundDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzotrifluoride2.5 - 2.9-9.7 to -10.1-0.6 to -1.08.7 - 9.5
2-Chlorobenzotrifluoride2.8 - 3.2-9.8 to -10.2-0.8 to -1.28.6 - 9.4
2-Methylbenzotrifluoride2.4 - 2.8-9.5 to -9.9-0.5 to -0.98.6 - 9.4
This compound2.7 - 3.1-9.6 to -10.0-0.7 to -1.18.5 - 9.3

Note: The data presented in this table are approximate values derived from typical DFT calculations for similar molecules and are intended for comparative purposes. Actual values may vary depending on the specific computational method and basis set used.

Analysis of Trends:

  • Dipole Moment: The trifluoromethyl group is a strong electron-withdrawing group, leading to a significant dipole moment in benzotrifluoride. The addition of a chlorine atom (another electron-withdrawing group) at the ortho position in 2-chlorobenzotrifluoride is expected to increase the overall dipole moment. Conversely, the electron-donating methyl group in 2-methylbenzotrifluoride is likely to slightly decrease the dipole moment compared to benzotrifluoride. In this compound, the opposing effects of the chloro and methyl groups are expected to result in a dipole moment that is intermediate between 2-chlorobenzotrifluoride and 2-methylbenzotrifluoride.

  • HOMO-LUMO Gap: The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The introduction of both electron-withdrawing and electron-donating groups can influence the energies of the frontier orbitals. For the substituted benzotrifluorides in this comparison, the HOMO-LUMO gap is not expected to change dramatically, but subtle differences can be important. The combined substitutions in this compound may lead to a slightly smaller HOMO-LUMO gap compared to the parent benzotrifluoride, suggesting a potential increase in reactivity.

Experimental Protocols

The calculated electronic properties can be validated and complemented by experimental data. The following are detailed methodologies for key experiments used to determine the electronic properties of aromatic compounds.

Determination of Dipole Moment

The dipole moment of a molecule can be determined experimentally by measuring the dielectric constant of its dilute solutions in a non-polar solvent.

Methodology:

  • Solution Preparation: Prepare a series of dilute solutions of the compound of interest in a non-polar solvent (e.g., benzene, carbon tetrachloride) with varying mole fractions.

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each solution using a precision dielectric constant meter.

  • Density Measurement: Measure the density of the pure solvent and each solution using a pycnometer or a density meter.

  • Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using a refractometer.

  • Calculation: The molar polarization of the solute at infinite dilution is calculated using the Hedestrand equation or the Guggenheim method. The dipole moment (μ) is then determined from the molar polarization.

Determination of HOMO-LUMO Gap

The HOMO-LUMO gap can be estimated experimentally using electrochemical and spectroscopic methods.

1. Cyclic Voltammetry (CV):

Methodology:

  • Electrolyte Solution: Prepare a solution of the compound in a suitable organic solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential between the switching potentials.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

  • Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard:

    • E_HOMO = -e(E_ox - E_1/2(Fc/Fc+)) - 4.8 eV

    • E_LUMO = -e(E_red - E_1/2(Fc/Fc+)) - 4.8 eV The HOMO-LUMO gap is then calculated as the difference between E_LUMO and E_HOMO.

2. UV-Vis Spectroscopy:

Methodology:

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol).

  • Measurement: Record the UV-Vis absorption spectrum of the solution using a spectrophotometer.

  • Data Analysis: Identify the absorption maximum (λ_max) corresponding to the lowest energy electronic transition (typically the π-π* transition).

  • Calculation: The onset of the absorption band (λ_onset) can be used to estimate the optical band gap, which provides an approximation of the HOMO-LUMO gap, using the equation:

    • Energy Gap (eV) = 1240 / λ_onset (nm)

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum mechanical calculation of electronic properties using Density Functional Theory (DFT).

G Computational Workflow for Electronic Properties cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation cluster_output Output Analysis mol_structure Molecular Structure Input (e.g., from SMILES or builder) geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry calc_params Calculation Parameters (Functional, Basis Set) calc_params->geom_opt freq_calc Frequency Calculation (Confirms minimum energy structure) geom_opt->freq_calc Optimized Geometry electronic_props Electronic Property Calculation (Single Point Energy) freq_calc->electronic_props Verified Minimum dipole Dipole Moment electronic_props->dipole orbitals HOMO/LUMO Energies electronic_props->orbitals spectrum Simulated Spectra (e.g., UV-Vis) electronic_props->spectrum

Caption: Workflow for DFT calculation of electronic properties.

This guide serves as a foundational resource for researchers interested in the electronic properties of this compound and its analogues. The combination of computational predictions and experimental validation is essential for a comprehensive understanding of these molecules and for guiding the design of new chemical entities with tailored functionalities.

Navigating the Catalytic Landscape for Amination of 2-Chloro-6-methylbenzotrifluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. The amination of sterically hindered aryl chlorides, such as 2-Chloro-6-methylbenzotrifluoride, presents a significant synthetic challenge. This guide offers a comparative overview of catalytic systems employed for this transformation, supported by available experimental data, to aid in the selection of optimal reaction conditions.

The primary strategies for the amination of aryl halides are dominated by palladium-catalyzed Buchwald-Hartwig reactions and copper-catalyzed Ullmann condensations. Both methodologies have evolved to overcome the challenges posed by unreactive and sterically congested substrates. Nickel-based catalysts have also emerged as a cost-effective and reactive alternative. This guide will delve into these catalytic systems, presenting a comparison of their performance in the context of aminating the sterically demanding this compound scaffold.

Performance Comparison of Catalytic Systems

While a direct head-to-head comparative study on the amination of this compound is not extensively documented in publicly available literature, we can compile and compare data from various sources on this specific substrate and closely related sterically hindered aryl chlorides. The following table summarizes key performance indicators for different catalytic approaches.

Catalyst SystemLigand/AdditiveBaseSolventTemp. (°C)Time (h)AmineYield (%)Reference Type
Palladium-Catalyzed
Pd₂(dba)₃XPhosNaOtBuTolueneReflux6Morpholine94General Protocol[1]
Pd(OAc)₂RuPhosK₂CO₃Dioxane/H₂O10012Various AminesGood to ExcellentGeneral Protocol[2]
Copper-Catalyzed
CuI1,10-PhenanthrolineK₂CO₃DMF120-15024AnilinesModerate to GoodGeneral Protocol[3]
Cu Powder/Cu₂ONoneK₂CO₃2-Ethoxyethanol13024Aliphatic/AromaticUp to 99Hindered Substrates[4]
Nickel-Catalyzed
NiCl₂(DME)IPr•HClNaOtBu2-Methyl-THF803MorpholineGoodGeneral Protocol[5][6]

Note: The data presented is a compilation from general protocols for sterically hindered aryl chlorides due to the limited availability of direct comparative studies on this compound. Yields are highly substrate and amine dependent.

Experimental Workflow & Signaling Pathways

The general workflow for the catalytic amination of this compound is depicted below. The process involves the combination of the aryl chloride, an amine, a catalyst precursor, a ligand (for palladium and nickel systems), and a base in a suitable solvent, followed by heating to effect the C-N bond formation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Chloro-6- methylbenzotrifluoride G Mixing & Inert Atmosphere A->G B Amine B->G C Catalyst (Pd, Cu, or Ni salt) C->G D Ligand (if applicable) D->G E Base E->G F Solvent F->G H Heating G->H Reaction Time I Quenching H->I J Extraction I->J K Purification (e.g., Chromatography) J->K L Product K->L

Figure 1. General experimental workflow for the catalytic amination.

The underlying catalytic cycles for the Buchwald-Hartwig (Palladium) and Ullmann (Copper) reactions illustrate the mechanistic pathways.

catalytic_cycles cluster_buchwald Buchwald-Hartwig Cycle (Pd) cluster_ullmann Ullmann Cycle (Cu) Pd0 Pd(0)L_n OA Oxidative Addition Complex Pd0->OA Ar-Cl Amine_Complex Amine Coordination OA->Amine_Complex R-NH₂ RE Reductive Elimination Amine_Complex->RE Base Product_Pd Product Complex RE->Product_Pd Product_Pd->Pd0 Product CuI Cu(I)X Cu_Amide Cu(I)-NR₂ CuI->Cu_Amide R₂NH, Base OA_Cu Oxidative Addition Complex Cu_Amide->OA_Cu Ar-Cl RE_Cu Reductive Elimination OA_Cu->RE_Cu RE_Cu->CuI Product

Figure 2. Simplified catalytic cycles for Buchwald-Hartwig and Ullmann aminations.

Experimental Protocols

Below are representative experimental protocols for Palladium- and Copper-catalyzed amination reactions applicable to this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the amination of sterically hindered aryl chlorides.[1]

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equivalents).

  • Add anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes.

  • To this mixture, add this compound (1.0 equivalent) followed by the amine (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-methyl-6-(trifluoromethyl)aniline.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is a general procedure for the amination of aryl halides and is particularly useful for sterically hindered substrates.[4]

Materials:

  • This compound

  • Amine (e.g., n-butylamine)

  • Copper(I) Iodide (CuI) or Copper powder/Copper(I) oxide

  • 1,10-Phenanthroline (if using CuI)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or 2-Ethoxyethanol

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (5-10 mol%), 1,10-Phenanthroline (10-20 mol%), and K₂CO₃ (2.0 equivalents). If using copper powder/Cu₂O, the ligand may not be necessary.

  • Add this compound (1.0 equivalent) and the amine (1.2-2.0 equivalents) to the flask.

  • Add the anhydrous solvent (DMF or 2-ethoxyethanol).

  • Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Conclusion

The choice of catalyst for the amination of this compound is critical and depends on factors such as the nature of the amine, desired reaction conditions, and cost. Palladium-based catalysts, particularly with bulky phosphine ligands like XPhos and RuPhos, generally offer high yields and broad substrate scope under relatively mild conditions. Copper-catalyzed Ullmann-type reactions, while often requiring higher temperatures, can be a cost-effective alternative and show excellent yields with certain sterically hindered substrates. Nickel catalysis presents a promising and more economical option, demonstrating good reactivity for the amination of aryl chlorides. The provided protocols and comparative data serve as a valuable starting point for the development of efficient and scalable synthetic routes to valuable 2-amino-6-methylbenzotrifluoride derivatives.

References

Validating the structure of novel compounds synthesized from 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Trifluoromethyl-Containing Benzamides Against Drug-Resistant Bacteria

The relentless rise of antibiotic-resistant bacteria necessitates the urgent development of novel antimicrobial agents. This guide provides a detailed comparison of a newly synthesized benzamide derivative, N-(5-(4-(trifluoromethylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-(trifluoromethyl)benzamide, against the established antibiotic, Linezolid. The novel compound, synthesized from a precursor derivable from 2-chloro-6-(trifluoromethyl)benzoyl chloride, demonstrates significant potency against a range of drug-resistant Gram-positive bacteria. This document presents a comprehensive overview of its synthesis, structural validation, and antibacterial performance, supported by experimental data and protocols.

Performance Comparison: Novel Benzamide vs. Linezolid

The following table summarizes the in vitro antibacterial activity of the novel benzamide derivative and Linezolid against various strains of drug-resistant bacteria. The data highlights the minimum inhibitory concentration (MIC) in µg/mL, which is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

Bacterial StrainNovel Benzamide Derivative (MIC in µg/mL)Linezolid (MIC in µg/mL)
Staphylococcus aureus (MRSA) USA3000.1251
Staphylococcus aureus (MRSA) NRS 1190.06>64
Staphylococcus aureus (VRSA)0.252
Enterococcus faecalis (VRE)0.52
Streptococcus pneumoniae (Cephalosporin-Resistant)0.1251

Experimental Protocols

Synthesis of N-(5-(4-(trifluoromethylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-(trifluoromethyl)benzamide

Materials:

  • 2-(trifluoromethyl)benzoic acid

  • 4-(trifluoromethylthio)benzohydrazide

  • PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Burgess reagent

Procedure:

  • To a solution of 2-(trifluoromethyl)benzoic acid (1 equivalent) in DMF, add 4-(trifluoromethylthio)benzohydrazide (1 equivalent), PyBOP (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

  • Dissolve the crude intermediate in THF and add Burgess reagent (1.5 equivalents).

  • Heat the reaction mixture to 80 °C for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Structural Validation

The structure of the synthesized compound was confirmed using the following spectroscopic methods:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (s, 1H), 8.18 (d, J = 8.4 Hz, 2H), 8.01 (d, J = 7.8 Hz, 1H), 7.95 (d, J = 8.4 Hz, 2H), 7.89 (t, J = 7.6 Hz, 1H), 7.81 (t, J = 7.7 Hz, 1H), 7.74 (d, J = 7.7 Hz, 1H).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 163.8, 162.2, 159.9, 134.1, 133.0, 131.9, 130.8, 129.7 (q, J = 306.5 Hz), 128.8, 128.1, 127.5, 126.9, 125.4 (q, J = 5.8 Hz), 123.4 (q, J = 273.2 Hz).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₇H₉F₆N₃O₂S [M+H]⁺: 448.0320; found: 448.0315.

In Vitro Antibacterial Activity Assay (Microdilution Method)

Materials:

  • Mueller-Hinton broth (MHB)

  • Bacterial strains (MRSA, VRE, etc.)

  • Novel benzamide derivative

  • Linezolid

  • 96-well microtiter plates

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in 96-well microtiter plates.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive control wells (bacteria without compound) and negative control wells (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Synthesis and Mechanism

The following diagrams illustrate the synthetic workflow and the proposed mechanism of action for the novel benzamide derivative.

synthesis_workflow start 2-(trifluoromethyl)benzoic acid + 4-(trifluoromethylthio)benzohydrazide intermediate Hydrazide Intermediate start->intermediate Amide Coupling (PyBOP, DIPEA) cyclization Cyclization (Burgess Reagent) intermediate->cyclization product Novel Benzamide Derivative cyclization->product

Synthetic workflow for the novel benzamide derivative.

mechanism_of_action compound Novel Benzamide (SCF3-containing) membrane Bacterial Cell Membrane compound->membrane Interaction disruption Membrane Disruption & Depolarization membrane->disruption death Bacterial Cell Death disruption->death

Proposed mechanism of action for the novel benzamide.

Concluding Remarks

The novel N-(5-(4-(trifluoromethylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-(trifluoromethyl)benzamide demonstrates exceptional antibacterial activity against a panel of clinically relevant drug-resistant Gram-positive bacteria, in some cases significantly outperforming the established antibiotic Linezolid.[1] The bactericidal nature of compounds containing the trifluoromethylthio (SCF3) group, as suggested by the source literature, points towards a mechanism involving bacterial membrane disruption.[1] This class of compounds represents a promising scaffold for the development of new therapeutics to combat the growing threat of antibiotic resistance. Further in vivo studies are warranted to evaluate the efficacy and safety of these potent molecules.

References

Biological activity screening of a library of 2-Chloro-6-methylbenzotrifluoride analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of a focused library of 2-Chloro-6-methylbenzotrifluoride analogs. While comprehensive screening data for this specific library is not publicly available, this document synthesizes known biological activities of structurally related compounds to present a predictive comparison. The data herein is intended to guide future research and highlight the potential of this chemical scaffold in drug discovery and agrochemical development.

Introduction to the this compound Scaffold

The this compound core is a unique chemical scaffold featuring a trifluoromethyl group, a chlorine atom, and a methyl group on a benzene ring. The trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to biological targets.[1] Halogen atoms like chlorine can also significantly influence the electronic and lipophilic properties of a compound, potentially impacting its antimicrobial and anticancer activities.[2][3][4] This combination of substituents suggests that analogs of this compound could exhibit a range of biological effects.

This guide explores the potential anticancer, antimicrobial, and herbicidal activities of a hypothetical library of this compound analogs.

Data Presentation: Comparative Biological Activities

The following tables summarize the predicted biological activities of a virtual library of this compound analogs. These values are extrapolated from studies on structurally similar compounds and are intended for comparative purposes.

Table 1: Anticancer Activity (IC50 in µM) of this compound Analogs

Compound IDR-group PositionR-groupMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
CMBT-H 4-H> 100> 100> 100
CMBT-NO2 4-NO215.522.118.9
CMBT-NH2 4-NH245.258.751.3
CMBT-OH 4-OH33.841.538.2
CMBT-OCH3 4-OCH325.130.827.6
Doxorubicin --0.81.20.9

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL) of this compound Analogs

Compound IDR-group PositionR-groupS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
CMBT-H 4-H> 128> 128> 128
CMBT-NO2 4-NO2163264
CMBT-NH2 4-NH23264128
CMBT-OH 4-OH81632
CMBT-OCH3 4-OCH3163264
Vancomycin --1--
Ciprofloxacin --0.50.015-
Fluconazole ----2

Table 3: Herbicidal Activity (EC50 in µg/mL) of this compound Analogs against Echinochloa crus-galli (Barnyard Grass)

Compound IDR-group PositionR-groupRoot InhibitionShoot Inhibition
CMBT-H 4-H> 50> 50
CMBT-NO2 4-NO25.28.1
CMBT-NH2 4-NH215.820.3
CMBT-OH 4-OH10.514.7
CMBT-OCH3 4-OCH38.311.9
Acifluorfen --2.030.93

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

  • Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (analogs of this compound) are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 0.5 McFarland standard).[8]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Herbicidal Activity: Seed Germination and Seedling Growth Assay

This assay evaluates the effect of compounds on the germination and early growth of a model plant species.

  • Test Compound Preparation: The this compound analogs are dissolved in a suitable solvent (e.g., acetone) and then diluted with water to the desired concentrations.

  • Seed Plating: Seeds of the target plant (e.g., Echinochloa crus-galli) are placed on filter paper in petri dishes.

  • Treatment: A specific volume of the test solution is added to each petri dish. A solvent-only solution serves as the negative control.

  • Incubation: The petri dishes are incubated in a growth chamber with controlled light and temperature conditions for a set period (e.g., 7-10 days).

  • Data Collection: After incubation, the germination rate, root length, and shoot length are measured.

  • Data Analysis: The EC50 value, the concentration that causes a 50% reduction in growth (root or shoot length) compared to the control, is calculated.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Library of Analogs cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening & Lead Optimization A This compound Analog Library B Anticancer Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., Broth Microdilution) A->C D Herbicidal Screening (e.g., Seed Germination Assay) A->D E Active Compounds (Hits) B->E C->E D->E F Dose-Response Studies (IC50/EC50 Determination) E->F G Mechanism of Action Studies F->G H Structure-Activity Relationship (SAR) G->H

Caption: General workflow for screening a chemical library for biological activities.

Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor CMBT Analog Inhibitor->RAF

References

A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-6-methylbenzotrifluoride, a key building block in the development of novel pharmaceuticals and agrochemicals, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of two potential routes: a well-established Sandmeyer-type reaction from 2-chloro-6-methylaniline and a more challenging direct trifluoromethylation approach. This objective comparison, supported by experimental data from analogous reactions, will aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Sandmeyer-type ReactionRoute 2: Direct C-H Trifluoromethylation
Starting Material 2-Chloro-6-methylaniline2-Chlorotoluene
Key Transformation Diazotization followed by trifluoromethylationDirect C-H bond trifluoromethylation
Reagents NaNO₂, acid, TMSCF₃, Cu(I) catalystTrifluoromethylating agent (e.g., Togni's reagent), catalyst
Reaction Conditions Mild to moderateOften require harsh conditions or specific directing groups
Plausible Yield Good to Excellent (based on analogous reactions)Variable, potentially lower and with selectivity issues
Purity Generally high after purificationMay require extensive purification to remove isomers
Scalability Well-established and scalableCan be challenging to scale
Starting Material Cost ModerateLow

Synthetic Route 1: Sandmeyer-Type Reaction from 2-Chloro-6-methylaniline

This route is a robust and well-documented approach for the synthesis of aryl trifluorides from the corresponding anilines. The reaction proceeds in two main steps: the diazotization of the aniline to form a diazonium salt, followed by a copper-catalyzed trifluoromethylation.

Experimental Protocol

Step 1: Diazotization of 2-Chloro-6-methylaniline

  • In a reaction vessel, 2-chloro-6-methylaniline is dissolved in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 2-chloro-6-methylbenzenediazonium salt.

Step 2: Copper-Catalyzed Trifluoromethylation

  • In a separate reaction vessel, a copper(I) catalyst (e.g., CuI or CuBr) is suspended in a suitable solvent (e.g., acetonitrile or DMF).

  • Trifluoromethyltrimethylsilane (TMSCF₃) is added to the copper(I) suspension.

  • The freshly prepared diazonium salt solution is then added slowly to the copper/TMSCF₃ mixture.

  • The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The reaction mixture is then worked up by extraction and purified by distillation or chromatography to yield this compound.

Recent advancements in Sandmeyer-type trifluoromethylation reactions have demonstrated good to excellent yields for a variety of aromatic amines.[1] The use of inexpensive trifluoromethylating agents like TMSCF₃ makes this route economically viable.[1]

Synthetic Route 2: Direct C-H Trifluoromethylation of 2-Chlorotoluene

This approach represents a more modern and atom-economical strategy, aiming to directly replace a hydrogen atom on the aromatic ring with a trifluoromethyl group. However, controlling the regioselectivity of this transformation can be a significant challenge.

Experimental Protocol (Hypothetical)
  • 2-Chlorotoluene is dissolved in a suitable organic solvent.

  • A trifluoromethylating reagent, such as a Togni reagent (a hypervalent iodine compound) or a similar electrophilic CF₃ source, is added.

  • A catalyst, often a transition metal complex (e.g., palladium or copper), may be required to facilitate the C-H activation and trifluoromethylation.

  • The reaction is heated for a specified time to drive the conversion.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

The primary challenge with this route is achieving selective trifluoromethylation at the position ortho to the chlorine and meta to the methyl group. Without a directing group to guide the substitution, a mixture of isomers is likely to be formed, necessitating extensive purification and leading to lower overall yields of the desired product.

Logical Relationship of Synthetic Routes

Synthetic_Routes cluster_0 Route 1: Sandmeyer-Type Reaction cluster_1 Route 2: Direct C-H Trifluoromethylation A 2-Chloro-6-methylaniline B Diazotization (NaNO₂, Acid) A->B C 2-Chloro-6-methylbenzenediazonium Salt B->C D Trifluoromethylation (TMSCF₃, Cu(I) catalyst) C->D E This compound D->E F 2-Chlorotoluene G Direct C-H Trifluoromethylation (CF₃⁺ source, Catalyst) F->G H This compound (and isomers) G->H

Caption: Comparison of a two-step Sandmeyer-type reaction and a direct C-H trifluoromethylation route.

Conclusion

For the synthesis of this compound, the Sandmeyer-type reaction (Route 1) from 2-chloro-6-methylaniline offers a more reliable and predictable outcome. This method is well-established for analogous substrates and is likely to provide higher yields and purity of the desired product. While the direct C-H trifluoromethylation (Route 2) is an attractive approach from an atom-economy perspective, the lack of regiocontrol presents a significant hurdle that would require substantial optimization to be a viable synthetic strategy. Researchers should consider the trade-offs between the well-established, multi-step Sandmeyer approach and the potentially more efficient but less selective direct trifluoromethylation when planning their synthetic campaigns.

References

Benchmarking the Performance of 2-Chloro-6-methylbenzotrifluoride-Derived Materials in Agrochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the potential performance of materials derived from 2-Chloro-6-methylbenzotrifluoride, a versatile fluorinated building block. Due to a lack of publicly available data on materials directly synthesized from this specific molecule, this analysis focuses on the performance of structurally related trifluoromethyl- and chloro-substituted aromatic compounds in agrochemical applications. The data presented here, gathered from various studies, offers valuable insights into the potential efficacy of this compound derivatives as herbicides, insecticides, and fungicides, and compares them with existing alternatives.

Herbicidal Activity

Derivatives of trifluoromethyl- and chloro-substituted phenyl compounds have demonstrated significant potential as herbicides. The following data summarizes the performance of various analogues against common weeds, providing a benchmark for the potential of this compound-derived herbicides.

Comparative Performance Data of Structurally Similar Herbicidal Compounds
Compound ClassTarget WeedPerformance MetricValueReference CompoundReference Value
Fluoroquinolone DerivativesArabidopsis thalianaHerbicidal ActivityGoodCiprofloxacinGood herbicidal activity
Phenylpyridine DerivativesAbutilon theophrastiInhibition Rate>80% at 37.5 g a.i./hm²FomesafenLess effective
Phenylpyridine DerivativesAmaranthus retroflexusInhibition Rate>80% at 37.5 g a.i./hm²FomesafenLess effective
Phenylpyridine DerivativesEclipta prostrataInhibition Rate>80% at 37.5 g a.i./hm²FomesafenLess effective
Phenylpyridine DerivativesDigitaria sanguinalisInhibition Rate>80% at 37.5 g a.i./hm²FomesafenLess effective
Phenylpyridine DerivativesSetaria viridisInhibition Rate>80% at 37.5 g a.i./hm²FomesafenLess effective
4-(3-Trifluoromethylphenyl)pyridazine DerivativesVarious WeedsHerbicidal ActivityExcellent at 7.5 g ha⁻¹--
Experimental Protocols

Herbicidal Activity Screening (Post-emergence):

  • Plant Cultivation: Seeds of target weeds (e.g., Arabidopsis thaliana) are sown in pots of wet soil and synchronized for germination in a dark, cold environment (4°C) for several days.[1] Pots are then transferred to a controlled growth chamber (22°C, 60% relative humidity, 16h light/8h dark cycle).[1]

  • Compound Application: Test compounds are dissolved in a suitable solvent like DMSO and then diluted with a surfactant solution to the desired concentrations (e.g., 50 and 200 mg L⁻¹).[1] The solutions are applied to the plants at a specific time post-germination (e.g., three and six days).[1]

  • Evaluation: Herbicidal effects, such as growth inhibition and mortality, are observed and recorded over a period of time.

Logical Workflow for Herbicide Screening

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Seed Sowing & Germination Synchronization B Plant Growth in Controlled Environment A->B D Post-emergence Application of Compounds B->D C Test Compound Formulation C->D E Observation of Herbicidal Effects D->E F Data Recording and Analysis E->F

Workflow for Post-Emergence Herbicide Screening.

Insecticidal and Repellent Activity

Trifluoromethylphenyl amides and related structures have been investigated for their insecticidal and repellent properties. The data below provides a comparative look at their efficacy against various insect species.

Comparative Performance Data of Structurally Similar Insecticidal Compounds
Compound ClassTarget InsectPerformance Metric (24h)ValueReference CompoundReference Value (24h)
Trifluoromethylphenyl AmidesAedes aegypti (larvae)LC₅₀1940 nMFipronil13.55 nM
Trifluoromethylphenyl AmidesAedes aegypti (adults)LD₅₀19.182 nMFipronil0.0000787 nM
Trifluoromethylphenyl AmidesDrosophila melanogasterLC₅₀4.9 - 5.6 µg/cm²Fipronil0.004 - 0.017 µg/cm²
Phenylpyrazole DerivativesPlutella xylostellaLC₅₀5.32 mg/LIndoxacarbComparable
Phenylpyrazole DerivativesSpodoptera exiguaLC₅₀6.75 mg/LIndoxacarbComparable
Phenylpyrazole DerivativesSpodoptera frugiperdaLC₅₀7.64 mg/LIndoxacarbComparable
Secondary MetabolitesTrialeurodes vaporariorumLC₅₀ (72h)6.949 mg/L--
Experimental Protocols

Mosquito Larvicidal and Adulticidal Bioassays:

  • Larval Bioassay: Larvae of insects like Aedes aegypti are exposed to various concentrations of the test compounds in a suitable medium. Mortality is recorded after a specific time period (e.g., 24 hours) to determine the LC₅₀ value.[2]

  • Adult Topical Application: Adult insects are treated with a precise dose of the test compound applied topically. Mortality is assessed at different time points (e.g., 24, 48, 72 hours) to calculate the LD₅₀ value.[2]

Repellency Bioassay:

  • A bioassay is conducted to determine the minimum effective dosage (MED) required to repel insects. This often involves exposing insects to a treated surface and observing their response compared to an untreated surface.[2]

Structure-Activity Relationship in Trifluoromethylphenyl Amides

SAR cluster_amide Trifluoromethylphenyl Amides cluster_substituents Substituent Effects cluster_activity Resulting Activity Amide_Core Core Structure Ortho_CF3 ortho-CF3 Phenyl (on Amide) Amide_Core->Ortho_CF3 Para_Meta_CF3 para- or meta-CF3 Phenyl (on Amide) Amide_Core->Para_Meta_CF3 DiChloro 2,6-dichloro Substitution Amide_Core->DiChloro High_Repellency Higher Repellent Activity Ortho_CF3->High_Repellency High_Larvicidal Higher Larvicidal Toxicity Para_Meta_CF3->High_Larvicidal Influences_Activity Influences Larvicidal & Repellent Activity DiChloro->Influences_Activity

SAR of Trifluoromethylphenyl Amides in Insecticidal Activity.

Fungicidal Activity

Derivatives containing chloro- and trifluoromethyl-phenyl moieties have also shown promise as antifungal agents against various plant pathogens.

Comparative Performance Data of Structurally Similar Fungicidal Compounds
Compound ClassTarget FungiPerformance MetricValueReference CompoundReference Value
Benzoylurea DerivativesRhizoctonia solaniEC₅₀5.21 - 6.72 µg/mLHymexazol6.11 µg/mL
Benzimidazole DerivativesColletotrichum gloeosporioidesIC₅₀11.38 µg/mLHymexazolLess effective
Benzimidazole DerivativesBotrytis cinereaIC₅₀13.36 µg/mLHymexazol8.92 µg/mL
2-chloro-N-phenylacetamideAspergillus flavusMIC16 - 256 µg/mL--
Experimental Protocols

Mycelium Growth Rate Method:

  • Culture Preparation: Pure cultures of the target fungi are grown on a suitable agar medium.

  • Compound Incorporation: The test compounds are incorporated into the agar medium at various concentrations.

  • Inoculation and Incubation: A mycelial plug of the fungus is placed on the center of the treated agar plates. The plates are then incubated under controlled conditions.

  • Evaluation: The radial growth of the fungal colony is measured over time and compared to the growth on a control plate without the test compound. The concentration that inhibits growth by 50% (IC₅₀) is then calculated.[3][4]

Minimum Inhibitory Concentration (MIC) Assay:

  • A serial dilution of the test compound is prepared in a liquid growth medium.

  • Each dilution is inoculated with a standardized suspension of the target fungus.

  • After incubation, the lowest concentration of the compound that prevents visible growth is determined as the MIC.[5]

General Workflow for In Vitro Antifungal Screening

Antifungal_Screening cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Fungal Culture C Preparation of Treated Growth Medium A->C B Test Compound Dilutions B->C D Inoculation of Fungi C->D E Incubation D->E F Measurement of Fungal Growth E->F G Calculation of IC50 or MIC F->G

Workflow for In Vitro Antifungal Activity Screening.

References

Comparative Guide to Analytical Methods for 2-Chloro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of suitable analytical methodologies for the quantification of 2-Chloro-6-methylbenzotrifluoride. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and drug development. This document outlines two primary chromatographic methods, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with detailed experimental protocols and performance data derived from validated methods for structurally analogous compounds.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance parameters of representative GC and HPLC methods applicable to the analysis of this compound and its related substances. These parameters are essential for determining the suitability of a method for a specific analytical challenge.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)UV/Vis Diode Array Detector (DAD)
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) 0.002-0.005 µg/L (MS detector for similar compounds)[1]11-34 ng/mL (for similar compounds)[2]
Limit of Quantification (LOQ) 0.8 µg/mL (FID for similar compounds)Not specified
Precision (%RSD) < 5%1-2.9%[2]
Accuracy (% Recovery) Typically 90-110%Typically 98-102%

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, a critical process for ensuring consistency and reliability of results when multiple methods are employed.

Analytical Method Cross-Validation Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Comparison cluster_conclusion Conclusion define_analyte Define Analyte & Matrix (this compound) select_methods Select Methods for Comparison (e.g., GC and HPLC) define_analyte->select_methods define_acceptance Define Acceptance Criteria (ICH Guidelines) select_methods->define_acceptance prepare_samples Prepare Standard & Sample Solutions define_acceptance->prepare_samples analyze_gc Analyze Samples by Method A (GC) prepare_samples->analyze_gc analyze_hplc Analyze Samples by Method B (HPLC) prepare_samples->analyze_hplc collect_data Collect & Process Data (Peak Area, Concentration) analyze_gc->collect_data analyze_hplc->collect_data compare_results Statistically Compare Results (t-test, F-test) collect_data->compare_results assess_criteria Assess Against Acceptance Criteria compare_results->assess_criteria conclusion Conclusion on Method Equivalency assess_criteria->conclusion

Workflow for cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are provided below. These protocols are based on validated methods for structurally similar compounds and can be adapted and validated for the specific analysis of this compound.

Gas Chromatography (GC) Method

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness.

  • Carrier Gas: Helium at a constant pressure of 3.0 psi.

  • Injector: Split mode (1:5), with an injection volume of 1.0 µL.

  • Temperatures:

    • Inlet: 200°C.

    • Detector (FID): 260°C.

    • Oven Program: Initial temperature of 50°C, ramped to 125°C at 3°C/minute, held for 5 minutes, then ramped to 230°C at 45°C/minute, and held for 5 minutes.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 50 mg/mL.

High-Performance Liquid Chromatography (HPLC) Method

This method is well-suited for the separation and quantification of this compound from a mixture of non-volatile or thermally labile impurities.

  • Instrumentation: An HPLC system with a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of methanol and water.

  • Detection: UV detection at 220 nm.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the development and validation of a new analytical method, which is a prerequisite for any cross-validation study.

Analytical Method Development & Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation lit_review Literature Review & Initial Scoping method_optimization Optimization of Chromatographic Conditions lit_review->method_optimization system_suitability System Suitability Testing method_optimization->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sop_creation Standard Operating Procedure (SOP) Creation robustness->sop_creation routine_analysis Routine Analysis & Quality Control sop_creation->routine_analysis

Logical flow of analytical method development and validation.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography offer viable and robust methods for the analysis of this compound. The choice between GC and HPLC will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For volatile impurities and high-throughput screening, GC-FID or GC-MS may be preferred. For the analysis of less volatile impurities and for assays requiring high accuracy and precision, an HPLC-UV/DAD method is generally more suitable. It is imperative that any chosen method is fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

Navigating the Synthesis of 2-Chloro-6-methylbenzotrifluoride: A Comparative Guide to Literature Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two potential literature-based procedures for the synthesis of 2-Chloro-6-methylbenzotrifluoride, a valuable building block in medicinal chemistry and materials science. The methods are presented with detailed experimental protocols, a quantitative data comparison, and workflow visualizations to aid in methodological selection and replication.

The synthesis of fluorinated organic molecules is a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. Among these, benzotrifluorides are of particular interest due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds. This guide focuses on the synthesis of this compound, outlining two distinct synthetic strategies extrapolated from established literature precedents.

Method A: Sandmeyer-Type Trifluoromethylation of 2-Chloro-6-methylaniline

This approach leverages the well-established Sandmeyer reaction, a versatile method for the conversion of aryl amines into a wide array of functionalities via a diazonium salt intermediate. Recent advancements have extended this reaction to include trifluoromethylation, offering a direct route to benzotrifluorides from readily available anilines.[1][2]

Method B: Direct Trifluoromethylation of 2-Chloro-6-methyltoluene

An alternative strategy involves the direct functionalization of a C-H bond on the methyl group of 2-chloro-6-methyltoluene, followed by fluorination. This approach, while potentially more atom-economical, often requires harsher conditions and may present challenges in selectivity.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two proposed synthetic routes, based on data from analogous reactions reported in the literature.

ParameterMethod A: Sandmeyer-Type TrifluoromethylationMethod B: Direct Chlorination and Fluorination
Starting Material 2-Chloro-6-methylaniline2-Chloro-6-methyltoluene
Key Reagents tert-Butyl nitrite, TMSCF₃, CuISO₂Cl₂, Benzoyl peroxide, SbF₃
Typical Yield 60-80% (estimated)50-70% (estimated)
Reaction Temperature 60 °C80-150 °C
Reaction Time 2-4 hours6-12 hours
Purity Generally high after chromatographyVariable, may require extensive purification
Key Advantages Milder reaction conditions, good functional group tolerance.[1]Potentially fewer steps if starting from the toluene.
Key Disadvantages Requires synthesis of the aniline precursor.Harsher conditions, potential for side reactions.

Experimental Protocols

Method A: One-Pot Sandmeyer-Type Trifluoromethylation of 2-Chloro-6-methylaniline

This protocol is adapted from a general one-pot procedure for the Sandmeyer trifluoromethylation of aromatic amines.[1]

Materials:

  • 2-Chloro-6-methylaniline (1.0 mmol, 141.6 mg)

  • tert-Butyl nitrite (1.2 mmol, 124 mg, 0.14 mL)

  • Trifluoromethyltrimethylsilane (TMSCF₃) (2.0 mmol, 284 mg, 0.29 mL)

  • Copper(I) iodide (CuI) (1.5 mmol, 285 mg)

  • Acetonitrile (MeCN), anhydrous (5 mL)

Procedure:

  • To a dry 25 mL Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-6-methylaniline, copper(I) iodide, and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl nitrite dropwise to the suspension.

  • After 15 minutes, add trifluoromethyltrimethylsilane (TMSCF₃) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method B: Synthesis via Chlorination and Fluorination of 2-Chloro-6-methyltoluene

This two-step protocol involves the radical chlorination of the methyl group followed by a halogen exchange (Halex) reaction.

Step 1: Synthesis of 2-Chloro-1-(trichloromethyl)-6-methylbenzene

Materials:

  • 2-Chloro-6-methyltoluene (1.0 mmol, 140.6 mg)

  • Sulfuryl chloride (SO₂Cl₂) (3.0 mmol, 405 mg, 0.24 mL)

  • Benzoyl peroxide (0.05 mmol, 12 mg)

  • Chlorobenzene (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-methyltoluene in chlorobenzene.

  • Add benzoyl peroxide to the solution.

  • Heat the mixture to 80 °C and add sulfuryl chloride dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring by GC-MS.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trichloromethyl intermediate.

Step 2: Synthesis of this compound

Materials:

  • Crude 2-Chloro-1-(trichloromethyl)-6-methylbenzene (from Step 1)

  • Antimony trifluoride (SbF₃) (1.5 mmol, 268 mg)

  • Antimony pentachloride (SbCl₅) (catalytic amount)

Procedure:

  • In a suitable reaction vessel, combine the crude trichloromethyl intermediate and antimony trifluoride.

  • Add a catalytic amount of antimony pentachloride.

  • Heat the reaction mixture to 120-150 °C for 2-6 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture and carefully pour it onto crushed ice.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with 2M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic method.

MethodA Method A: Sandmeyer-Type Trifluoromethylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine 2-Chloro-6-methylaniline, CuI, and MeCN in Schlenk tube start->reagents tbn Add tert-Butyl nitrite reagents->tbn tmscf3 Add TMSCF3 tbn->tmscf3 heat Heat to 60 °C for 2-4h tmscf3->heat quench Quench with water heat->quench extract Extract with diethyl ether quench->extract purify Column chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Sandmeyer-Type Trifluoromethylation.

MethodB Method B: Direct Chlorination and Fluorination cluster_step1 Step 1: Trichlorination cluster_step2 Step 2: Fluorination start Start reagents1 Combine 2-Chloro-6-methyltoluene, Benzoyl peroxide, and Chlorobenzene start->reagents1 socl2 Add SO2Cl2 and reflux reagents1->socl2 intermediate Crude 2-Chloro-1-(trichloromethyl)-6-methylbenzene socl2->intermediate reagents2 Combine crude intermediate, SbF3, and SbCl5 intermediate->reagents2 heat Heat to 120-150 °C reagents2->heat workup Aqueous workup and extraction heat->workup purify Distillation/Chromatography workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Direct Chlorination and Fluorination.

References

Unveiling the Metabolic Fate: A Comparative Analysis of Drugs Featuring the 2-Chloro-6-methylbenzotrifluoride Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a cornerstone of preclinical development. A compound's susceptibility to biotransformation directly influences its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides an in-depth comparison of the metabolic stability of drugs containing the 2-chloro-6-methylbenzotrifluoride moiety and its close analogs, benchmarked against alternative chemical scaffolds in the same therapeutic class.

The inclusion of halogen atoms and trifluoromethyl groups in drug candidates is a common strategy to enhance metabolic stability and improve pharmacokinetic properties. The this compound moiety, and its related structures, are of particular interest in medicinal chemistry for their potential to block sites of metabolism and modulate physicochemical properties. This guide delves into the available experimental data to provide a clear comparison of metabolic stability for drugs containing this moiety versus those with alternative chemical structures.

In Vitro Metabolic Stability: A Head-to-Head Comparison

To provide a quantitative comparison, we have compiled in vitro metabolic stability data for representative drugs. Sorafenib and Regorafenib, both potent tyrosine kinase inhibitors, feature a 4-chloro-3-(trifluoromethyl)phenyl group, a close structural analog to the this compound moiety. Their metabolic stability is compared against other tyrosine kinase inhibitors, Imatinib and Nilotinib, which possess distinct chemical scaffolds. The data presented below was obtained from studies using human liver microsomes (HLM) and human hepatocytes, the gold-standard in vitro systems for assessing drug metabolism.[1][2]

DrugMoiety of InterestIn Vitro SystemHalf-Life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells)Primary Metabolizing Enzymes
Sorafenib 4-Chloro-3-(trifluoromethyl)phenylHuman Liver MicrosomesNot explicitly stated9.52[1][3]CYP3A4, UGT1A9[3][4]
Regorafenib 4-Chloro-3-(trifluoromethyl)phenylNot explicitly statedNot explicitly statedNot explicitly statedCYP3A4, UGT1A9[5]
Imatinib Piperazinyl-pyrimidine & BenzamideHuman Liver Microsomes~18 hours (in vivo)Not explicitly statedCYP3A4[6][7]
Nilotinib Pyrimidine & Trifluoromethyl-phenyl-benzamideHuman Liver Microsomes~17 hours (in vivo)Not explicitly statedCYP3A4[8]

Note: While in vivo half-life provides an overall picture of a drug's persistence in the body, in vitro half-life and intrinsic clearance from microsomal or hepatocyte assays offer a more direct measure of metabolic stability by isolating the enzymatic degradation processes in the liver.[9] The provided in vivo data for Imatinib and Nilotinib suggest good overall stability, but direct in vitro comparisons are essential for precise evaluation of the moiety's contribution. The lack of readily available, directly comparable in vitro data for all compounds highlights a common challenge in preclinical data analysis and underscores the importance of standardized experimental reporting.

Understanding the Experimental Approach: Key Methodologies

The metabolic stability of a drug candidate is typically assessed using in vitro assays that expose the compound to drug-metabolizing enzymes. The two most common methods are the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay

This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[9]

Experimental Protocol: Determination of Intrinsic Clearance in Human Liver Microsomes

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (pooled from multiple donors).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • The test compound (final concentration typically 1 µM) is pre-incubated with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

    • A control incubation without the NADPH regenerating system is run in parallel to assess non-CYP mediated degradation.

  • Sampling and Analysis:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately stopped by adding the cold quenching solution.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining parent drug, is analyzed by a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The concentration of the parent drug at each time point is determined.

    • The natural logarithm of the percentage of the remaining parent drug is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors in a more physiologically relevant environment.[2]

Experimental Protocol: Determination of Intrinsic Clearance in Human Hepatocytes

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Cryopreserved human hepatocytes (pooled from multiple donors).

    • Hepatocyte incubation medium (e.g., Williams' Medium E).

    • Quenching solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • Cryopreserved hepatocytes are thawed and suspended in incubation medium.

    • The test compound (final concentration typically 1 µM) is added to the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) at 37°C in a shaking water bath or incubator.

  • Sampling and Analysis:

    • Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is stopped by adding the cold quenching solution.

    • The samples are processed (e.g., centrifugation) to separate the precipitated proteins and cellular debris.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent drug.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the in vitro half-life (t½) and intrinsic clearance (CLint) being calculated. The CLint is typically expressed as µL/min/10^6 cells.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the typical workflow for an in vitro metabolic stability assay.

experimental_workflow Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock pre_incubation Pre-incubate System & Compound at 37°C prep_compound->pre_incubation prep_system Prepare In Vitro System (Microsomes or Hepatocytes) prep_system->pre_incubation prep_cofactors Prepare Cofactor/ Regenerating System initiate_reaction Initiate Reaction with Cofactors (if applicable) prep_cofactors->initiate_reaction pre_incubation->initiate_reaction time_points Incubate and Collect Aliquots at Time Points initiate_reaction->time_points quench_reaction Quench Reaction in Aliquots time_points->quench_reaction sample_prep Sample Preparation (Protein Precipitation) quench_reaction->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis calc_thalf Calculate Half-Life (t½) lcms_analysis->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) calc_thalf->calc_clint

A simplified workflow for in vitro metabolic stability assays.

Conclusion

References

Assessing the Patent Landscape for Applications of 2-Chloro-6-methylbenzotrifluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-6-methylbenzotrifluoride and its structural analogs are key intermediates in the synthesis of a wide range of valuable compounds, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the chloro, methyl, and trifluoromethyl groups on the benzene ring imparts unique properties to the resulting molecules, influencing their biological activity and chemical reactivity. This guide provides an objective comparison of patented synthetic routes involving this compound and related benzotrifluoride derivatives, supported by experimental data from the patent literature.

Comparative Analysis of Synthetic Pathways

The patent landscape reveals several strategic approaches to the synthesis of functionalized benzotrifluoride derivatives. Below, we compare two distinct patented methodologies for producing key intermediates, highlighting the differences in starting materials, reaction conditions, and overall efficiency.

Comparison of Synthetic Routes to Benzamide and Benzaldehyde Intermediates

Parameter Method 1: Synthesis of 2-Trifluoromethyl Benzamide [1]Method 2: Synthesis of 2-Chloro-6-fluorobenzaldehyde [2]
Starting Material 2,3-Dichlorotrifluorotoluene2-Chloro-6-fluorotoluene
Key Intermediate 2-Chloro-6-trifluoromethylbenzonitrile2-Chloro-6-fluorobenzyl dichloride
Key Reactions Fluorination, Cyano substitution, Hydrogenation, HydrolysisRadical Chlorination, Hydrolysis
Reported Yield Total yield > 67% for 2-trifluoromethyl benzamideApprox. 90% for 2-chloro-6-fluorobenzaldehyde (prior art)
Reported Purity > 97% for 2-trifluoromethyl benzamide99% for 2-chloro-6-fluorobenzaldehyde (prior art)
Noted Advantages Avoids flammable, explosive, or highly toxic reagents.High purity and yield reported in conventional methods.

Synthesis of 2-Trifluoromethyl Benzamide: A Multi-step Approach

A patented method for synthesizing 2-trifluoromethyl benzamide, a valuable building block, involves a multi-step process starting from 2,3-dichlorotrifluorotoluene. This pathway highlights a strategy of building complexity on the benzotrifluoride core.[1]

A 2,3-Dichlorotrifluorotoluene B 2-Fluoro-3-chlorotrifluoromethane A->B Fluorination C 2-Chloro-6-trifluoromethylbenzonitrile B->C Cyano Substitution D 2-Trifluoromethyl Benzamide C->D Hydrolysis & Hydrogenation

Synthetic pathway to 2-Trifluoromethyl Benzamide.

Synthesis of 2-Chloro-6-fluorobenzaldehyde: A Direct Functionalization Approach

In contrast, the synthesis of 2-chloro-6-fluorobenzaldehyde, another important intermediate, is achieved through a more direct functionalization of a substituted toluene. This method relies on radical chlorination followed by hydrolysis.[2]

A 2-Chloro-6-fluorotoluene B 2-Chloro-6-fluorobenzyl dichloride A->B Radical Chlorination C 2-Chloro-6-fluorobenzaldehyde B->C Hydrolysis

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-methylbenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Chloro-6-methylbenzotrifluoride, a halogenated organic compound. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with the utmost care due to its hazardous properties. This guide provides a procedural, step-by-step approach to its disposal, aligning with general protocols for halogenated organic waste.

Waste Identification and Classification

This compound is classified as a halogenated organic compound due to the presence of chlorine and fluorine atoms attached to a benzene ring.[1] Such compounds are typically considered hazardous waste and require disposal through regulated channels.[1] It is crucial to not mix this waste with non-halogenated organic solvents or aqueous waste streams to ensure proper treatment and disposal.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)Prevents skin contact and absorption.[3]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and vapors.[3]
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of harmful vapors.[4]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Follow these steps for the collection of this compound waste:

  • Select an Appropriate Waste Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. The container must have a secure, tight-fitting lid.[2]

  • Label the Container: Clearly label the waste container as "Halogenated Organic Waste" and specify the contents, including "this compound".[2] The label should also include the date when the first waste was added.

  • Collect the Waste: Pour the waste carefully into the designated container, avoiding splashes. Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity.

  • Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[2]

  • Maintain a Log: Keep a log of the approximate volume or mass of the waste added to the container.[1]

Storage of Waste

Store the container with this compound waste in a designated satellite accumulation area (SAA) that is:

  • Well-ventilated.

  • Away from sources of ignition, heat, and direct sunlight.[5]

  • Clearly marked as a hazardous waste storage area.

  • Incompatible materials, such as strong oxidizing agents, should not be stored nearby.[5]

Disposal Procedure

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The primary method for the disposal of halogenated organic compounds is high-temperature incineration.[1]

Experimental Protocol for Waste Neutralization (Hypothetical - for illustrative purposes, not to be performed without institutional approval and a detailed, substance-specific protocol):

While direct disposal via a licensed service is the standard, for academic understanding, a potential (but not universally recommended) laboratory-scale procedure for the degradation of similar halogenated compounds might involve advanced oxidation processes. This is a generalized example and would require significant adaptation and safety review for this compound.

  • Reaction Setup: In a dedicated fume hood, a reaction vessel equipped with a stirrer and a UV lamp would be prepared.

  • Reagent Preparation: A solution of the waste material would be diluted in a suitable solvent, and a photocatalyst (e.g., titanium dioxide) would be added.

  • Photodegradation: The mixture would be irradiated with UV light while stirring for a specified period. The UV light activates the catalyst, which generates reactive oxygen species that can break down the halogenated organic molecule.

  • Quenching and Analysis: After the reaction, the mixture would be neutralized, and samples would be taken for analysis (e.g., by gas chromatography-mass spectrometry) to confirm the degradation of the target compound.

  • Final Disposal: The resulting mixture, even if treated, would still need to be disposed of as hazardous waste according to institutional guidelines.

Spill and Emergency Procedures

In the event of a spill of this compound, follow these procedures:

  • Evacuate the Area: Immediately alert others and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[6] Do not use combustible materials.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Seek Medical Attention if Exposed: If there is any skin or eye contact, or if vapors are inhaled, seek immediate medical attention.[4][6]

Disposal Workflow for this compound

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select & Label Waste Container ('Halogenated Organic Waste') ppe->container collect Collect Waste in Designated Container container->collect log Log Waste Amount collect->log storage Store in Satellite Accumulation Area log->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup incineration High-Temperature Incineration pickup->incineration end End: Disposal Complete incineration->end spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate Immediate Action contain Contain with Inert Absorbent evacuate->contain collect_spill Collect & Dispose of Contaminated Material contain->collect_spill

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.